molecular formula C22H18N2S B2994080 1-Benzyl-4-(benzylsulfanyl)phthalazine CAS No. 338404-39-0

1-Benzyl-4-(benzylsulfanyl)phthalazine

Katalognummer: B2994080
CAS-Nummer: 338404-39-0
Molekulargewicht: 342.46
InChI-Schlüssel: MXBQWSANZXNXNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS 338404-39-0) is a chemical compound with the molecular formula C₂₂H₁₈N₂S and a molecular weight of 342.46 . This phthalazine derivative is supplied for research and development purposes only. Phthalazinone-based compounds are valuable scaffolds in medicinal chemistry research. Studies on structurally similar 4-benzyl-1(2H)-phthalazinone derivatives have highlighted their potential as nonsteroidal androgen receptor antagonists, showing activity in inhibiting the proliferation of prostate cancer cells such as SC-3 and LNCaP lines . Other research avenues for novel 4-benzyl-1(2H)-phthalazinone derivatives include the synthesis of hybrid molecules and dipeptides for investigating expected anticancer activities . The compound should be stored according to the provided safety data sheet. This product is intended for laboratory research by qualified personnel and is strictly labeled "For Research Use Only." It is not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzyl-4-benzylsulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22(24-23-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBQWSANZXNXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Benzyl-4-(benzylsulfanyl)phthalazine CAS 338404-39-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS 338404-39-0), structured for researchers and drug development professionals.

CAS Registry Number: 338404-39-0 Document Type: Technical Guide & Experimental Protocol Version: 2.0 (2026)

Executive Summary

1-Benzyl-4-(benzylsulfanyl)phthalazine is a lipophilic, heterocyclic thioether belonging to the phthalazine class of pharmacophores. Structurally characterized by a central phthalazine core flanked by two benzyl moieties—one attached directly to the C1 position and the other linked via a sulfur atom at C4—this compound serves as a critical chemical probe in the development of tyrosine kinase inhibitors (TKIs) and phosphodiesterase (PDE) inhibitors .

Its significance lies in its utility as a hydrophobic scaffold for exploring the Structure-Activity Relationship (SAR) of ATP-competitive inhibitors. The bulkiness of the benzylsulfanyl group allows researchers to probe the size and flexibility of hydrophobic pockets (e.g., the specificity pocket of VEGFR2 or the Q-pocket of PDE4).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental and predicted values essential for assay development and formulation.

PropertyValueNote
IUPAC Name 1-Benzyl-4-(benzylsulfanyl)phthalazine
Molecular Formula C₂₂H₁₈N₂S
Molecular Weight 342.46 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)Lipophilic nature requires organic co-solvent
LogP (Predicted) ~5.2High membrane permeability; potential for non-specific binding
Melting Point 125–128 °C (approx.)[1][2]Derivative dependent; verify via DSC
SMILES C1(CC2=CC=CC=C2)=NN=C(SCC3=CC=CC=C3)C4=C1C=CC=C4

Synthesis & Production Protocol

The synthesis of CAS 338404-39-0 follows a robust two-step sequence starting from 4-benzyl-2H-phthalazin-1-one. This protocol prioritizes yield and purity, utilizing a Nucleophilic Aromatic Substitution (S_NAr) mechanism.

Step 1: Activation (Chlorination)

Objective: Convert the unreactive lactam carbonyl into a reactive chloro-imidate leaving group.

  • Reagents: 4-Benzyl-2H-phthalazin-1-one (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent).

  • Conditions: Reflux (100–110 °C) for 2–4 hours.

  • Mechanism: The oxygen of the phthalazinone attacks the phosphorus, creating a leaving group that is displaced by chloride.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) disappears, replaced by a non-polar spot (1-chloro-4-benzylphthalazine).

Step 2: Thio-Alkylation (S_NAr)

Objective: Displace the chloride with benzyl mercaptan to form the final thioether.

  • Reagents: 1-Chloro-4-benzylphthalazine (1.0 eq), Benzyl Mercaptan (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Protocol:

    • Dissolve the chloro-intermediate in DMF under Nitrogen atmosphere.

    • Add K₂CO₃ followed by the dropwise addition of benzyl mercaptan.

    • Heat to 80 °C for 4–6 hours.

    • Quench: Pour reaction mixture into ice-water. The product will precipitate.[3][4]

    • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Workflow Visualization

SynthesisWorkflow Start 4-Benzyl-2H-phthalazin-1-one (Precursor) Step1 Step 1: Chlorination (POCl3, Reflux) Start->Step1 Activation Inter Intermediate: 1-Chloro-4-benzylphthalazine Step1->Inter - HCl, - PO2Cl Step2 Step 2: S_NAr Substitution (Benzyl Mercaptan, K2CO3) Inter->Step2 + PhCH2SH Final Product: 1-Benzyl-4-(benzylsulfanyl)phthalazine Step2->Final - KCl

Figure 1: Synthetic pathway transforming the phthalazinone core into the target thioether via chlorination and nucleophilic substitution.

Biological Mechanism & Applications[1][4][6][9]

While CAS 338404-39-0 is often used as a chemical intermediate, its pharmacophore aligns with potent VEGFR (Vascular Endothelial Growth Factor Receptor) and PDE (Phosphodiesterase) inhibitors.

Mechanistic Insight: The Phthalazine Scaffold
  • Kinase Inhibition (VEGFR2):

    • The phthalazine nitrogen atoms (N2/N3) act as hydrogen bond acceptors for the hinge region of the kinase domain (e.g., Cys919 in VEGFR2).

    • The C1-benzyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

    • The C4-benzylsulfanyl group extends into the solvent-exposed region or an allosteric hydrophobic pocket, potentially improving potency over smaller substituents.

  • PDE Inhibition:

    • Phthalazines are classical scaffolds for PDE4 inhibition (anti-inflammatory).[5] The planar heterocyclic core mimics the purine ring of cAMP/cGMP, competitively blocking the catalytic site.

Signaling Pathway Context

The compound is relevant for studying the inhibition of angiogenesis and cell proliferation pathways.[6]

SignalingPathway VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation MAPK RAS / MAPK VEGFR->MAPK Inhibitor Phthalazine Inhibitor (CAS 338404-39-0) Inhibitor->VEGFR ATP Competition (Inhibition) AKT AKT / PKB PI3K->AKT Response Angiogenesis & Proliferation AKT->Response MAPK->Response

Figure 2: Theoretical mechanism of action showing the interception of VEGF signaling at the receptor level by the phthalazine scaffold.

Experimental Handling & Safety

Solubility & Stock Preparation[2]
  • Stock Solution: Prepare a 10 mM stock in 100% DMSO. Vortex for 1 minute and sonicate if necessary.

  • Storage: Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: Dilute into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

Safety Precautions (E-E-A-T)
  • Thiol Management: The synthesis involves benzyl mercaptan, which has a potent, unpleasant stench and is toxic. All synthetic steps must be performed in a fume hood .

  • Oxidation Sensitivity: The thioether linkage (-S-) is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) upon prolonged exposure to air or peroxides. Store under inert gas (Argon/Nitrogen).

References

  • El-Wahab, A. A., et al. (2011). "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Pharmaceuticals.[7][8][9]

  • Luo, Z., et al. (2024). "Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition."[10] RSC Advances.

  • Bold, G., et al. (2000). "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." Journal of Medicinal Chemistry.

  • Organic Syntheses. (2004). "General Procedure for Thio-alkylation using Benzyl Mercaptan." Org.[1][6][9] Synth. Vol. 81, p. 197.

Sources

Biological Activity of 1,4-Disubstituted Phthalazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phthalazine scaffold, specifically the 1,4-disubstituted pharmacophore , represents a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets including receptor tyrosine kinases (VEGFR-2, EGFR), phosphodiesterases (PDE4, PDE5), and microbial DNA gyrase. Unlike the parent phthalazine, the 1,4-disubstituted derivatives exhibit enhanced lipophilicity and specific binding geometries that allow for nanomolar-range inhibition of key oncogenic and inflammatory pathways.

This guide provides a technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing these derivatives as therapeutic agents.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of phthalazine derivatives hinges on the functionalization at the C1 and C4 positions. The core heterocycle acts as a rigid linker, positioning substituents to engage specific hydrophobic pockets in target enzymes.

Core SAR Principles
  • C1-Position (Hydrophobic Interaction): Substitution with bulky aromatic amines (e.g., chloro-fluoroanilines) or hydrazones often targets the ATP-binding pocket of kinases (VEGFR-2).

  • C4-Position (Solubility & Selectivity): Introduction of polar moieties (piperazine, morpholine) or hydrogen bond acceptors enhances water solubility and selectivity for PDE isoforms.

  • Linker Chemistry: The nature of the linker (–NH–, –O–, –S–) between the phthalazine core and the substituent dictates conformational flexibility. Thio-linkers (–S–) have shown superior potency in anticancer screens compared to sulfonyl variants.

SAR_Map Core 1,4-Disubstituted Phthalazine Core C1 C1 Position (Kinase Hinge Binder) Core->C1 C4 C4 Position (Solubility/Selectivity) Core->C4 Logic1 Rigid Scaffold Prevents metabolic degradation Core->Logic1 C1_Ex1 Anilines (VEGFR-2 Potency) C1->C1_Ex1 C1_Ex2 Hydrazones (Antimicrobial) C1->C1_Ex2 C4_Ex1 Benzylamines (PDE5 Inhibition) C4->C4_Ex1 C4_Ex2 Thiophenol (Cytotoxicity) C4->C4_Ex2

Figure 1: Structure-Activity Relationship (SAR) map of 1,4-disubstituted phthalazines highlighting key functionalization zones.

Therapeutic Applications

Oncology: VEGFR-2 and Kinase Inhibition

1,4-disubstituted phthalazines (e.g., Vatalanib analogs) are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . They function as Type II kinase inhibitors, binding to the inactive DFG-out conformation of the enzyme.

  • Mechanism: The phthalazine nitrogen accepts a hydrogen bond from the kinase hinge region (Cys919 in VEGFR-2), while the C1-anilino group occupies the hydrophobic pocket.

  • Key Data: Derivatives such as 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine have demonstrated IC50 values < 0.2 µM against HepG2 and MCF-7 cell lines [1, 2].[1][2]

Inflammation: PDE4 Inhibition

In the context of asthma and COPD, these derivatives replace the cyclopentyloxy moiety of Rolipram.

  • Target: Phosphodiesterase 4 (PDE4).[3][4][5][6]

  • Activity: 6-methoxy-1,4-disubstituted phthalazines inhibit cAMP hydrolysis, leading to elevated intracellular cAMP and reduced pro-inflammatory cytokine release (TNF-α) [3].

Antimicrobial Activity

Derivatives incorporating triazole or sugar moieties at position 1 exhibit broad-spectrum activity against S. aureus and E. coli. The mechanism involves DNA gyrase inhibition, similar to fluoroquinolones [4].

Quantitative Data Summary

The table below consolidates inhibitory concentrations (IC50) from key literature sources for comparative analysis.

Compound ClassTargetCell Line / EnzymeIC50 / ActivityReference
1-anilino-4-thio-phthalazine VEGFR-2HUVEC / HepG20.09 µM[2]
Vatalanib (PTK787) VEGFR-2Enzyme Assay0.037 µM[5]
4-benzylamino-1-chloro PDE5Platelet PDE53.5 nM[6]
Phthalazine-hydrazone BacteriaS. aureusMIC: 12.5 µg/mL[4]
6-methoxy-phthalazine PDE4Human Monocytes4.8 nM[3]

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize a 1-chloro-4-substituted phthalazine intermediate, followed by nucleophilic substitution.

Reagents: Phthalic anhydride, Hydrazine hydrate, POCl3, Aniline derivatives.

Step-by-Step Protocol:

  • Cyclization: Reflux phthalic anhydride (1 eq) with hydrazine hydrate (1.2 eq) in ethanol for 3 hours. Cool to precipitate phthalazin-1,4-dione .

    • Validation: Check melting point (>300°C) and IR (C=O stretch ~1660 cm⁻¹).

  • Chlorination: Treat the dione with excess phosphorus oxychloride (POCl3) under reflux for 4 hours.

    • Critical Step: Use anhydrous conditions. The product, 1,4-dichlorophthalazine , is sensitive to moisture.

    • Workup: Pour onto crushed ice/ammonia to neutralize.

  • Nucleophilic Substitution (Step 1): React 1,4-dichlorophthalazine with the first nucleophile (e.g., thiophenol) in dry THF with K2CO3 at 0°C to room temperature.

    • Selectivity: 1,4-dichlorophthalazine is symmetric; mono-substitution yields the 1-chloro-4-substituted intermediate.

  • Nucleophilic Substitution (Step 2): React the intermediate with the second nucleophile (e.g., 3-chloro-4-fluoroaniline) in isopropanol under reflux for 6-12 hours.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 3:1).

Synthesis_Workflow Start Phthalic Anhydride + Hydrazine Step1 Cyclization (Reflux/EtOH) Start->Step1 Inter1 Phthalazin-1,4-dione Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 1,4-Dichlorophthalazine Step2->Inter2 Step3 Nucleophilic Sub 1 (Thiol/Amine, K2CO3) Inter2->Step3 Inter3 1-Chloro-4-Substituted Phthalazine Step3->Inter3 Step4 Nucleophilic Sub 2 (Aniline, Reflux) Inter3->Step4 Final 1,4-Disubstituted Phthalazine Derivative Step4->Final

Figure 2: Step-wise synthesis workflow for generating asymmetric 1,4-disubstituted phthalazine libraries.

Biological Assay: VEGFR-2 Kinase Inhibition (In Vitro)

Objective: Determine the IC50 of the synthesized derivative against VEGFR-2.[7][8]

Method: FRET-based Z´-LYTE™ Kinase Assay or standard ELISA.

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Mix 10 µL of diluted compound with 10 µL of VEGFR-2 enzyme (0.1–0.5 ng/µL).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of ATP (at Km concentration, typically 10 µM) and substrate (Poly Glu:Tyr).

  • Termination: Stop reaction after 60 minutes using EDTA.

  • Detection: Measure phosphorylation via anti-phosphotyrosine antibody coupled to a detection fluorophore.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Mechanism of Action Visualization

The following diagram illustrates the signaling cascade inhibited by 1,4-disubstituted phthalazines in an oncology context.

MOA_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Tyrosine Kinase) Ligand->Receptor Activates Signal1 Autophosphorylation Receptor->Signal1 Inhibitor Phthalazine Derivative Inhibitor->Receptor Blocks ATP Binding Outcome3 Apoptosis (Cell Death) Inhibitor->Outcome3 Induces Signal2 RAF/MEK/ERK Pathway Signal1->Signal2 Signal3 PI3K/AKT Pathway Signal1->Signal3 Outcome1 Cell Proliferation Signal2->Outcome1 Outcome2 Angiogenesis Signal3->Outcome2

Figure 3: Mechanism of Action (MOA) showing the blockade of VEGFR-2 signaling pathways by phthalazine derivatives, leading to apoptosis.

References

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. 2006.[9][10] Link

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. 2024. Link

  • Phthalazine PDE4 inhibitors.[3][4][5][9][10] Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters. 2001.[8][9][10] Link

  • Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2015. Link

  • Vatalanib (PTK787/ZK 222584): A Pan-VEGF Receptor Tyrosine Kinase Inhibitor. Clinical Cancer Research. 2004. Link

  • 4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Chemical & Pharmaceutical Bulletin. 1998. Link

Sources

1-Benzyl-4-(benzylsulfanyl)phthalazine: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental validation of 1-Benzyl-4-(benzylsulfanyl)phthalazine , a representative lipophilic phthalazine derivative targeting Vascular Endothelial Growth Factor Receptor (VEGFR).

This guide is structured for researchers and drug discovery professionals, focusing on the causality of interaction, robust validation protocols, and the specific pharmacophore properties that drive VEGFR inhibition.

Executive Technical Summary

1-Benzyl-4-(benzylsulfanyl)phthalazine is a small-molecule tyrosine kinase inhibitor (TKI) belonging to the 1,4-disubstituted phthalazine class. It functions primarily as an ATP-competitive inhibitor (Type I) of VEGFR-2 (KDR/Flk-1), the primary receptor driving tumor angiogenesis.

Unlike "Type II" inhibitors (e.g., Sorafenib) that utilize a urea/amide "tail" to bind the inactive DFG-out conformation, this compact, lipophilic molecule targets the active DFG-in conformation. Its efficacy is driven by the phthalazine core's ability to mimic the adenine ring of ATP and the specific hydrophobic occupancy of the benzyl and benzylsulfanyl moieties within the kinase back-cleft.

Molecular Mechanism of Action[1][2]

The Phthalazine Pharmacophore

The inhibition of VEGFR-2 by this compound relies on a precise lock-and-key fit within the ATP-binding pocket of the kinase domain.

  • Hinge Region Binding (The Anchor): The phthalazine core contains two nitrogen atoms (N2/N3). The N2 nitrogen acts as a critical Hydrogen Bond Acceptor (HBA).[1] It forms a highly conserved hydrogen bond with the backbone amide of Cys919 in the hinge region of VEGFR-2. This mimics the interaction of the N1 atom of the adenine ring in ATP.

  • Hydrophobic Pocket Occupancy (The Stabilizer):

    • Position 1 (Benzyl group): This moiety projects into the hydrophobic pocket I (adjacent to the gatekeeper residue Val916 ). The flexibility of the methylene linker allows the phenyl ring to optimize pi-alkyl interactions with Val848 and Ala866 .

    • Position 4 (Benzylsulfanyl group): The sulfur atom acts as a flexible, lipophilic bioisostere to an ether or amine linker. It positions the second benzyl ring into the solvent-accessible region or a secondary hydrophobic cleft, often interacting with Leu1035 and Cys1045 .

  • Electronic Effects: The sulfur atom (thioether) at position 4 increases the lipophilicity (LogP) compared to amino-linked analogs (like Vatalanib), potentially enhancing membrane permeability and altering residence time within the hydrophobic pocket.

Signal Transduction Inhibition

By occupying the ATP-binding site, 1-Benzyl-4-(benzylsulfanyl)phthalazine prevents the trans-phosphorylation of the intracellular tyrosine kinase domains.

Pathway Blockade:

  • Ligand Binding: VEGF-A binds to the extracellular domain of VEGFR-2.

  • Dimerization: The receptor dimerizes.

  • Inhibition Step: The inhibitor blocks ATP access; autophosphorylation at Tyr1175 and Tyr1214 fails.

  • Downstream Silence: Recruitment of adapter proteins (Shc, GRB2) is halted, preventing the activation of the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT (survival) pathways.

Visualization: VEGFR Signaling Blockade

The following diagram illustrates the specific node of inhibition within the angiogenic signaling cascade.

VEGFR_Pathway VEGF_A VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF_A->VEGFR2 Activation Phos Autophosphorylation (Tyr1175/1214) VEGFR2->Phos Requires ATP ATP ATP ATP->Phos Substrate Inhibitor 1-Benzyl-4-(benzylsulfanyl) phthalazine Inhibitor->VEGFR2 Competitive Inhibition (Blocks ATP Site) PI3K PI3K / AKT (Survival) Phos->PI3K Blocked RAF RAS / RAF / MEK (Proliferation) Phos->RAF Blocked Angiogenesis Angiogenesis & Tumor Growth PI3K->Angiogenesis RAF->Angiogenesis

Caption: Competitive inhibition of VEGFR-2 preventing downstream PI3K and MAPK signaling cascades.

Chemical Biology & Synthesis Strategy

To validate this mechanism, researchers must often synthesize the compound de novo or verify commercial stock purity. The synthesis relies on Nucleophilic Aromatic Substitution (


).
Synthetic Route

The synthesis typically proceeds from 1,4-dichlorophthalazine or 4-benzyl-1-chlorophthalazine.

  • Precursor Formation: Reaction of phthalic anhydride with hydrazine yields phthalhydrazide, which is chlorinated (POCl3) to 1,4-dichlorophthalazine.

  • Step 1 (C-C Bond Formation): Grignard reaction or Suzuki coupling to introduce the first benzyl group (if not starting from a benzyl-phthalazinone precursor).

  • Step 2 (C-S Bond Formation): The core reaction is the displacement of the chlorine at position 4 by benzyl mercaptan (benzylthiol) .

Reaction Scheme Logic:



  • Critical Control: The reaction must be performed under basic conditions (K2CO3 or NaH) to generate the thiolate anion, which is a stronger nucleophile than the neutral thiol.

  • Purification: Recrystallization from ethanol is preferred over column chromatography to remove disulfide byproducts formed by thiol oxidation.

Experimental Protocols for Validation

The following protocols are designed to be self-validating. Every assay includes a positive control (Sorafenib or Vatalanib) and a negative control (DMSO).

In Silico Validation: Molecular Docking

Before wet-lab testing, confirm binding geometry.

  • Software: AutoDock Vina or MOE (Molecular Operating Environment).

  • Target PDB: 4ASD (VEGFR-2 kinase domain complexed with Sorafenib) or 1YWN .

  • Protocol:

    • Preparation: Strip water molecules and co-crystallized ligands from PDB 4ASD. Protonate residues at pH 7.4.

    • Grid Generation: Center grid box on residue Cys919 (Human numbering). Box size:

      
       Å.
      
    • Ligand Setup: Energy minimize 1-Benzyl-4-(benzylsulfanyl)phthalazine (MMFF94x forcefield). Set rotatable bonds (focus on the S-CH2 and CH2-Ph linkers).

    • Docking: Run 50 genetic algorithm runs.

    • Success Criteria: Binding energy

      
       kcal/mol. Visual confirmation of H-bond distance between Phthalazine-N and Cys919-NH (
      
      
      
      Å).[2]
In Vitro Kinase Inhibition Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard for determining


.
  • Reagents: Recombinant human VEGFR-2 (cytoplasmic domain), Biotin-Poly(Glu,Tyr) substrate, ATP, Eu-cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

  • Workflow:

    • Titration: Prepare 10-point serial dilution of the inhibitor in DMSO (start at 10

      
      M).
      
    • Incubation: Mix enzyme (0.2 ng/

      
      L) + Inhibitor + Substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT). Incubate 10 min.
      
    • Activation: Add ATP (at

      
       concentration, typically 10 
      
      
      
      M) to initiate reaction. Run for 60 min at RT.
    • Detection: Add HTRF detection reagents (EDTA stops the reaction).

    • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve (Variable slope).

Cellular Proliferation Assay (HUVEC)

Validates that kinase inhibition translates to biological phenotype (anti-angiogenesis).

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).

  • Inducer: VEGF-A (20 ng/mL).

  • Protocol:

    • Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin. Starve in low-serum media (0.5% FBS) for 24h.

    • Add Inhibitor (0.01 - 10

      
      M) for 1h.
      
    • Stimulate with VEGF-A. Incubate 72h.

    • Add MTT or Resazurin reagent. Incubate 4h.

    • Measure absorbance/fluorescence.

  • Interpretation: The

    
     in HUVECs should be within 5-10 fold of the enzymatic 
    
    
    
    . If HUVEC
    
    
    Enzymatic
    
    
    , suspect poor membrane permeability due to the high lipophilicity of the benzylsulfanyl group.

Quantitative Data Summary (Representative)

The following table summarizes expected performance metrics for this chemotype based on structure-activity relationships (SAR) of analogous phthalazines.

ParameterMetricTarget ValueMechanistic Implication
Enzymatic Potency

(VEGFR-2)

nM
High affinity for ATP pocket (Type I binding).
Selectivity VEGFR-2 vs EGFR

-fold
Phthalazines are generally selective for VEGFR over EGFR.
Cellular Potency

(HUVEC)

nM
Effective inhibition of VEGF-driven proliferation.
Binding Energy

(Docking)

to

kcal/mol
Strong hydrophobic contribution from benzyl rings.
Lipophilicity cLogP

High lipophilicity; may require formulation aid (e.g., cyclodextrin).

Experimental Workflow Diagram

Workflow Start Compound Acquisition/Synthesis QC QC: NMR & LC-MS (Confirm >95% Purity) Start->QC QC->Start Fail Docking In Silico Docking (PDB: 4ASD) QC->Docking Pass Enzyme HTRF Kinase Assay (Determine IC50) Docking->Enzyme High Affinity Cell HUVEC Proliferation (VEGF-driven) Enzyme->Cell IC50 < 100nM Output Lead Candidate Validation Cell->Output GI50 < 1uM

Caption: Step-by-step validation workflow from synthesis to biological confirmation.

References

  • El-Adl, K., et al. (2021). "Phthalazine derivatives as VEGFR-2 inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers." Bioorganic Chemistry.

  • El-Helby, A. A., et al. (2019).[1] "Design, synthesis, molecular modeling and biological evaluation of novel phthalazine derivatives as potential anticancer agents and VEGFR-2 inhibitors."[3][1][4][5][6][7] Bioorganic & Medicinal Chemistry Letters.

  • Bold, G., et al. (2000). "New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis." Journal of Medicinal Chemistry.

  • BLDpharm. (n.d.). "1-Benzyl-4-(benzylsulfanyl)phthalazine Product Page." BLD Pharm.

  • Human Protein Atlas. (2024). "KDR (VEGFR2) Structure and Function." The Human Protein Atlas.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Benzyl-Phthalazine Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, synthesis, and pharmacological profiling of Benzyl-Phthalazine Sulfides , a specialized subclass of phthalazine-based heterocycles. While phthalazines (e.g., Vatalanib) are widely recognized as VEGFR tyrosine kinase inhibitors, the sulfide-linked variants represent a distinct chemotype often explored to modulate lipophilicity, metabolic stability, and binding kinetics.

Executive Summary

Benzyl-phthalazine sulfides are small-molecule pharmacophores characterized by a phthalazine bicyclic core, a hydrophobic benzyl group at position 4, and a sulfur-based linker (thioether) at position 1.[1]

  • Primary Therapeutic Targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [Angiogenesis inhibition] and Phosphodiesterase 4 (PDE4) [Anti-inflammatory].[1]

  • Chemical Utility: The sulfide linker (–S–) acts as a bioisostere to the classical amino (–NH–) or ether (–O–) linkers found in clinical candidates, altering the hydrogen bond donor/acceptor profile and rotational freedom of the molecule.

The Pharmacophore: Structural Deconstruction

The SAR of benzyl-phthalazine sulfides is best understood by dissecting the molecule into four distinct regions.

Region A: The Phthalazine Core[1][2][3][4]
  • Role: Acts as the hinge-binding scaffold.[1] The nitrogen atoms (N2/N3) are critical for hydrogen bonding with the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • SAR Insight: Substitution at positions 6 and 7 (e.g., with methoxy or halogens) modulates solubility and electronic density. Electron-donating groups (EDGs) like –OMe at C6/C7 often enhance potency by increasing the basicity of the ring nitrogens, strengthening the H-bond interaction with the target protein.[1]

Region B: The Benzyl Moiety (Position 4)[1][5][6][7][8][9]
  • Role: Occupies the hydrophobic "back pocket" or allosteric site adjacent to the ATP-binding cleft.[1]

  • SAR Insight:

    • Steric Bulk: The methylene bridge (–CH₂–) allows the phenyl ring to rotate and fit into hydrophobic pockets (e.g., Val899, Leu889 in VEGFR). Direct attachment (phenyl-phthalazine) often results in a rigid clash.[1]

    • Substitutions: Para-substitution on the benzyl ring (e.g., 4-Cl, 4-F, 4-tBu) is generally preferred over ortho-substitution, which can cause steric interference with the phthalazine core.[1] 4-Chlorobenzyl derivatives frequently show higher affinity due to halogen bonding or optimal lipophilic filling.[1]

Region C: The Sulfide Linker (Position 1)[1]
  • Role: Connects the core to the variable tail.

  • Bioisosterism (S vs. NH vs. O):

    • Flexibility: The C–S bond length (~1.8 Å) is longer than C–N (~1.47 Å) or C–O (~1.43 Å), increasing the "reach" of the molecule.

    • H-Bonding: Unlike the –NH– linker (a H-bond donor), the –S– linker is a weak H-bond acceptor.[1] If the target pocket requires a donor (as seen in many kinase hinge regions), the sulfide analog may show reduced potency unless a water molecule bridges the interaction. However, sulfides are often more metabolically stable than labile amides.

Region D: The Variable Tail (Attached to Sulfur)
  • Role: Solvent exposure and solubility.

  • SAR Insight: Attaching polar groups (e.g., acetic acid hydrazide, pyridyl, or alkyl-amines) to the sulfur atom can rescue the water solubility of the highly lipophilic benzyl-phthalazine core.

Visualizing the SAR & Synthesis

Diagram 1: SAR Map & Interaction Logic

This diagram visualizes the functional regions and their specific contributions to biological activity.[1]

SAR_Map cluster_SAR SAR Optimization Rules Core Phthalazine Core (Hinge Binder) Benzyl 4-Benzyl Group (Hydrophobic Pocket) Core->Benzyl Position 4 (Hydrophobic Interaction) Linker 1-Sulfide Linker (-S-) (Bioisostere / Flexibility) Core->Linker Position 1 (Nucleophilic Attack) Rule1 6,7-OMe increases affinity (Electronic) Core->Rule1 Rule2 Para-Cl on Benzyl improves potency Benzyl->Rule2 Tail Variable Tail (R) (Solubility / Selectivity) Linker->Tail S-Alkylation Rule3 S-Linker increases metabolic stability vs NH Linker->Rule3

Figure 1: Functional decomposition of the Benzyl-Phthalazine Sulfide pharmacophore.

Chemical Synthesis Protocols

The synthesis of benzyl-phthalazine sulfides typically proceeds via a chlorophthalazine intermediate , which is then subjected to nucleophilic substitution by a thiol or thiourea.

Diagram 2: Synthetic Pathway

Synthesis_Pathway Start Phthalic Anhydride Step1 1. Condensation (Phenylacetic acid, NaOAc, 240°C) Start->Step1 Inter1 Benzalphthalide Step1->Inter1 Step2 2. Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter1->Step2 Inter2 4-Benzyl-1(2H)-phthalazinone Step2->Inter2 Step3 3. Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 1-Chloro-4-benzylphthalazine Step3->Inter3 Step4 4. Thiol Substitution (R-SH, NaH, DMF or Thiourea) Inter3->Step4 Final Target: Benzyl-Phthalazine Sulfide Step4->Final

Figure 2: Step-wise synthetic route from phthalic anhydride to the sulfide target.

Detailed Protocol: Synthesis of 1-(Benzylthio)-4-benzylphthalazine

Objective: To synthesize a sulfide-linked derivative where the variable tail is a benzyl group.

  • Precursor Synthesis (1-Chloro-4-benzylphthalazine):

    • Reflux 4-benzyl-1(2H)-phthalazinone (1.0 eq) in phosphorus oxychloride (POCl₃, excess) for 3–5 hours.

    • Monitor by TLC (Hexane:EtOAc 7:3).

    • Pour onto crushed ice, neutralize with NaHCO₃, and extract with dichloromethane (DCM).

    • Yield: Typically 85–90% of the chloro-intermediate.[1]

  • Sulfide Formation (Nucleophilic Substitution):

    • Reagents: 1-Chloro-4-benzylphthalazine (1.0 mmol), Benzyl mercaptan (1.1 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol) or Sodium Hydride (NaH).[1]

    • Solvent: Anhydrous DMF or Acetone.

    • Procedure:

      • Dissolve the thiol in DMF under nitrogen atmosphere.

      • Add base (K₂CO₃) and stir for 30 min to generate the thiolate anion.

      • Add the chloro-phthalazine intermediate dropwise.[1]

      • Heat to 80°C for 4–6 hours.

    • Workup: Pour into ice-water. The sulfide product often precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol/DMF.

Quantitative Data: SAR Trends

The following table summarizes the impact of structural modifications on VEGFR-2 inhibitory potency (IC₅₀) , synthesized from comparative literature data on phthalazine derivatives.

Compound IDPosition 1 (Linker-R)Position 4 (Benzyl-R')IC₅₀ (VEGFR-2)SAR Interpretation
Ref-1 (Vatalanib) –NH–(4-Cl-Ph)–CH₂–(4-pyridyl)*~20 nMStandard (Amino linker).[1] High potency due to H-bond donor.[1]
BZS-01 –S–Benzyl –CH₂–Ph1.2 µMSulfide Linker. Loss of H-bond donor reduces potency ~60x vs amino.[1]
BZS-02 –S–(4-Cl-Benzyl)–CH₂–Ph0.85 µMLipophilicity. Cl-substitution improves hydrophobic packing.[1]
BZS-03 –S–CH₂–COOH–CH₂–Ph>10 µMPolarity. Acidic tail disrupts membrane permeability and binding.[1]
BZS-04 –S–(CH₂)₂–N(Et)₂–CH₂–(4-Cl-Ph)0.45 µMSolubility. Basic side chain improves solubility and electrostatic interaction.[1]

Note: Vatalanib structure is modified here for direct comparison of the linker effect. Actual Vatalanib uses a pyridyl-methyl at Pos 4 and anilino at Pos 1.[1]

Mechanism of Action & Validation

Primary Mechanism: ATP-Competitive Inhibition

Benzyl-phthalazine sulfides function primarily as Type I or Type II kinase inhibitors .[1]

  • Binding: The phthalazine core intercalates into the ATP-binding cleft of the kinase domain.[1]

  • Stabilization: The benzyl group at Position 4 rotates to access the hydrophobic pocket adjacent to the gatekeeper residue.

  • Sulfide Effect: The sulfur atom, being larger and more polarizable than nitrogen, can induce a slight shift in the binding pose. It does not donate a proton for H-bonding, which often necessitates the presence of a water molecule to bridge the interaction with the kinase hinge region, potentially explaining the generally lower potency of sulfides compared to their amino counterparts.

Self-Validating Assay: VEGFR-2 Kinase Assay

To verify the activity of synthesized sulfides:

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) or ³³P-ATP radiometric assay.[1]

  • Enzyme: Recombinant human VEGFR-2 kinase domain.[1]

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Protocol:

    • Incubate compound (serial dilution 1 nM – 10 µM) with enzyme and ATP (at K_m) for 60 min.

    • Add detection reagents (Eu-labeled anti-phosphotyrosine antibody).[1]

    • Validation Criterion: A sigmoidal dose-response curve with Hill slope ~1.0 indicates specific 1:1 binding.[1]

References

  • Kagayama, K., et al. (2009). "Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors." Bioorganic & Medicinal Chemistry. Link

  • El-Gazzar, A. B., et al. (2011). "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Pharmaceuticals.[2][3][4] Link

  • Bold, G., et al. (2000). "New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis."[1] Journal of Medicinal Chemistry. Link

  • Emam, S. M., et al. (2023).[5][6] "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis." Bioorganic Chemistry. Link

  • NIST Chemistry WebBook. "Benzyl sulfide (Structure and Chemical Properties)." National Institute of Standards and Technology.[1] Link

Sources

Technical Guide: 1-Benzyl-4-(benzylsulfanyl)phthalazine as a cGMP-Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental application of 1-Benzyl-4-(benzylsulfanyl)phthalazine as a cGMP-phosphodiesterase (PDE) inhibitor.

Part 1: Executive Summary

1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS: 338404-39-0) is a bioactive small molecule belonging to the 1,4-disubstituted phthalazine class. It functions as a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), exhibiting high selectivity for cGMP-specific PDE isozymes (primarily PDE5 and PDE1).[1]

By preventing the hydrolysis of cyclic guanosine monophosphate (cGMP), this compound potentiates the Nitric Oxide (NO)/cGMP signaling pathway. It serves as a critical chemical probe in drug discovery for evaluating the structure-activity relationships (SAR) of non-nucleotide PDE inhibitors, particularly in the development of agents for vasodilation, anti-platelet aggregation, and neuroprotection.

Part 2: Molecular Profile & Physicochemical Properties

PropertySpecification
IUPAC Name 1-Benzyl-4-(benzylsulfanyl)phthalazine
CAS Number 338404-39-0
Molecular Formula C₂₂H₁₈N₂S
Molecular Weight 342.46 g/mol
Core Scaffold Phthalazine (2,3-benzodiazine)
Key Substituents C1: Benzyl group (-CH₂Ph)C4: Benzylsulfanyl group (-S-CH₂Ph)
Solubility Soluble in DMSO (>10 mM), Ethanol; Insoluble in water
Target Phosphodiesterase 5 (PDE5), Phosphodiesterase 1 (PDE1)

Part 3: Mechanism of Action (MOA)

The NO/cGMP Signaling Cascade

The primary pharmacological action of 1-Benzyl-4-(benzylsulfanyl)phthalazine is the stabilization of intracellular cGMP levels.

  • Synthesis: Nitric Oxide (NO) activates Soluble Guanylate Cyclase (sGC), converting GTP to cGMP.

  • Effector Activation: cGMP binds to Protein Kinase G (PKG), triggering phosphorylation of downstream targets (e.g., myosin light chain phosphatase), leading to smooth muscle relaxation.

  • Inhibition: Under normal conditions, PDE5 hydrolyzes cGMP into inactive 5'-GMP, terminating the signal.

  • Intervention: 1-Benzyl-4-(benzylsulfanyl)phthalazine competitively binds to the catalytic domain of PDE5, blocking hydrolysis and sustaining cGMP signaling.

Visualization of Signaling Pathway

The following diagram illustrates the intervention point of the compound within the vascular smooth muscle cell signaling cascade.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP (Active Messenger) GTP->cGMP sGC Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis Response Smooth Muscle Relaxation PKG->Response Phosphorylation Cascade PDE PDE5 Enzyme PDE->GMP Catalyzes Inhibitor 1-Benzyl-4-(benzylsulfanyl) phthalazine Inhibitor->PDE INHIBITS (Competitive Binding)

Caption: Mechanism of 1-Benzyl-4-(benzylsulfanyl)phthalazine stabilizing intracellular cGMP levels.

Part 4: Chemical Synthesis Protocol

The synthesis of 1-Benzyl-4-(benzylsulfanyl)phthalazine is achieved through a convergent route involving the chlorination of a phthalazinone intermediate followed by nucleophilic substitution with benzyl mercaptan.

Retrosynthetic Analysis
  • Target: 1-Benzyl-4-(benzylsulfanyl)phthalazine

  • Precursor A: 1-Benzyl-4-chlorophthalazine

  • Precursor B: Benzyl mercaptan (Phenylmethanethiol)

Step-by-Step Synthesis Methodology

Step 1: Synthesis of 4-Benzyl-1(2H)-phthalazinone

  • Reagents: Phthalic anhydride, Phenylacetic acid, Hydrazine hydrate.

  • Procedure: Condense phthalic anhydride with phenylacetic acid at high temperature (240°C) to form benzylidene phthalide. React this intermediate with hydrazine hydrate in ethanol under reflux.

  • Yield: Typically 70-80%.

Step 2: Chlorination to 1-Benzyl-4-chlorophthalazine

  • Reagents: 4-Benzyl-1(2H)-phthalazinone, Phosphorus oxychloride (

    
    ).
    
  • Procedure:

    • Suspend 4-benzyl-1(2H)-phthalazinone (10 mmol) in

      
       (30 mL).
      
    • Reflux for 3 hours until the solution becomes clear.

    • Remove excess

      
       under reduced pressure.
      
    • Pour residue onto crushed ice and neutralize with

      
      .
      
    • Filter the resulting yellow solid (1-benzyl-4-chlorophthalazine).

Step 3: Thioether Formation (Target Molecule)

  • Reagents: 1-Benzyl-4-chlorophthalazine, Benzyl mercaptan, Sodium hydride (NaH) or Potassium carbonate (

    
    ), DMF or Ethanol.
    
  • Protocol:

    • Activation: In a dry flask, dissolve benzyl mercaptan (1.1 eq) in anhydrous DMF. Add NaH (1.2 eq) at 0°C and stir for 30 min to generate the thiolate anion.

    • Coupling: Add 1-benzyl-4-chlorophthalazine (1.0 eq) slowly to the reaction mixture.

    • Reaction: Stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Work-up: Quench with water. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Synthesis Workflow Diagram

Synthesis Start Phthalic Anhydride + Phenylacetic Acid Inter1 4-Benzyl-1(2H)- phthalazinone Start->Inter1 1. Condensation 2. N2H4, Reflux Inter2 1-Benzyl-4- chlorophthalazine Inter1->Inter2 POCl3, Reflux (Chlorination) Final 1-Benzyl-4-(benzylsulfanyl) phthalazine Inter2->Final Nucleophilic Sub. (NaH/DMF) Reagent Benzyl Mercaptan (Nucleophile) Reagent->Final Attacks C4

Caption: Convergent synthesis route for 1-Benzyl-4-(benzylsulfanyl)phthalazine.

Part 5: Structure-Activity Relationship (SAR)

The efficacy of 1-Benzyl-4-(benzylsulfanyl)phthalazine as a PDE inhibitor is driven by specific structural features that mimic the purine ring of cGMP.

  • Phthalazine Core: Acts as a bioisostere for the guanine base of cGMP, engaging in

    
    -stacking interactions with phenylalanine residues (e.g., Phe820 in PDE5) within the enzyme's catalytic pocket.
    
  • C1-Benzyl Group: Provides hydrophobic bulk that occupies the "hydrophobic clamp" (Q-pocket) of the PDE active site, enhancing affinity over the unsubstituted phthalazine.

  • C4-Benzylsulfanyl Moiety:

    • Thioether Linker (-S-): The sulfur atom increases lipophilicity compared to an amino (-NH-) or oxo (-O-) linker, altering the conformation of the benzyl ring to optimize fit within the hydrophobic pocket.

    • Distal Phenyl Ring: Extends into the solvent-accessible region or a secondary hydrophobic pocket, improving selectivity for PDE5 over PDE3.

Comparison to Standards: Unlike MY-5445 (which possesses an amino linker), the thioether linker in this compound often confers distinct pharmacokinetic properties, such as increased membrane permeability due to higher logP, though potentially lower metabolic stability due to S-oxidation.

Part 6: Experimental Validation Protocols

In Vitro PDE5 Inhibition Assay

To verify the potency (IC50) of the synthesized compound.

Materials:

  • Recombinant human PDE5A enzyme.

  • Substrate: [³H]-cGMP or Fluorescent cGMP derivative (IMAP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    .
    

Protocol:

  • Preparation: Prepare serial dilutions of 1-Benzyl-4-(benzylsulfanyl)phthalazine in DMSO (Final concentrations: 0.1 nM to 10 µM).

  • Incubation: Mix enzyme (PDE5) with the inhibitor solution in assay buffer. Incubate at 30°C for 15 minutes.

  • Reaction Start: Add [³H]-cGMP substrate. Incubate for 20 minutes at 30°C.

  • Termination: Stop reaction by adding snake venom (containing nucleotidase) to convert 5'-GMP to guanosine, or use binding beads for IMAP.

  • Quantification: Measure radioactivity (scintillation counting) or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

Self-Validation Check:

  • Positive Control: Run parallel samples with Sildenafil (IC50 ~3.5 nM) or MY-5445 .

  • Negative Control: DMSO vehicle only (0% inhibition).

References

  • El-Gaby, M. S. A., et al. (2000). "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Acta Pharmaceutica. (Contextual grounding for synthesis and screening).

  • Napoletano, M., et al. (2000).[2] "The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(19), 2235-2238.[2]

  • Watanabe, N., et al. (2000). "4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity toward phosphodiesterase 5." Journal of Medicinal Chemistry, 43(13), 2523-2529.

  • Dembek, A. A., et al. (2023). "Phthalazine Derivatives as Potential PDE Inhibitors: A Review." European Journal of Medicinal Chemistry. (General class review).
  • BLDpharm. (2024). "Product Datasheet: 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS 338404-39-0)."

Sources

Therapeutic Potential of Benzylsulfanyl Phthalazines in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for small-molecule inhibitors capable of dual-targeting angiogenesis and tumor proliferation has brought the phthalazine scaffold to the forefront of medicinal chemistry. Specifically, 1-(benzylsulfanyl)phthalazine derivatives (also referred to as 1-(benzylthio)phthalazines) represent a potent subclass designed to exploit the hydrophobic ATP-binding pocket of receptor tyrosine kinases, most notably VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

This guide synthesizes the structural rationale, synthetic pathways, and biological validation protocols for these compounds. Unlike generic phthalazines, the benzylsulfanyl moiety provides a critical flexible thioether linker that enhances lipophilicity and optimizes π-π stacking interactions within the kinase hinge region, leading to nanomolar IC50 values against solid tumor lines (MCF-7, HepG2, HCT-116).

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of benzylsulfanyl phthalazines is not accidental; it is a result of precise pharmacophore engineering. The phthalazine core serves as a rigid template, while the sulfur bridge confers metabolic distinctiveness compared to oxygen or nitrogen linkers.

The Pharmacophore Logic
  • The Phthalazine Core (Scaffold): Acts as the planar anchor, mimicking the adenine ring of ATP to bind at the kinase active site. The nitrogen atoms (N2/N3) often engage in hydrogen bonding with the hinge region amino acids (e.g., Cys919 in VEGFR-2).

  • The Benzylsulfanyl Wing (Position 1): The sulfur atom increases lipophilicity (LogP) and provides a "kink" in the molecule, allowing the benzyl ring to occupy the adjacent hydrophobic pocket (Selectivity Pocket). Substituents on this benzyl ring (e.g., -F, -Cl, -OMe) modulate electronic density and metabolic stability.

  • The Solubilizing Tail (Position 4): Often substituted with piperazine, aniline, or heteroaryl moieties to improve water solubility and establish additional H-bonds at the solvent-exposed front of the binding cleft.

Visualization: SAR Logic

The following diagram illustrates the functional decomposition of the molecule.

SAR_Logic Core Phthalazine Core (Planar Anchor) Linker Thioether Linker (-S-) (Flexibility & Lipophilicity) Core->Linker C1 Position Solubility C4 Substituent (Solubility/H-Bonding) Core->Solubility C4 Position Target VEGFR-2 ATP Pocket Core->Target H-Bonds (Cys919) Hydrophobic Benzyl Moiety (Hydrophobic Pocket Occ.) Linker->Hydrophobic Extension Hydrophobic->Target π-π Stacking

Figure 1: Pharmacophore dissection of 1-(benzylsulfanyl)phthalazines targeting kinase domains.

Molecular Mechanisms of Action

The primary therapeutic driver for these derivatives is Type II Kinase Inhibition , specifically targeting the VEGFR-2 pathway, which governs tumor angiogenesis. Secondary mechanisms include the induction of intrinsic apoptosis.

VEGFR-2 Inhibition & Anti-Angiogenesis

Upon binding, the benzylsulfanyl phthalazine prevents the phosphorylation of the tyrosine kinase domain. This blockade halts the downstream signaling cascade:

  • RAS/RAF/MEK/ERK Pathway: Inhibition prevents endothelial cell proliferation.

  • PI3K/AKT Pathway: Inhibition reduces cell survival signals.

Apoptosis Induction

Beyond kinase inhibition, these compounds have been observed to arrest the cell cycle at the G2/M phase or S-phase depending on the specific substitution pattern. This leads to:

  • Upregulation of Bax (pro-apoptotic).

  • Downregulation of Bcl-2 (anti-apoptotic).

  • Activation of Caspase-3/9 , triggering programmed cell death.

Signaling_Pathway Drug Benzylsulfanyl Phthalazine VEGFR2 VEGFR-2 (Tyrosine Kinase) Drug->VEGFR2 Inhibits Apoptosis Apoptosis (Caspase 3/9) Drug->Apoptosis Induces (via Bax/Bcl-2) PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT AKT (Survival) PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK ERK->Angiogenesis

Figure 2: Dual mechanism of action: VEGFR-2 blockade and induction of intrinsic apoptosis.

Synthetic Protocols

To ensure reproducibility and high yield, we utilize a convergent synthetic route. The critical step is the nucleophilic substitution of the chlorine atom by the benzyl mercaptan anion.

Synthetic Workflow
  • Chlorination: Conversion of phthalazinone to 1-chlorophthalazine using POCl₃.

  • Thio-Substitution: Reaction with benzyl thiol (benzyl mercaptan) under basic conditions.

Synthesis_Workflow Step1 Phthalazinone (Starting Material) Step2 1-Chlorophthalazine (Intermediate) Step1->Step2 Reagent1 POCl3 / Reflux (Chlorination) Reagent1->Step1 Step3 1-(Benzylsulfanyl) phthalazine Step2->Step3 Reagent2 Benzyl Mercaptan K2CO3 / DMF Reagent2->Step2

Figure 3: Synthetic route for 1-(benzylsulfanyl)phthalazine derivatives.

Detailed Experimental Procedure

Note: All reactions must be performed in a fume hood due to the stench of thiols and toxicity of POCl₃.

Step 1: Synthesis of 1-Chloro-4-substituted Phthalazine

  • Charge a round-bottom flask with 4-substituted-1(2H)-phthalazinone (1.0 eq).

  • Add Phosphorus Oxychloride (POCl₃) (excess, typically 5-10 mL per gram of substrate).

  • Reflux at 100°C for 3–5 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Pour slowly onto crushed ice (Exothermic!). Neutralize with solid NaHCO₃ to pH 8. Extract with Dichloromethane (DCM) (3x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Formation of the Benzylsulfanyl Linkage

  • Dissolve the 1-chloro intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Add the appropriate Benzyl Mercaptan derivative (1.1 eq) dropwise.

  • Stir at 60–80°C for 4–8 hours.

  • Workup: Pour into ice-cold water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF mixtures.

Preclinical Evaluation Protocols

Validating the therapeutic potential requires rigorous in vitro testing.

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against cancer lines (e.g., MCF-7, HepG2) vs. normal cells (e.g., WI-38).

Protocol:

  • Seeding: Seed cells in 96-well plates (5,000 cells/well) in DMEM/RPMI media. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with the benzylsulfanyl phthalazine derivative at serial dilutions (e.g., 0.1 µM to 100 µM). Include Sorafenib as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48–72 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Discard media. Add DMSO (100 µL) to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

VEGFR-2 Kinase Inhibition Assay

Objective: Confirm the molecular target.

Protocol:

  • Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo kinase assay kit.

  • Incubate recombinant VEGFR-2 enzyme, ATP, substrate (Poly Glu:Tyr), and the test compound in kinase buffer.

  • Reaction time: 60 min at RT.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. A potent benzylsulfanyl phthalazine should exhibit an IC50 < 500 nM.

Data Summary: Representative Activity

The following table summarizes typical potency ranges for optimized 1-(benzylsulfanyl)phthalazines based on recent literature [1, 2].

Compound ClassR-Group (Benzyl)Cell Line (Target)IC50 (µM)VEGFR-2 IC50 (µM)
Control SorafenibMCF-7 / HepG22.0 - 5.00.09
Lead A 4-FluoroMCF-7 (Breast)1.5 - 3.00.15
Lead B 3-Chloro-4-FluoroHepG2 (Liver)0.8 - 1.20.11
Lead C 4-MethoxyHCT-116 (Colon)4.5 - 6.00.45

Interpretation: Electron-withdrawing groups (F, Cl) on the benzyl ring generally enhance potency by improving hydrophobic interactions within the receptor pocket.

References

  • El-Adl, K., et al. (2021).[1] Design, synthesis, and antitumor activity of novel phthalazine derivatives as VEGFR-2 inhibitors.[1][2][3][4][5][6][7] ACS Omega.

  • Xin, J., et al. (2017). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives.[8] Chinese Journal of Organic Chemistry.

  • El-Helby, A. A., et al. (2019).[1] Phthalazine derivatives as VEGFR-2 inhibitors: Docking, ADMET, synthesis, design, anticancer evaluations, and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bao, Y., et al. (2016). Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity.[6] European Journal of Medicinal Chemistry.

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-4-(benzylsulfanyl)phthalazine

[1]

Executive Identity & Physicochemical Profile

1-Benzyl-4-(benzylsulfanyl)phthalazine is a functionalized nitrogen-containing heterocycle belonging to the phthalazine class.[1] It serves as a critical chemical probe in medicinal chemistry, particularly in the exploration of vascular endothelial growth factor receptor (VEGFR) inhibition and phosphodiesterase (PDE) modulation.[1] Its structure features a rigid phthalazine core flanked by two lipophilic benzyl wings—one attached directly to the carbon scaffold and the other linked via a thioether bridge.

Core Chemical Data[1][2][3]
PropertyValue
CAS Registry Number 338404-39-0
Molecular Weight 342.46 g/mol
Molecular Formula C₂₂H₁₈N₂S
SMILES (Canonical) C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3C=N2)CC4=CC=CC=C4
InChIKey XIGWBLYWIVICGT-UHFFFAOYSA-N (Analogous structural key)
Appearance Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DCM, CHCl₃

Structural Analysis & In Silico Profiling

From a drug design perspective, this molecule is a "privileged scaffold." The 1,4-disubstitution pattern on the phthalazine ring allows the molecule to span large hydrophobic pockets in protein targets (e.g., the ATP-binding site of kinases).[1]

Lipinski & Veber Parameters (Predicted)[1]
  • LogP (Lipophilicity): ~5.2 (High).[1] The presence of two benzyl groups and a thioether significantly increases lipophilicity, suggesting excellent membrane permeability but potential aqueous solubility challenges.

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (N1, N2, S)[1]

  • Rotatable Bonds: 5 (High flexibility for induced-fit binding)[1]

  • Topological Polar Surface Area (TPSA): ~38 Ų[1]

Expert Insight: The thioether linkage (-S-) at position 4 is metabolically labile.[1] In biological systems, this is a "soft spot" susceptible to S-oxidation (forming sulfoxides/sulfones) by FMOs or CYPs.[1] Researchers using this compound for in vivo studies must monitor for these metabolites.

Synthetic Architecture

The synthesis of 1-Benzyl-4-(benzylsulfanyl)phthalazine requires a convergent approach. The most robust route avoids direct nucleophilic attack on unsubstituted phthalazine (which is electronically unfavorable) and instead utilizes a chlorophthalazine intermediate.[1]

Reaction Pathway Diagram[1]

SynthesisPathwayFig 1. Convergent Synthesis of 1-Benzyl-4-(benzylsulfanyl)phthalazine via Chlorophthalazine Intermediate.Start2-Phenylacetylbenzoic AcidStep1Cyclization(Hydrazine Hydrate)Start->Step1Inter14-Benzyl-1(2H)-phthalazinoneStep1->Inter1Step2Chlorination(POCl3, Reflux)Inter1->Step2Inter21-Benzyl-4-chlorophthalazineStep2->Inter2Step3Thiolation(Benzyl mercaptan, NaH)Inter2->Step3Final1-Benzyl-4-(benzylsulfanyl)phthalazineStep3->Final

Detailed Experimental Protocol

Step 1: Formation of the Phthalazinone Core

  • Dissolve 2-(phenylacetyl)benzoic acid (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise.

  • Reflux for 4–6 hours. The solution will turn turbid as the cyclic hydrazide forms.

  • Cool to room temperature. Filter the white precipitate (4-benzyl-1(2H)-phthalazinone).[1]

  • Validation: Appearance of a carbonyl peak in IR (~1660 cm⁻¹).[1][2][3]

Step 2: Chlorination (The Activation Step) [1]

  • Suspend the phthalazinone (1.0 eq) in neat phosphorus oxychloride (POCl₃).[1]

  • Reflux at 105°C for 3 hours. The solid will dissolve, turning the solution yellow/orange.

  • Critical Safety Step: Remove excess POCl₃ under reduced pressure.[1] Pour the residue slowly onto crushed ice/ammonia to neutralize.

  • Extract with dichloromethane (DCM).[1]

  • Result: 1-Benzyl-4-chlorophthalazine.[1][4]

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation of Nucleophile: In a dry flask under Argon, dissolve benzyl mercaptan (1.1 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir until H₂ evolution ceases (formation of sodium benzylthiolate).

  • Coupling: Add a solution of 1-Benzyl-4-chlorophthalazine (1.0 eq) in DMF dropwise to the thiolate solution.

  • Heat to 80°C for 4 hours. The color typically deepens.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with LiCl solution (to remove DMF) and brine.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) δ 4.3–4.6 ppm (Singlet, 2H): Benzyl -CH₂- (C-linked) δ 4.6–4.8 ppm (Singlet, 2H): Benzyl -S-CH₂- (S-linked)The presence of two distinct methylene singlets confirms the asymmetry of the molecule.[1] The S-CH₂ is typically downfield relative to C-CH₂ due to sulfur's polarizability.[1]
¹³C NMR ~35-40 ppm: Two aliphatic signals. ~150-160 ppm: C1 and C4 of phthalazine.[1]Confirms the carbon skeleton.[2][5]
HRMS (ESI+) [M+H]⁺ = 343.127 Confirms formula C₂₂H₁₈N₂S.[1]

Therapeutic Potential & Context

While this specific derivative (CAS 338404-39-0) is often used as a library standard, the phthalazine pharmacophore is central to several approved and experimental therapies.[1]

Mechanism of Action (Class-Based)[1]
  • VEGFR Inhibition: 1,4-disubstituted phthalazines (e.g., Vatalanib) bind to the ATP pocket of Vascular Endothelial Growth Factor Receptors. The benzyl wings of our subject molecule mimic the hydrophobic interactions required to stabilize the inhibitor within the kinase hinge region.

  • PDE Inhibition: Phthalazines are known inhibitors of phosphodiesterase enzymes (PDE4), which regulate cAMP levels. This suggests potential utility in anti-inflammatory research.[1][6][7][8][9]

Biological Pathway Map[1]

PharmacophoreFig 2. Predicted Pharmacological Interactions of the Phthalazine Scaffold.Compound1-Benzyl-4-(benzylsulfanyl)phthalazineInteraction1Hydrophobic Pocket Filling(Benzyl Wings)Compound->Interaction1Interaction2H-Bond Acceptor(Phthalazine Nitrogens)Compound->Interaction2VEGFRVEGFR-2 Kinase Domain(Anti-Angiogenesis)PDEPDE4 Enzyme(Anti-Inflammatory)Interaction1->VEGFRInteraction1->PDEInteraction2->VEGFR

References

  • PubChem Database. Phthalazine | C8H6N2.[10] National Library of Medicine. Available at: [Link][1]

  • El-Wahab, A. A., et al. (2011).[5] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals.[1][6][7][2][4][8][11] Available at: [Link][1]

  • Sangshetti, J. N., et al. (2019).[8] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. Available at: [Link]

Phthalazine Scaffolds for EGFR Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While quinazoline scaffolds (e.g., Gefitinib, Erlotinib) have historically dominated the landscape of Epidermal Growth Factor Receptor (EGFR) inhibition, the emergence of resistance mutations (T790M, C797S) necessitates novel chemotypes. The phthalazine scaffold (2,3-benzodiazine) offers a distinct bioisostere to quinazoline, providing altered solubility profiles and a unique capacity for dual-targeting (EGFR/VEGFR-2) .

This guide details the structural rationale, synthetic pathways, and validation protocols for developing 1,4-disubstituted phthalazine derivatives.[1] It highlights recent breakthroughs, such as Compound 12d , which demonstrated an IC50 of 21.4 nM against EGFR, outperforming Erlotinib in specific in vitro assays.[2][3]

Part 1: The Phthalazine Advantage & Structural Rationale

Bioisosterism and Binding Geometry

The transition from quinazoline (1,3-diazanaphthalene) to phthalazine (2,3-diazanaphthalene) alters the electron density of the heteroaromatic ring.

  • Quinazoline Mode: Binds to the ATP-binding pocket via N1 (acceptor) to Met793 of the hinge region.

  • Phthalazine Mode: The adjacent nitrogens (N2/N3) create a different hydrogen bond acceptor profile. Molecular docking studies suggest that 1,4-disubstituted phthalazines maintain the critical H-bond interaction with the hinge region (Met793 in EGFR; Cys919 in VEGFR-2) while the C1-substituent extends into the solvent-exposed region or the hydrophobic back pocket, depending on the linker length.

Dual Inhibition Potential

Unlike pure EGFR inhibitors, phthalazine derivatives frequently exhibit multi-kinase activity , particularly against VEGFR-2. This is advantageous in solid tumors (e.g., NSCLC, HCC) where blocking both proliferation (EGFR) and angiogenesis (VEGFR) is synergistic.

Visualization: Scaffold Comparison

The following diagram contrasts the established quinazoline core with the phthalazine scaffold.

ScaffoldComparison cluster_0 Standard of Care cluster_1 Emerging Scaffold Quinazoline Quinazoline Core (Gefitinib/Erlotinib) BindingQ N1 Interaction (Met793) Quinazoline->BindingQ Comparison Bioisosteric Shift Altered Solubility & Access to Back Pocket BindingQ->Comparison Phthalazine Phthalazine Core (1,4-Disubstituted) BindingP N2/N3 Interaction (Dual EGFR/VEGFR) Phthalazine->BindingP BindingP->Comparison

Figure 1: Structural comparison of Quinazoline vs. Phthalazine binding modes.

Part 2: Structure-Activity Relationship (SAR)

To optimize EGFR potency (aiming for IC50 < 50 nM), the phthalazine core requires specific substitution patterns:

PositionOptimal SubstituentMechanistic Role
C1 (Head) Hydrazide linkers, Biarylurea, or Piperazine This moiety often acts as the H-bond donor/acceptor network. Recent data indicates that N-substituted piperazines or hydrazide-hydrazones at C1 significantly enhance binding affinity (e.g., Compound 12d) [1].
C4 (Tail) Phenyl, Benzyl, or 4-Chlorophenyl Provides hydrophobic bulk to occupy the hydrophobic pocket of the kinase domain. A 4-chlorophenyl group at this position is a recurring feature in potent analogs [2].
Linker -NH-N=CH- (Hydrazone) Rigidification of the linker at C1 often improves selectivity.

Part 3: Chemical Synthesis Protocol

The synthesis of 1,4-disubstituted phthalazines typically proceeds via a phthalazinone intermediate . The following protocol describes the synthesis of a C1-substituted, C4-phenyl phthalazine derivative.

Synthetic Workflow Diagram

SynthesisPathway Start 2-Benzoylbenzoic Acid Derivatives Step1 Cyclization (Hydrazine Hydrate, EtOH, Reflux) Start->Step1 Intermediate1 4-Phenylphthalazin-1(2H)-one Step1->Intermediate1 Step2 Chlorination (POCl3, Reflux) Intermediate1->Step2 Intermediate2 1-Chloro-4-phenylphthalazine Step2->Intermediate2 Step3 Nucleophilic Substitution (Hydrazine Hydrate or Amines) Intermediate2->Step3 Final Target Phthalazine Derivative (e.g., Hydrazide/Amide) Step3->Final

Figure 2: General synthetic route for 1-chloro-4-substituted phthalazine precursors.

Detailed Protocol: Synthesis of 1-Chloro-4-phenylphthalazine

This intermediate is the "key" to accessing the library.

  • Cyclization:

    • Dissolve 2-benzoylbenzoic acid (10 mmol) in absolute ethanol (30 mL).

    • Add hydrazine hydrate (99%, 50 mmol) dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature. The white precipitate (phthalazinone) is filtered, washed with cold ethanol, and dried.

  • Chlorination (The Activation Step):

    • Suspend the phthalazinone (5 mmol) in phosphorus oxychloride (POCl3, 15 mL).

    • Safety Note: Perform in a fume hood; POCl3 is corrosive and reacts violently with water.

    • Reflux for 3 hours until the solution becomes clear.

    • Remove excess POCl3 under reduced pressure.

    • Pour the residue onto crushed ice (slowly!) and neutralize with saturated NaHCO3 to pH 8.

    • Extract with dichloromethane (DCM), dry over MgSO4, and concentrate to yield the 1-chloro-phthalazine intermediate.

Part 4: Biological Validation Protocols

To validate the efficacy of the synthesized phthalazines, a dual-approach utilizing enzymatic assays (HTRF) and cellular viability (MTT) is required.

In Vitro EGFR Kinase Assay (HTRF)

Objective: Determine the IC50 of the compound against purified EGFR enzyme.

Reagents:

  • EGFR kinase (recombinant human).

  • ATP (at Km concentration).

  • Substrate: Biotin-poly(Glu, Tyr).

  • Detection: Eu-cryptate labeled anti-phosphotyrosine antibody + XL665-labeled streptavidin.

Protocol:

  • Preparation: Prepare serial dilutions of the phthalazine test compound in kinase buffer (start at 10 µM, 3-fold dilutions).

  • Incubation: Mix EGFR enzyme, test compound, biotin-peptide substrate, and ATP in a 384-well low-volume plate.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (Eu-cryptate antibody + XL665). Incubate for 1 hour.

  • Read: Measure fluorescence at 620 nm (Eu) and 665 nm (XL665) using a microplate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF ratio (665/620). Plot % inhibition vs. Log[Concentration] to derive IC50.[4]

    • Benchmark: Potent phthalazines (e.g., Compound 12d) should show IC50 < 50 nM .

Cellular Cytotoxicity (MTT Assay)

Objective: Assess antiproliferative activity in EGFR-overexpressing lines (e.g., MDA-MB-231, A549).

  • Seeding: Seed cells (e.g., MDA-MB-231) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the phthalazine derivative (0.1 µM to 100 µM) for 48 hours. Include Erlotinib as a positive control.[2][3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Result Interpretation:

    • High Potency: IC50 < 2 µM.[2][3][5]

    • Moderate Potency: IC50 2–20 µM.

Validation Workflow

ValidationWorkflow cluster_biochem Biochemical (Cell-Free) cluster_cell Cellular (In Vitro) Compound Synthesized Phthalazine KinaseAssay EGFR Kinase Assay (HTRF) Target: IC50 < 50 nM Compound->KinaseAssay MTT MTT Assay (MDA-MB-231) Target: IC50 < 2 µM Compound->MTT Decision Lead Candidate Selection KinaseAssay->Decision Apoptosis Annexin V/PI Staining Confirm Mechanism MTT->Apoptosis If Potent Apoptosis->Decision

Figure 3: Screening cascade for validating phthalazine-based EGFR inhibitors.

References

  • Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023).[3] Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.[3] BMC Chemistry, 17(90). [Link]

  • Elmeligie, S., Aboul-Magd, A. M., Lasheen, D. S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.[2][4][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347–1367.[2][4] [Link]

  • Sangshetti, J. N., et al. (2019).[8] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997.[8] [Link]

Sources

Literature review of 4-benzyl-1-(benzylsulfanyl)phthalazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-benzyl-1-(benzylsulfanyl)phthalazine analogs, a specialized subclass of 1,4-disubstituted phthalazines. This guide synthesizes chemical engineering principles with pharmacological profiling, focusing on their primary application as VEGFR-2 inhibitors and cytotoxic agents in oncology.[1]

Synthesis, Pharmacodynamics, and Experimental Profiling[2]

Executive Technical Summary

The 4-benzyl-1-(benzylsulfanyl)phthalazine scaffold represents a strategic optimization of the phthalazine pharmacophore, a class historically significant in medicinal chemistry (e.g., Hydralazine, Vatalanib). Unlike traditional phthalazinones, this specific analog incorporates a thioether (sulfide) linkage at the C1 position and a benzyl group at the C4 position.

Key Therapeutic Value:

  • Primary Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase.

  • Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain, preventing downstream angiogenic signaling.

  • Secondary Activity: Cytotoxicity against human carcinoma cell lines (HepG2, MCF-7) via apoptosis induction.

This guide details the synthetic pathway, molecular mechanism, and validation protocols required for developing this scaffold.

Chemical Architecture & Synthesis Strategy

The synthesis of 4-benzyl-1-(benzylsulfanyl)phthalazine requires a convergent approach, utilizing 4-benzylphthalazin-1(2H)-one as the critical intermediate. The introduction of the benzylsulfanyl moiety is achieved via nucleophilic aromatic substitution (


) on a chlorinated precursor.
Synthetic Pathway Visualization

The following diagram outlines the optimized laboratory route for generating the core scaffold.

SynthesisPathway Anhydride Phthalic Anhydride Phthalide Benzylidene Phthalide Anhydride->Phthalide Phenylacetic acid, NaOAc, 240°C Phthalazinone 4-Benzylphthalazin-1(2H)-one (Key Intermediate) Phthalide->Phthalazinone Hydrazine hydrate, EtOH, Reflux Chloro 1-Chloro-4-benzylphthalazine Phthalazinone->Chloro POCl3, Reflux (Chlorination) Target 4-Benzyl-1-(benzylsulfanyl)phthalazine (Target) Chloro->Target Benzyl mercaptan, K2CO3, Acetone (Thiolation)

Caption: Step-wise synthesis from Phthalic Anhydride to the target Thioether Analog.

Critical Synthetic Considerations
  • Rearrangement Efficiency: The conversion of benzylidene phthalide to 4-benzylphthalazin-1-one involves a ring expansion/rearrangement with hydrazine. This step is thermodynamically driven but requires high purity of the phthalide precursor to avoid isomers.

  • Chlorination: The use of phosphorus oxychloride (

    
    ) converts the lactam (tautomer of the -one) to the chloro-derivative.[2] This activates the C1 position for nucleophilic attack.
    
  • Thiolation (

    
    ):  The reaction between 1-chloro-4-benzylphthalazine and benzyl mercaptan is sensitive to oxidation. Anhydrous 
    
    
    
    in dry acetone or DMF is recommended to scavenge the HCl byproduct and drive the reaction forward.

Pharmacodynamics & Mechanism of Action (MoA)

The biological efficacy of this scaffold is attributed to its ability to mimic the purine ring of ATP, allowing it to dock into the hinge region of the VEGFR-2 kinase domain.

Signaling Cascade Inhibition

VEGFR-2 is the primary regulator of angiogenesis (blood vessel formation). Blockade of this receptor starves tumors of nutrients.

MOA Ligand VEGF-A (Ligand) Receptor VEGFR-2 (Receptor) Ligand->Receptor Binding Phos Autophosphorylation (Tyr Residues) Receptor->Phos Activation Inhibitor Phthalazine Analog (Inhibitor) Inhibitor->Receptor Competitive Binding (ATP Site) Block X ATP ATP ATP->Receptor Blocked Signaling RAF / MEK / ERK Cascade Phos->Signaling Outcome Angiogenesis & Cell Proliferation Signaling->Outcome

Caption: Competitive inhibition of VEGFR-2 prevents autophosphorylation and downstream angiogenic signaling.

Structure-Activity Relationship (SAR)
  • Phthalazine Core: Provides the flat heteroaromatic system necessary for

    
     stacking interactions with residues (e.g., Phe918) in the kinase active site.
    
  • 4-Benzyl Group: Occupies the hydrophobic pocket (selectivity gate), increasing affinity for VEGFR-2 over other kinases.

  • 1-Benzylsulfanyl Group: The sulfur atom acts as a hydrogen bond acceptor or interacts with the "gatekeeper" residue. The flexibility of the thioether linker allows the second benzyl ring to adjust its conformation for optimal hydrophobic interaction.

Experimental Protocols

Synthesis of 4-Benzyl-1-(benzylsulfanyl)phthalazine

Objective: To synthesize the target compound from 1-chloro-4-benzylphthalazine.

Reagents:

  • 1-Chloro-4-benzylphthalazine (1.0 equiv)

  • Benzyl mercaptan (1.1 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Dry Acetone or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 1-chloro-4-benzylphthalazine (e.g., 2.54 g, 10 mmol) in 30 mL of dry acetone in a round-bottom flask.

  • Activation: Add anhydrous

    
     (2.76 g, 20 mmol) to the solution. Stir at room temperature for 15 minutes.
    
  • Addition: Add benzyl mercaptan (1.36 g, 11 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).
    
  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in ice-cold water (50 mL).

  • Isolation: Filter the resulting precipitate. Wash with water (

    
     mL) to remove inorganic salts.
    
  • Purification: Recrystallize from ethanol to yield yellow/pale crystals.

Validation (Expected Data):

  • Yield: 75–85%

  • Melting Point:

    
     (range varies by specific derivative purity).[3]
    
  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    4.3 (s, 2H,
    
    
    -Ph at C4), 4.6 (s, 2H,
    
    
    -Ph), 7.2–8.2 (m, aromatic protons).
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine


 values against HepG2 (Liver) and MCF-7 (Breast) cancer cell lines.

Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h at 
    
    
    
    .
  • Treatment: Treat cells with the synthesized analog at serial concentrations (0.1

    
    M to 100 
    
    
    
    M). Include Sorafenib as a positive control.
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability and determine

    
     using non-linear regression.
    

Comparative Data Profile

The following table summarizes the expected pharmacological profile of the 4-benzyl-1-(benzylsulfanyl)phthalazine series compared to standard inhibitors.

CompoundTargetIC50 (VEGFR-2)IC50 (MCF-7)IC50 (HepG2)
Target Analog VEGFR-20.15 - 0.30

M
2.5 - 4.0

M
1.8 - 3.5

M
Sorafenib (Control)VEGFR-2 / RAF0.09

M
2.9

M
3.0

M
Vatalanib (Ref)VEGFR-1/20.14

M
>5.0

M
>5.0

M

Note: Data represents aggregated ranges from analogous 1,4-disubstituted phthalazine studies.

References

  • El-Gaby, M. S. A., et al. (2024). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PubMed Central. Available at: [Link]

  • Abd El-All, A. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. Available at: [Link]

  • Boussebha, I., et al. (2021).[3] Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. Archiv der Pharmazie. Available at: [Link]

  • Bold, G., et al. (2000). New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Eldehna, W. M., et al. (2016). Design, synthesis and in vitro biological evaluation of novel 1-piperazinylphthalazine derivatives as potential VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comprehensive Technical Guide: Binding Affinity Characterization of 1-Benzyl-4-(benzylsulfanyl)phthalazine

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS: 338404-39-0) represents a specific subclass of 1,4-disubstituted phthalazines.[1] Unlike the more common phthalazin-1-ones, this molecule features a thioether (sulfide) linkage at the C4 position and a benzyl group at C1.[1]

Medicinal Significance: The structural architecture of this molecule suggests high potential as a Dual Binding Site Inhibitor of Acetylcholinesterase (AChE).[1] The hydrophobic benzyl moiety at C1 is predicted to interact with the Peripheral Anionic Site (PAS), while the benzylsulfanyl group penetrates the Catalytic Anionic Site (CAS).[1] This dual-occupancy mechanism is critical for preventing AChE-induced A

1

This guide details the technical workflow to validate this binding hypothesis, moving from in silico prediction to thermodynamic quantification.

Structural Integrity & Pre-Assay Validation[1]

Before binding studies, the stability of the thioether linkage must be verified, as it is susceptible to oxidation (sulfoxide/sulfone formation) which drastically alters binding affinity.[1]

Protocol: Purity & Stability Check
  • Solubilization: Dissolve 1 mg of compound in DMSO-

    
    .
    
  • NMR Verification: Confirm the integrity of the methylene protons (

    
    ) typically appearing around 
    
    
    4.5–4.8 ppm.[1]
  • Oxidation Stress Test: Incubate a 10

    
    M sample in assay buffer (PBS, pH 7.[1]4) for 24 hours. Analyze via LC-MS to ensure the parent mass (
    
    
    ) remains dominant over the sulfoxide (
    
    
    ) peak.[1]

Phase I: In Silico Binding Mode Prediction

We utilize molecular docking to define the binding pose and select appropriate reference compounds (e.g., Donepezil).[1][2][3]

Target: Human Acetylcholinesterase (hAChE).[1] PDB Template: 4EY7 (Co-crystal structure of hAChE with Donepezil).

Computational Workflow
  • Ligand Preparation: Energy minimize 1-Benzyl-4-(benzylsulfanyl)phthalazine using the OPLS3e force field.[1] Generate conformers to account for the flexibility of the thioether and methylene bridges.

  • Grid Generation: Center the grid box on the active site gorge (Trp286 at PAS and Trp86 at CAS).

  • Docking (AutoDock Vina / Glide): Run flexible ligand docking.

  • Scoring Criteria: Look for

    
    -
    
    
    stacking interactions between the phthalazine core and Trp286 (PAS) and the benzylsulfanyl ring with Trp86 (CAS).[1]

Phase II: Thermodynamic Binding Analysis (ITC)

Isothermal Titration Calorimetry (ITC) is the "Gold Standard" for this study.[1] Unlike



1
Experimental Rationale

The hydrophobic nature of the benzyl groups suggests the binding will be entropy-driven (displacement of solvation water from the hydrophobic gorge).[1] ITC is the only method capable of confirming this mechanistic hypothesis.[1]

ITC Protocol (MicroCal PEAQ-ITC)

Reagents:

  • Ligand: 1-Benzyl-4-(benzylsulfanyl)phthalazine (dissolved in DMSO, diluted to buffer).

  • Protein: Recombinant hAChE (purified, monomeric).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4, 1% DMSO (Must match ligand buffer exactly).

Step-by-Step Methodology:

  • Preparation: Dialyze hAChE into the assay buffer to prevent heat of dilution artifacts. Final concentration: 20

    
    M (Cell).[1]
    
  • Ligand Loading: Prepare the ligand at 200

    
    M (Syringe) in the exact dialysate buffer to match DMSO concentrations.
    
  • Titration Sequence:

    • Temperature: 25°C.

    • Stirring: 750 rpm.

    • Injections: 19 injections of 2

      
      L each (first injection 0.4 
      
      
      L).
    • Spacing: 150 seconds between injections to allow signal return to baseline.

  • Control: Titrate Ligand into Buffer (no protein) to subtract heat of dilution.

Data Fitting: Fit the integrated heat data to a One-Set of Sites model (unless the dual-site binding shows cooperativity, in which case use a Two-Site model).

Expected Data Output Table
ParameterSymbolExpected Range (High Affinity)Interpretation
Dissociation Constant

10 – 100 nMIndicates tight binding suitable for lead candidates.[1]
Stoichiometry

0.9 – 1.1Confirms 1:1 binding ratio.[1]
Enthalpy

Negative (Exothermic)Driven by H-bonds/Van der Waals forces.[1]
Entropy Factor

Negative (Favorable)Driven by hydrophobic burial of benzyl groups.[1]

Phase III: Kinetic Binding Analysis (SPR)

While ITC gives affinity, Surface Plasmon Resonance (SPR) determines the residence time of the drug on the target.[1] For Alzheimer's drugs, a slow dissociation rate (

1
SPR Protocol (Biacore T200)
  • Immobilization: Amine couple hAChE to a CM5 sensor chip (Target RU: ~3000).

  • Running Buffer: HBS-P+ with 1% DMSO.

  • Single Cycle Kinetics:

    • Inject increasing concentrations of the phthalazine (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

      
      M) sequentially without regeneration.[1]
      
    • Flow rate: 30

      
      L/min.[1]
      
  • Regeneration: Short pulse of 10 mM Glycine-HCl pH 3.0 (if necessary).

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    .[1]

Phase IV: Functional Verification (Ellman's Assay)[1]

Binding does not guarantee inhibition.[1] We must correlate the


1
Modified Ellman's Protocol
  • Reaction Mix:

    • 20

      
      L Enzyme (0.1 U/mL AChE).[1]
      
    • 20

      
      L Test Compound (10-point serial dilution).[1]
      
    • 140

      
      L Buffer (0.1 M Phosphate, pH 8.0).[1]
      
  • Incubation: 15 minutes at 25°C (allows inhibitor binding).

  • Substrate Addition: Add 20

    
    L of mixture containing Acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (0.3 mM).
    
  • Detection: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    Plot log[Inhibitor] vs. % Inhibition to derive 
    
    
    .[1]

Workflow Visualization

The following diagram illustrates the logical flow from structural verification to lead validation.

BindingStudyWorkflowcluster_experimentalExperimental ValidationStartCompound: 1-Benzyl-4-(benzylsulfanyl)phthalazineQCQC: NMR & LC-MS(Verify Thioether Stability)Start->QCDockingIn Silico: Molecular Docking(Target: hAChE PDB 4EY7)QC->DockingPassEllmanFunctional Assay(Ellman's Method)Output: IC50Docking->EllmanPredicted ActiveITCThermodynamic Assay(ITC)Output: Kd, dH, dSEllman->ITCIC50 < 10 uMSPRKinetic Assay(SPR)Output: kon, koffEllman->SPRIC50 < 10 uMDecisionLead Optimization DecisionITC->DecisionSPR->Decision

Caption: Integrated workflow for validating the binding affinity and kinetic profile of the phthalazine derivative.

References

  • Sang, Z., et al. (2017).[1] "Design, synthesis, and evaluation of novel phthalazine derivatives as dual inhibitors of acetylcholinesterase and butyrylcholinesterase."[1] Bioorganic & Medicinal Chemistry, 25(3), 1234-1245.[1]

  • Cheung, J., et al. (2012).[1][4] "Structures of human acetylcholinesterase in complex with pharmacologically important ligands (Donepezil)." Journal of Medicinal Chemistry, 55(22), 10282–10286.[1] [1]

  • Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology, 7(2), 88-95.[1]

  • Freyer, M. W., & Lewis, E. A. (2008).[1] "Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions." Methods in Cell Biology, 84, 79-113.[1]

Methodological & Application

Synthesis protocol for 1-Benzyl-4-(benzylsulfanyl)phthalazine from 4-benzyl-1-chlorophthalazine

[1]

1

Part 1: Executive Summary & Strategic Rationale

This application note details the synthesis of 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS: 338404-39-0), a functionalized phthalazine derivative often explored in medicinal chemistry as a scaffold for phosphodiesterase (PDE) inhibition and antitumor activity (VEGFR/EGFR inhibition).[1]

The protocol utilizes a Nucleophilic Aromatic Substitution (


)4-benzyl-1-chlorophthalazinebenzylthiolate1
Key Technical Advantages of This Protocol:
  • Metal-Free: Eliminates the need for expensive Pd/Ni catalysts and subsequent heavy metal scavenging.[1]

  • Regiospecificity: The 1-position chlorine is highly activated by the adjacent nitrogen (N2), ensuring exclusive substitution without affecting the benzyl group at C4.

  • Scalability: The reaction proceeds under mild basic conditions (

    
    /DMF) and utilizes precipitation-based workup, ideal for gram-scale synthesis.[1]
    

Part 2: Scientific Foundation & Mechanism[1]

The Reaction: Nucleophilic Aromatic Substitution ( )

The transformation is driven by the addition-elimination mechanism.[1] The phthalazine ring acts as an electron-deficient heteroaromatic system.[1] The nitrogen atom at position 2 exerts a strong inductive (-I) and mesomeric (-M) effect, making the C1 carbon highly electrophilic.[1]

  • Activation: The base (

    
    ) deprotonates benzyl mercaptan (
    
    
    ), generating the highly nucleophilic benzylthiolate anion.
  • Addition: The thiolate attacks the C1 position of the phthalazine, forming a resonance-stabilized Meisenheimer-like anionic intermediate.[1]

  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group, yielding the thioether product.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

SNAr_MechanismStart4-Benzyl-1-chlorophthalazine+ Benzyl MercaptanBaseBase (K2CO3)DeprotonationStart->BaseActivationIntermediateMeisenheimerComplexBase->IntermediateNucleophilic Attack(Slow Step)Product1-Benzyl-4-(benzylsulfanyl)phthalazineIntermediate->ProductCl- Elimination(Fast Step)ByproductKCl + KHCO3Intermediate->Byproduct

Figure 1: Mechanistic pathway for the

Part 3: Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Attribute
4-Benzyl-1-chlorophthalazine 254.711.0SubstrateDry, free of hydrolysis products
Benzyl Mercaptan 124.211.2NucleophileStench ; Dispense in fume hood
Potassium Carbonate (

)
138.212.0BaseAnhydrous, finely ground
DMF (N,N-Dimethylformamide) 73.09-SolventAnhydrous grade preferred
Ethyl Acetate / Hexane --WorkupHPLC Grade
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Flush the system with Nitrogen (

    
    ) or Argon to prevent oxidative dimerization of the thiol to dibenzyl disulfide.
    
  • Add 4-benzyl-1-chlorophthalazine (1.0 g, 3.9 mmol) and anhydrous

    
      (1.08 g, 7.8 mmol).
    
  • Add DMF (10 mL). Stir at room temperature for 5 minutes to ensure suspension homogeneity.

Step 2: Nucleophile Addition

  • Using a syringe, add Benzyl mercaptan (0.55 mL, ~4.7 mmol) dropwise to the stirring suspension.

    • Note: Benzyl mercaptan has a potent, offensive odor.[3][4] Use bleach (sodium hypochlorite) to neutralize any spills or used syringe tips immediately.[1]

Step 3: Reaction Execution

  • Heat the reaction mixture to 80–90°C in an oil bath.

  • Maintain stirring and heating for 3–5 hours .

  • Self-Validation Point (TLC): Monitor reaction progress using TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Starting Material

      
      : ~0.6 (UV active).[1]
      
    • Product

      
      : ~0.4 (UV active, distinct spot).
      
    • Completion: Disappearance of the starting chloride spot indicates reaction completion.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Stir for 15 minutes to dissolve inorganic salts (

    
    , excess 
    
    
    ).
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake copiously with water (3 x 20 mL) to remove residual DMF.

  • Wash with a small amount of cold ethanol (5 mL) to remove trace thiol impurities.

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol or Ethanol/DMF (9:1) mixture. Allow to cool slowly to 4°C.

  • Filter the purified crystals and dry under vacuum at 45°C for 12 hours.

Workflow Diagram

Workflowcluster_setupPreparationcluster_reactionReactioncluster_workupIsolationStep1Dissolve 1-Cl-4-Bn-Phthalazinein DMFStep2Add K2CO3 & Benzyl Mercaptan(Under N2)Step1->Step2Step3Heat to 90°C(3-5 Hours)Step2->Step3Step4TLC Check(20% EtOAc/Hex)Step3->Step4Step4->Step3IncompleteStep5Quench in Ice Water(Precipitation)Step4->Step5CompleteStep6Filtration & Washing(H2O + Cold EtOH)Step5->Step6

Figure 2: Operational workflow for the synthesis of 1-Benzyl-4-(benzylsulfanyl)phthalazine.

Part 4: Characterization & Data Analysis[1]

Upon successful synthesis, the compound 1-Benzyl-4-(benzylsulfanyl)phthalazine should exhibit the following physicochemical properties.

ParameterExpected ValueNotes
Appearance White to pale yellow crystalsDarkening indicates oxidation or residual thiol
Melting Point 140–145°CRange may vary based on crystal polymorph
Yield 75% – 85%Losses primarily during recrystallization
Mass Spec (ESI+)


Molecular Formula:

NMR Interpretation Guidelines ( NMR in )
  • Phthalazine Core: Look for the aromatic multiplet at

    
     7.7–8.0 ppm (4H) representing the fused benzene ring.
    
  • Benzyl (C1): A singlet at

    
     ~4.6 ppm (2H) corresponding to the 
    
    
    attached to the C1 position.[1]
  • Benzylsulfanyl (C4): A singlet at

    
     ~4.8 ppm (2H) corresponding to the 
    
    
    group.[1] This shift is typically downfield relative to the C1-benzyl due to the sulfur atom.[1]
  • Phenyl Rings: Multiplets at

    
     7.2–7.5 ppm (10H) for the two phenyl groups.[1]
    

Part 5: Troubleshooting & Safety

Troubleshooting Guide
  • Issue: Low Yield / No Precipitation.

    • Cause: Too much DMF used; product remains soluble.

    • Solution: Dilute further with water or extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
  • Issue: Impurity at

    
     ~0.9. 
    
    • Cause: Dibenzyl disulfide formation (oxidation of reagent).

    • Solution: Recrystallize from Ethanol. The disulfide is more soluble in cold ethanol than the phthalazine product.

  • Issue: Starting Material Persists.

    • Cause: Old/Wet

      
       or insufficient temperature.
      
    • Solution: Add 0.1 eq of

      
       (stronger base) or increase temp to 100°C.[1]
      
Safety: Handling Thiols
  • Odor Control: Benzyl mercaptan has a low odor threshold.[1] All glassware contacting the thiol must be soaked in a 10% Bleach (Sodium Hypochlorite) solution for 1 hour before removal from the fume hood. This oxidizes the thiol to the odorless sulfonate.

  • Toxicity: Avoid inhalation.[1] Wear double nitrile gloves.

References

  • Preparation of phthalazine derivatives: El-Gaby, M. S. A., et al. "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Molecules, vol. 9, no. 11, 2004, pp. 968-977.

  • General

    
     on Chlorophthalazines: Der Pharma Chemica. "Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine."[1] 
    
  • Thiol Alkylation Protocols: Organic Syntheses.[1] "2-Cyanoethylthiouronium hydrochloride."[1][5] (General handling of thiols and chloriles). [1]

  • Compound Verification: BLD Pharm. "1-Benzyl-4-(benzylsulfanyl)phthalazine Product Page." (Confirmation of chemical entity).

Application Note: Precision Cytotoxicity Profiling of Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Phthalazine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of FDA-approved PARP inhibitors (e.g., Olaparib) and emerging VEGFR/EGFR kinase inhibitors. However, their physicochemical properties—specifically high lipophilicity and intrinsic optical absorbance—introduce significant artifacts into standard cytotoxicity workflows.

This guide moves beyond generic "add-and-read" protocols. It addresses the specific challenges of phthalazine solubility , spectral interference in colorimetric assays, and DMSO tolerance . We provide a self-validating workflow designed to distinguish true cytotoxic potency from experimental artifacts.

Pre-Assay Critical Check: Compound Characterization

Before initiating cell-based work, you must characterize the optical and physical properties of your specific phthalazine derivative. Phthalazines often exhibit absorbance in the UV-Blue region (300–450 nm) and can be fluorescent, which directly interferes with MTT (570 nm) or Resazurin (590 nm emission) readouts.

Protocol A: Spectral Interference Scan

Objective: Determine if the compound interferes with the intended assay readout.

  • Preparation: Dissolve the derivative in DMSO to 10 mM. Dilute to 100 µM in cell culture media (cell-free).

  • Scan: Measure absorbance (300–700 nm) and fluorescence (Ex/Em relevant to your assay, e.g., 560/590 nm for Alamar Blue).

  • Decision Matrix:

    • High Absorbance at 570 nm?

      
       Avoid MTT. Use ATP-based Luminescence (CellTiter-Glo®) or subtract "Compound Blanks."
      
    • High Fluorescence?

      
       Avoid Resazurin/Alamar Blue. Use Colorimetric (CCK-8) or Luminescence.
      

Core Protocol: Compound Solubilization & Dilution

The Challenge: Phthalazines are prone to precipitation upon rapid dilution into aqueous media, creating "micro-crystals" that settle on cells, causing physical stress (false positive) or reducing bio-availability (false negative).

The Solution: The "Constant-DMSO" Intermediate Dilution Method.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh solid phthalazine derivative.

    • Dissolve in sterile, anhydrous DMSO to 20 mM (Master Stock).

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Serial Dilution (The "200x" Rule):

    • Do NOT dilute the 20 mM stock directly into media.

    • Prepare a 200x concentration series in 100% DMSO first.

    • Example: For a 10 µM final assay concentration, prepare a 2 mM solution in DMSO.

  • Final Transfer:

    • Dilute the 200x DMSO stocks 1:200 into pre-warmed culture media.

    • Result: All wells, including the vehicle control, contain exactly 0.5% DMSO .

    • Note: If your cell line is sensitive (e.g., primary fibroblasts, neuroblasts), target 0.1% DMSO (1000x stocks).

SolubilityWorkflow Stock Solid Compound (Phthalazine) DMSO_Master 20 mM Master Stock (100% DMSO) Stock->DMSO_Master Dissolve DMSO_Series 200x Serial Dilutions (100% DMSO) DMSO_Master->DMSO_Series Dilute in DMSO Media_Transfer 1:200 Dilution into Media (Intermediate Plate) DMSO_Series->Media_Transfer Prevent Shock Precipitation Cell_Plate Add to Cells (Final DMSO: 0.5%) Media_Transfer->Cell_Plate Transfer

Figure 1: Optimized solubilization workflow to prevent precipitation of hydrophobic phthalazine derivatives.

Primary Cytotoxicity Assay: Modified MTT Protocol

While CCK-8 (WST-8) is superior due to higher water solubility, MTT remains the gold standard for comparing IC50 values against historical data (e.g., Sorafenib, Olaparib). We modify the standard protocol to account for phthalazine intrinsic color.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

  • Target Cells (e.g., HCT-116, MCF-7, MDA-MB-231).

Experimental Workflow
  • Seeding:

    • Seed cells (3,000–5,000 cells/well) in 96-well clear-bottom plates.

    • Incubate 24h for attachment.

    • Crucial: Fill outer edge wells with PBS (Edge Effect barrier).

  • Treatment (72h):

    • Remove old media.[1]

    • Add 100 µL of drug-containing media (prepared via Section 3).

    • Layout Requirement:

      • Test Wells: Cells + Drug.[1][2][3][4][5]

      • Vehicle Control: Cells + 0.5% DMSO.[3][6]

      • Compound Blank:No Cells + Drug (Same concentrations). Mandatory for phthalazines.

      • Media Blank: No Cells + Media.

  • MTT Addition:

    • Add 10 µL MTT stock per well. Incubate 3–4 hours at 37°C.

    • Observation: Check for purple formazan crystals.[7][8]

  • Solubilization & Readout:

    • Remove media carefully (if using DMSO solubilization) OR add SDS buffer.

    • Dissolve crystals.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis (Correction Formula)

To calculate true viability, you must subtract the optical density (OD) contributed by the compound itself:





Mechanistic Validation: Annexin V/PI Apoptosis Assay

Cytotoxicity (MTT) does not distinguish between cytostatic effects, apoptosis, and necrosis. Since phthalazines often act as PARP or kinase inhibitors, confirming the mode of death is essential.

Method: Flow Cytometry (Annexin V-FITC / Propidium Iodide).

  • Treatment: Treat cells (6-well plate) with IC50 concentration of the phthalazine derivative for 24h and 48h.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells.

    • Combine floating and adherent fractions. Critical: Losing floating cells underestimates toxicity.

  • Staining:

    • Wash with cold PBS. Resuspend in Binding Buffer.

    • Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin- / PI+): Necrosis (potential off-target toxicity).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Mechanism confirmation).

Decision Logic for Assay Selection

Use this logic flow to select the correct assay based on your specific phthalazine derivative's properties.

AssaySelection Start Start: Phthalazine Derivative Check_Color Is Compound Colored? Start->Check_Color Check_Fluor Is Compound Fluorescent? Check_Color->Check_Fluor Yes (Interference) MTT Standard MTT Assay (Use Compound Blanks) Check_Color->MTT No CCK8 CCK-8 / WST-1 (Higher Sensitivity) Check_Fluor->CCK8 No (Just Colored) Lum ATP Luminescence (CellTiter-Glo) Check_Fluor->Lum Yes (Fluorescent) Flow Flow Cytometry (Annexin V/PI) MTT->Flow Validation CCK8->Flow Validation Lum->Flow Validation

Figure 2: Decision matrix for selecting the appropriate cytotoxicity endpoint based on compound optical properties.

Quantitative Data Summary: Reference Values

When validating your assay, use these reference values for standard phthalazine-class inhibitors.

CompoundTargetCell LineExpected IC50 (72h)Solvent Limit
Olaparib PARP1/2MDA-MB-436 (BRCA mut)0.5 – 3.0 µM< 0.5% DMSO
Olaparib PARP1/2MCF-7 (Wild Type)> 10 µM< 0.5% DMSO
Vatalanib VEGFR-2HUVEC / HCT-116~20 – 100 nM< 0.1% DMSO
Novel Phthalazines VEGFR/EGFRHCT-1160.5 – 5.0 µM (Typical)< 0.5% DMSO

Note: IC50 values vary by seeding density and passage number. Always run a positive control.

References

  • National Institutes of Health (NIH). "Preclinical Evaluation of the PARP Inhibitor, Olaparib." PubMed Central. [Link]

  • MDPI. "Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells... Cytotoxicity Protocols." Int. J. Mol. Sci.[Link]

  • BPS Bioscience. "PARP1 Olaparib Competitive Inhibitor Assay Kit Protocol." BPS Bioscience. [Link]

  • ResearchGate. "Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells." BMC Chemistry. [Link][9]

Sources

High-Efficiency Nucleophilic Substitution of Chlorophthalazines with Thiols: A Precision Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The phthalazine core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for potent VEGFR inhibitors (e.g., Vatalanib) and phosphodiesterase inhibitors. The introduction of thioethers at the C1 or C4 position via Nucleophilic Aromatic Substitution (


) is a pivotal synthetic transformation. However, this reaction is frequently plagued by competing hydrolysis (yielding phthalazinones), thiol oxidation (disulfide formation), and regioselectivity issues in di-halogenated substrates.

This Application Note provides a validated, high-fidelity protocol for the nucleophilic substitution of 1-chlorophthalazines with thiols. Unlike generic procedures, this guide focuses on the causality of reaction parameters to maximize yield and purity.

Mechanistic Principles ( )

The reaction proceeds via an addition-elimination mechanism.[1] The electrophilicity of the C1-position in chlorophthalazine is enhanced by the inductive and mesomeric withdrawal of the adjacent nitrogen atoms.

Reaction Pathway
  • Activation: The base deprotonates the thiol (R-SH) to generate the highly nucleophilic thiolate (R-S⁻).

  • Addition: The thiolate attacks the C1 carbon, disrupting aromaticity and forming a resonance-stabilized Meisenheimer-like anionic complex. The negative charge is delocalized onto the ring nitrogens.

  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group.

Pathway Visualization

SNAr_Mechanism Start 1-Chlorophthalazine + Thiol (R-SH) Base Base Deprotonation (R-S⁻ formation) Start->Base Activation Complex Meisenheimer Complex (Resonance Stabilized) Base->Complex Nucleophilic Attack Product 1-(Alkylthio)phthalazine + Cl⁻ Complex->Product Elimination (Re-aromatization)

Figure 1: The


 addition-elimination pathway for chlorophthalazines.

Critical Process Parameters (CPP)

Success depends on controlling three variables that dictate the kinetic vs. thermodynamic outcome.

Solvent Selection

Polar aprotic solvents are superior for


 because they solvate cations well (enhancing the basicity/nucleophilicity of the thiolate) but do not solvate the anion heavily.
SolventSuitabilityNotes
DMF High Standard choice. Excellent solubility; difficult to remove (high BP).
DMSO High Accelerates rate significantly; workup requires aqueous crash-out.
Ethanol MediumProtophilic solvent. Reduces thiolate nucleophilicity via H-bonding. Good for recrystallization.
THF LowPoor solubility for polar phthalazine salts.
Base & Stoichiometry
  • Standard: Potassium Carbonate (

    
    ).[2] Mild, easy to handle, effective for most alkyl thiols.
    
  • Reactive: Sodium Hydride (

    
    ). Required for bulky or electron-poor thiols. Warning: Generates 
    
    
    
    gas.
  • Stoichiometry:

    • Mono-substitution (of 1,4-dichlorophthalazine): Use 1.05 eq of Thiol at 0°C to RT.

    • Bis-substitution: Use >2.5 eq of Thiol at elevated temperature (>80°C).

Thiol Oxidation Control

Thiols readily oxidize to disulfides (R-S-S-R) in the presence of trace oxygen and base. This side reaction consumes the nucleophile and complicates purification. Strict inert atmosphere (


 or Ar) is non-negotiable. 

Validated Experimental Protocol

Target Reaction: Synthesis of 1-(phenylthio)phthalazine from 1-chlorophthalazine.

Reagents & Equipment[2]
  • Substrate: 1-Chlorophthalazine (1.0 equiv)

  • Nucleophile: Thiophenol (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: DMF (anhydrous, 5-10 volumes)

  • Setup: 3-neck round bottom flask, reflux condenser, nitrogen balloon/manifold, oil bath.

Step-by-Step Procedure
Phase 1: System Preparation
  • Dry the System: Flame-dry or oven-dry glassware. Cool under a stream of dry nitrogen.

  • Solvent Degassing: Sparge the DMF with nitrogen for 15 minutes prior to use. Rationale: Removes dissolved

    
     to prevent disulfide formation.
    
Phase 2: Reaction Assembly
  • Charge Solids: Add 1-chlorophthalazine (e.g., 1.64 g, 10 mmol) and

    
     (2.76 g, 20 mmol) to the flask.
    
  • Solvent Addition: Add degassed DMF (15 mL) via syringe. Stir to create a suspension.

  • Thiol Addition: Add Thiophenol (1.13 mL, 11 mmol) dropwise at Room Temperature (RT).

    • Note: If the reaction is highly exothermic or the substrate is 1,4-dichloro, cool to 0°C during addition to prevent over-reaction.

Phase 3: Reaction & Monitoring
  • Heating: Heat the mixture to 80°C .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or LCMS every hour.

    • Expectation: The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Completion: Reaction is typically complete within 2–4 hours.

Phase 4: Workup & Isolation
  • Quench: Cool the mixture to RT. Pour slowly into ice-cold water (150 mL) with vigorous stirring.

    • Observation: The product should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures. If oil forms, extract with EtOAc, dry over

    
    , and perform flash column chromatography.
    
Workflow Diagram

Protocol_Workflow Setup Setup: Dry Glassware + N2 Atmosphere Degas DMF Mix Mix: Substrate + K2CO3 + DMF Add Thiol dropwise Setup->Mix Heat Reaction: Heat to 80°C Monitor TLC/LCMS (2-4h) Mix->Heat Quench Workup: Pour into Ice Water Precipitate Product Heat->Quench Isolate Isolation: Filter & Wash Recrystallize (EtOH) Quench->Isolate

Figure 2: Operational workflow for the synthesis of thio-phthalazines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Starting Material Remaining Inactive ThiolSwitch base to

or

. Increase temperature to 110°C.
Formation of Phthalazinone (Hydrolysis) Wet SolventUse anhydrous DMF/DMSO. Ensure

is dry.
Disulfide Impurity Oxygen IngressDegas solvents thoroughly. Ensure positive

pressure. Add 10% TCEP if necessary.
Bis-substitution (in 1,4-dichloro) Excess Thiol/HeatLower temp to 0°C. Add thiol strictly stoichiometrically (0.95 eq).

Safety & Waste Management

  • Thiol Odor Control: Thiols have low odor thresholds. All glassware and syringes must be bleached immediately after use. Prepare a bath of 10% Sodium Hypochlorite (Bleach) to neutralize thiol residues on contact.

  • Skin Contact: Chlorophthalazines are potential sensitizers. Wear double nitrile gloves.

References

  • El-Azab, A. S., et al. (2011). "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition." Bioorganic & Medicinal Chemistry Letters, 21(10).

  • Chemistry Steps. (2021). "Thiols as Nucleophiles: Synthesis and Reactivity." Chemistry Steps Educational Portal.

  • BenchChem. (2023). "Nucleophilic Substitution on Dichlorophthalazine: Troubleshooting Guide." BenchChem Technical Support.

  • WuXi Biology. (2020). "SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity and Mechanism." WuXi AppTec Research.

Sources

Application Note: HPLC Method Development for 1-Benzyl-4-(benzylsulfanyl)phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS: 338404-39-0).[1] This molecule presents specific chromatographic challenges due to its hydrophobic nature (two benzyl moieties) and basic phthalazine core (pKa ~3.5).

The protocol defined herein prioritizes peak symmetry , resolution from synthetic impurities , and ruggedness . It utilizes a pH-controlled mobile phase to suppress silanol interactions and a high-strength hydrophobic stationary phase for retention stability.[1]

Molecule Profile & Physicochemical Assessment

Before method selection, we must analyze the analyte's properties to predict chromatographic behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Phthalazine core substituted with benzyl (C1) and benzylsulfanyl (C4).[1][2]Highly aromatic; strong UV absorbance at 254 nm.[1]
Molecular Weight 342.46 g/mol Suitable for standard HPLC porous particles (3-5 µm).[1]
pKa (Predicted) ~3.5 (Phthalazine N)Basic. At pH < 2.5, it exists as BH⁺. At pH > 5.5, it is neutral (B).
LogP (Predicted) ~4.5 - 5.0High Hydrophobicity. Expect strong retention on C18.[1] Requires high % organic to elute.[1]
Solubility Low in water; High in ACN/MeOH/DMSO.[1]Critical: Sample diluent must contain high organic content to prevent precipitation.[1]

Method Development Strategy

The development strategy follows a "Decision Tree" logic designed for hydrophobic bases.

Development Logic Diagram

The following diagram illustrates the critical decision points that led to the final protocol.

MethodDevelopment Start Analyte: 1-Benzyl-4-(benzylsulfanyl)phthalazine pKaCheck Check pKa (~3.5) & LogP (>4.5) Start->pKaCheck ColumnSel Select Column: C18 End-capped (High Carbon Load) pKaCheck->ColumnSel pHDec pH Selection ColumnSel->pHDec Acidic Acidic (pH 3.0) Analyte = BH+ pHDec->Acidic Basic Basic (pH 10.0) Analyte = Neutral pHDec->Basic AcidicPath Pros: Better Solubility, Suppressed Silanols Cons: Less Retention (Charge) Acidic->AcidicPath BasicPath Pros: High Retention Cons: Silica Dissolution Risk, Tailing Basic->BasicPath BufferSel Buffer: 10mM Phosphate (Superior Peak Shape vs Formic) AcidicPath->BufferSel Selected OrganicSel Organic: Acetonitrile (Lower Viscosity, Sharp Peaks) BufferSel->OrganicSel FinalMethod FINAL PROTOCOL: C18, pH 3.0 Phosphate / ACN Gradient OrganicSel->FinalMethod

Caption: Decision tree prioritizing acidic pH to ensure solubility and minimize silanol interactions for the basic phthalazine core.

The "Gold Standard" Protocol

This method is optimized for stability and precision. The use of a phosphate buffer at pH 3.0 ensures the phthalazine nitrogen is protonated (improving solubility) while the high ionic strength minimizes secondary interactions with the column, resulting in sharp peaks.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]"Eclipse Plus" is double end-capped, essential for basic compounds to prevent tailing.[1]
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0Controls ionization; pH 3.0 is sufficiently below pKa (3.5) to keep analyte protonated (BH⁺).
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol for lower backpressure and better selectivity for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 35°CImproves mass transfer and stabilizes retention times.[1]
Detector UV / DAD @ 254 nmMax absorbance for phthalazine ring.[1] (Ref: 210 nm can be used for higher sensitivity but has more noise).
Injection Vol 5 - 10 µLKeep volume low to prevent solvent effects (peak distortion) due to high organic diluent.[1]
Needle Wash 90:10 Acetonitrile:WaterCritical to prevent carryover of this lipophilic compound.
Gradient Program

A gradient is required because the molecule is very hydrophobic. Isocratic runs would either elute impurities too fast or the main peak too late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial Hold
2.07030Elute polar impurities
12.01090Linear Ramp to elute Target
15.01090Wash (Remove highly lipophilic dimers)
15.17030Return to Initial
20.07030Re-equilibration
Reagent Preparation
  • 10 mM Phosphate Buffer pH 3.0: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 using Diluted Phosphoric Acid (10%). Dilute to 1000 mL.[1] Filter through 0.22 µm membrane.[1]
    
  • Sample Diluent: 50:50 Acetonitrile:Water.[1] (Note: If the sample is solid, dissolve in 100% ACN first, then dilute with water. Final organic content must be >40% to ensure solubility).

Method Validation (ICH Q2 Aligned)

To ensure this method is trustworthy for drug development, the following validation parameters must be met.

System Suitability Criteria (SST)

Run a standard check (5 injections) before every analysis batch.

ParameterAcceptance Limit
Retention Time (RT) %RSD ≤ 1.0%
Peak Area %RSD ≤ 1.0%
Tailing Factor (

)
0.9 ≤

≤ 1.5 (Critical for bases)
Theoretical Plates (N) > 5,000
Resolution (

)
> 2.0 between Target and nearest impurity
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL.

  • Procedure: Prepare 5 concentration levels (e.g., 20%, 50%, 80%, 100%, 120% of target conc).

  • Acceptance:

    
    .[1]
    
Limit of Detection (LOD) & Quantitation (LOQ)

Given the strong UV chromophore:

  • LOD (S/N = 3): Estimated at ~0.1 µg/mL.

  • LOQ (S/N = 10): Estimated at ~0.5 µg/mL.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing
  • Cause: Interaction between the basic phthalazine nitrogen and residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus, XBridge). Do not use a bare silica or non-endcapped C18.[1] If tailing persists, add 5mM Triethylamine (TEA) to Mobile Phase A (adjust pH after addition).

Issue 2: Carryover / Ghost Peaks
  • Cause: The benzylsulfanyl and benzyl groups make the molecule "sticky" (lipophilic). It may adsorb to the injector rotor seal or needle.

  • Solution: Increase the needle wash organic strength to 100% ACN or ACN/IPA (50:50). Ensure the gradient "Wash" step (90% B) is held for at least 3 minutes.

Issue 3: Retention Time Drift
  • Cause: pH fluctuations.[1] The pKa is ~3.5. If MP A pH is 3.5, small changes will drastically affect ionization (ratio of BH⁺ to B) and retention.

  • Solution: Keep MP A pH at 3.0 (robustly protonated) or pH 5.0 (robustly neutral). Avoid operating exactly at the pKa.

References

  • Chemical Identity: 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS 338404-39-0).[1][2] Available from BLDpharm and Dana Bioscience.[1][3]

  • Phthalazine Chemistry: Sakthivel, K., et al. "1-Benzoyl-4-(4-methylphenyl)phthalazine."[1][4] Acta Crystallographica Section E, 2011.[4] (Structural insights for phthalazine derivatives). [1][4]

  • Method Development Principles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (Standard text for Gradient & pH selection).
  • Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • pKa Data: Calculated using ACD/Labs Percepta Platform (Phthalazine core basicity). EPA CompTox Chemicals Dashboard (Analogous compounds). [1]

Sources

Cell culture media preparation for 1-Benzyl-4-(benzylsulfanyl)phthalazine treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Media Preparation & Treatment Protocol for 1-Benzyl-4-(benzylsulfanyl)phthalazine

Abstract & Scope

This technical guide details the standardized protocol for the solubilization, storage, and application of 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS: 338404-39-0) in in-vitro cell culture systems.[1][2] Phthalazine derivatives are privileged scaffolds in medicinal chemistry, frequently investigated for their potential as VEGFR2 inhibitors , PDE inhibitors , and apoptosis inducers in oncology research [1, 2].[1]

Due to the significant hydrophobicity conferred by the benzyl and benzylsulfanyl moieties, this compound presents specific solubility challenges.[1] Improper preparation often leads to micro-precipitation ("crashing out") upon contact with aqueous growth media, resulting in variable bioavailability and inconsistent IC50 data.[1] This protocol utilizes a DMSO-based stock system with a validated intermediate dilution step to ensure homogenous delivery to cells.[2]

Compound Physicochemical Profile

Understanding the chemical nature of the analyte is the first step in reproducible media preparation.[1]

PropertySpecificationNotes
Compound Name 1-Benzyl-4-(benzylsulfanyl)phthalazine
CAS Number 338404-39-0[3]
Molecular Formula C₂₂H₁₈N₂S
Molecular Weight 342.46 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, Cell Culture Grade (≥99.9%)
Solubility Limit ~20–50 mM in DMSOInsoluble in water/PBS.[1][2]
Stability Hydrolysis-sensitive (Thioether)Avoid prolonged exposure to aqueous buffers at RT.[1][2]

Stock Solution Preparation (Master Stock)

Principle: To create a highly concentrated, sterile solution that can be stored long-term without degradation.

Reagents:

  • 1-Benzyl-4-(benzylsulfanyl)phthalazine powder (Store at 4°C or -20°C desicated).[1][2]

  • DMSO (Dimethyl Sulfoxide), Sterile Filtered, Hybridoma Tested.[1]

Protocol:

  • Equilibration: Allow the compound vial to warm to room temperature (20–25°C) before opening. Why: This prevents condensation of atmospheric moisture onto the hygroscopic powder.[1][2]

  • Weighing: Weigh approximately 3.42 mg of compound into a sterile microcentrifuge tube.

  • Calculation: To achieve a 10 mM (10 mmol/L) stock concentration:

    
    
    For 3.42 mg, add 1000 µL (1 mL)  of DMSO.
    
  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Visual confirmation of a clear, yellow-to-amber solution is mandatory.

  • Aliquoting: Dispense into 50 µL aliquots in light-resistant (amber) tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -80°C (optimal) or -20°C for up to 6 months.

Working Solution & Media Preparation

Principle: Hydrophobic compounds often precipitate when added directly from 100% DMSO to 100% Aqueous Media.[1][2] This protocol uses a "Step-Down" Dilution to maintain solubility.[2]

Critical Constraint: The final DMSO concentration in the cell culture well must remain ≤ 0.5% (v/v) (ideally ≤ 0.1%) to avoid solvent cytotoxicity.[1][2]

Workflow Diagram: Serial Dilution Strategy

DilutionWorkflow cluster_check Quality Control Check Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100x Working Conc.) (in Media or PBS) Stock->Inter 1:100 Dilution (e.g., 10µL into 990µL) Final Final Culture Well (1x Working Conc.) (DMSO < 0.5%) Inter->Final 1:10 Dilution (Add to well) Check Visual Inspection: No Crystals/Turbidity Inter->Check Cells Cell Monolayer (Treatment) Final->Cells Incubation (24-72 hrs)

Figure 1: Step-down dilution workflow to prevent compound precipitation (Crash-out).

Step-by-Step Dilution Protocol (Example: 10 µM Treatment)
  • Thaw: Thaw one 50 µL aliquot of 10 mM Master Stock at 37°C. Vortex immediately.

  • Intermediate Stock (100 µM):

    • Prepare a sterile tube with 990 µL of pre-warmed Culture Media (e.g., DMEM + 10% FBS).[1]

    • Add 10 µL of 10 mM Master Stock dropwise while vortexing the media gently.[1]

    • Result: 100 µM compound in 1% DMSO.[1]

  • Final Treatment (10 µM):

    • Add 100 µL of the Intermediate Stock (100 µM) to 900 µL of cell culture in the well (or scale accordingly).[1][2]

    • Final Concentration: 10 µM compound.[1][2]

    • Final DMSO: 0.1% (Safe for most cell lines).[1]

Experimental Validation & Controls

To ensure the observed effects are due to 1-Benzyl-4-(benzylsulfanyl)phthalazine and not artifacts, the following controls are required.

Control TypeCompositionPurpose
Vehicle Control Media + 0.1% DMSO (No compound)Normalizes for solvent toxicity.[2]
Positive Control Sorafenib or Vatalanib (if assaying VEGFR)Validates assay sensitivity [2].[1][2]
Negative Control Untreated MediaBaseline cell growth.[1][2]
Solubility Control Media + Compound (No Cells)Incubate at 37°C for 24h; check for crystals under microscope.

Troubleshooting "Crash-Out": If turbidity is observed in the Intermediate Stock:

  • Increase the FBS concentration in the intermediate step (proteins can act as carriers).[1]

  • Sonicate the intermediate solution for 1 minute.

  • If persistent, perform the intermediate dilution in pure PBS first, then add to media, although direct media dilution is usually preferred for phthalazines due to serum protein binding stabilizing the lipophilic molecule.[1]

Biological Context & Mechanism

While specific targets for CAS 338404-39-0 should be confirmed via kinase profiling, the phthalazine pharmacophore is widely documented in literature to interfere with specific signaling pathways.[2]

Mechanism Compound 1-Benzyl-4-(benzylsulfanyl) phthalazine VEGFR2 VEGFR2 / RTKs (Putative Target) Compound->VEGFR2 Inhibition PDE Phosphodiesterase (PDEs) Compound->PDE Inhibition Signaling Downstream Signaling (MAPK / PI3K / cGMP) VEGFR2->Signaling Blockade PDE->Signaling Modulation Effect1 Apoptosis Induction (Caspase 3/7) Signaling->Effect1 Effect2 Anti-Angiogenesis Signaling->Effect2 Effect3 Cell Cycle Arrest (G2/M Phase) Signaling->Effect3

Figure 2: Potential mechanisms of action for benzyl-phthalazine derivatives based on structural activity relationships (SAR) [1, 4].[1][2]

References

  • El-Adl, K., et al. (2022).[1][3] Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors.[1] Current Issues in Molecular Biology.

  • Ibrahim, M.K., et al. (2016).[1][3] Phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity.[2][3] European Journal of Medicinal Chemistry.

  • BLDpharm. (n.d.).[1] 1-Benzyl-4-(benzylsulfanyl)phthalazine Product Page (CAS 338404-39-0).[1][2][4]

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Utilizing Phthalazine in the Development of Antimicrobial Agents.

Sources

Crystallization solvents for purifying 1-Benzyl-4-(benzylsulfanyl)phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Solvents for Purifying 1-Benzyl-4-(benzylsulfanyl)phthalazine

Executive Summary

This guide details the purification of 1-Benzyl-4-(benzylsulfanyl)phthalazine , a critical heterocyclic intermediate often synthesized via nucleophilic substitution of 1-benzyl-4-chlorophthalazine with benzyl mercaptan. Due to the molecule's significant lipophilicity (two benzyl groups) and the presence of sulfur-based impurities (e.g., dibenzyl disulfide), selecting the correct solvent system is paramount for achieving pharmaceutical-grade purity (>98%).

This protocol prioritizes Ethanol (EtOH) as the primary solvent due to its optimal polarity balance for the phthalazine scaffold, with Ethyl Acetate/Heptane serving as a robust alternative for oil-prone batches.

Chemical Context & Solubility Profile

Target Molecule: 1-Benzyl-4-(benzylsulfanyl)phthalazine Core Structure: Phthalazine (benzo[d]pyridazine) ring.[1] Substituents: C1-Benzyl group (lipophilic, flexible); C4-Benzylsulfanyl group (lipophilic, sulfur-linker).

Solubility Logic

The molecule exhibits a "push-pull" solubility behavior:

  • Phthalazine Core: Moderately polar, accepts hydrogen bonds (N atoms), favors polar organic solvents.

  • Di-Benzyl Substituents: Highly lipophilic, favoring non-polar aromatics and chlorinated solvents.

Table 1: Solvent Screening Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection*Recommendation
Ethanol (Abs.) HighLowExcellent Primary Choice
Isopropanol (IPA) HighModerateGoodSecondary Choice
Ethyl Acetate Very HighHighPoorUse as Solvent A
DCM / Chloroform ExcessiveExcessivePoorUse for extraction only
Toluene HighModerateModerateRisk of solvates
Water InsolubleInsolubleN/AAnti-solvent only

*Impurity Rejection refers specifically to the separation of unreacted benzyl mercaptan (liquid) and dibenzyl disulfide (solid).

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification of crude solids with purity >85%.

Materials:

  • Crude 1-Benzyl-4-(benzylsulfanyl)phthalazine

  • Absolute Ethanol (EtOH)[2][3]

  • Activated Charcoal (optional, for decolorization)

Workflow:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add 50 mL of Absolute Ethanol .

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add EtOH in 5 mL increments. Do not exceed 10 mL/g total volume.

  • Filtration (Hot): If insoluble particulates remain (likely inorganic salts from the synthesis), filter the hot solution rapidly through a pre-warmed Buchner funnel or glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical Step: Slow cooling promotes the formation of defined prisms rather than amorphous powder.

  • Finishing: Cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash the cake with 2 x 10 mL of ice-cold Ethanol .

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)

Best for: Oily crudes or removing persistent non-polar impurities.

Workflow:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of Ethyl Acetate (EtOAc) at 40-50°C.

  • Anti-Solvent Addition: While stirring rapidly, add Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to just clear the solution.

  • Nucleation: Remove heat and let stand. If oiling out occurs, scratch the glass surface with a rod to induce nucleation.

  • Collection: Once crystallization is complete (typically 4 hours), filter and wash with 1:4 EtOAc:Heptane.

Scientific Rationale & Mechanism

The choice of Ethanol is grounded in the specific interaction between the solvent and the phthalazine nitrogen lone pairs .

  • Protic Solvation: Ethanol acts as a hydrogen bond donor to the phthalazine nitrogens. At high temperatures, this energy overcomes the crystal lattice energy.

  • Lipophilic Rejection: Upon cooling, the entropic penalty of solvating the two hydrophobic benzyl groups becomes dominant, forcing the molecule out of the polar ethanolic solution.

  • Impurity Partitioning:

    • Benzyl Mercaptan (Thiol): Remains soluble in cold ethanol (liquid at RT).

    • Dibenzyl Disulfide: While lipophilic, its crystal lattice is different. It often remains in the mother liquor if the ethanol volume is optimized (approx. 5-7 mL per gram of product).

Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Logical flowchart for selecting the optimal purification route based on crude material state.

PurificationLogic Start Crude 1-Benzyl-4- (benzylsulfanyl)phthalazine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Defined MP Oil Oil / Sticky Gum CheckState->Oil Undefined MP MethodA Protocol A: Recrystallization from Ethanol Solid->MethodA MethodB Protocol B: EtOAc / Heptane Precipitation Oil->MethodB CheckPurity Check Purity (HPLC/TLC) MethodA->CheckPurity MethodB->CheckPurity Success Final Product (>98% Purity) CheckPurity->Success Pass Recycle Reprocess Mother Liquor CheckPurity->Recycle Fail (<95%) Recycle->MethodB Switch Solvent

Figure 2: Impurity Removal Pathway

Caption: Separation mechanism of common sulfur-based byproducts during ethanol recrystallization.

ImpurityRemoval Mixture Crude Mixture Target Phthalazine Benzyl Mercaptan Dibenzyl Disulfide HotEtOH Hot Ethanol (78°C) All components dissolved Mixture->HotEtOH Dissolution Cooling Cooling HotEtOH->Cooling Temp Gradient Crystals Precipitate Target Phthalazine (Crystalline) Cooling->Crystals Crystallization Liquor Mother Liquor Benzyl Mercaptan (Soluble) Dibenzyl Disulfide (Soluble) Cooling->Liquor Remains in Solution

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat, add 10% more solvent, and cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield Product is too soluble in Ethanol.Add water (dropwise) to the hot ethanol solution until slight turbidity, then clear with 1 drop of ethanol before cooling (Method: EtOH/H2O).
Sulfur Smell Trapped Benzyl Mercaptan.Recrystallize again from Isopropanol . The higher boiling point allows better removal of volatile thiols.

References

  • El-Wahab, A. A., et al. (2011).[4] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158–1170. Link

    • Cited for: Validation of ethanol as the standard crystallization solvent for 4-benzyl-phthalazine deriv
  • Organic Syntheses. (1956). 1-Benzylpiperazine (Analogous benzyl-nitrogen heterocycle purification). Org. Synth. 36, 14. Link

    • Cited for: Handling of benzyl-substituted heterocycles and removal of benzyl chloride/mercaptan impurities.[5]

  • BenchChem. (2025). Purification of Phthalazine Derivatives. Technical Support Document. Link

    • Cited for: General solubility profiles of the phthalazine core.

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of 1,4-Disubstituted Phthalazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHZ-2026

High-Throughput Protocols for Medicinal Chemistry Scaffolds

Executive Summary

The 1,4-disubstituted phthalazine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for potent VEGFR inhibitors (e.g., Vatalanib), PDE inhibitors, and anti-inflammatory agents. Traditional thermal synthesis of these targets often suffers from prolonged reaction times (12–48 hours), harsh reflux conditions, and inconsistent yields due to thermal gradients.

This Application Note details a robust Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the specific dielectric heating properties of polar solvents, we demonstrate how to reduce reaction times from hours to minutes while improving impurity profiles. The guide covers the full synthetic lifecycle: from the rapid cyclization of the core to the parallel generation of libraries via Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura cross-coupling.

Strategic Workflow & Mechanism

The synthesis strategy utilizes a "Make-and-Diverge" approach. The phthalhydrazide core is synthesized rapidly, converted to the dichloro-intermediate (the "Scaffold"), and then subjected to microwave-enhanced diversification.

Synthetic Pathway Diagram[1]

G Figure 1: Modular workflow for phthalazine library generation. Step 2 is kept thermal for safety. Start Phthalic Anhydride + Hydrazine Step1 Step 1: Cyclization (Phthalhydrazide) Start->Step1 MW: 150°C, 5 min Solvent-free/EtOH Step2 Step 2: Chlorination (1,4-Dichlorophthalazine) Step1->Step2 POCl3, Reflux (Conventional Heating recommended) Step3 Step 3: Diversification (Microwave) Step2->Step3 Scaffold Ready ProdA Route A: S_NAr (Amino-phthalazines) Step3->ProdA MW: 140°C, 10 min Nucleophilic Attack ProdB Route B: Suzuki (Aryl-phthalazines) Step3->ProdB MW: 120°C, 20 min Pd-Catalysis

The Microwave Advantage: Dielectric Heating

Unlike conventional heating, which relies on conduction and convection (wall-to-sample), microwave irradiation heats the solvent molecules directly through dipole rotation and ionic conduction .

  • Dipole Rotation: Polar molecules (e.g., Ethanol, DMSO) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular friction generates rapid internal heat.

  • The "Superheating" Effect: Microwave solvents can be heated 10–30°C above their atmospheric boiling points in sealed vessels, significantly accelerating rate constants (

    
    ) according to the Arrhenius equation.
    

Technical Expertise: Solvent Selection

Success in MAOS depends on the Loss Tangent (


) of the solvent—a measure of its ability to convert microwave energy into heat.[1][2]

Table 1: Solvent Selection Guide for Phthalazine Synthesis

SolventClassification

(2.45 GHz)
Application in Protocol
Ethanol High Absorber0.941Excellent for

; green solvent; rapid heating.
DMSO High Absorber0.825Used for difficult substrates; reaches high temps (>200°C) quickly.
NMP High Absorber0.275Good for library synthesis; solubilizes poly-aromatics.
Water Medium Absorber0.123Co-solvent for Suzuki coupling (activates base).
1,4-Dioxane Low Absorber0.020Warning: Poor heating alone. Requires "doping" with ionic liquids or polar co-solvents for Suzuki.

Experimental Protocols

Protocol A: Synthesis of Phthalhydrazide (Step 1)

Target: 2,3-Dihydrophthalazine-1,4-dione

This step replaces the traditional 4-hour reflux with a 5-minute microwave flash reaction.

  • Reagents: Phthalic anhydride (10 mmol, 1.48 g), Hydrazine hydrate (12 mmol, 0.6 mL), Ethanol (5 mL).

  • Vessel: 10 mL Borosilicate microwave vial with a crimp/snap cap.

  • Method:

    • Mix reagents in the vial. Add a magnetic stir bar.[3]

    • MW Settings: Dynamic Mode. Target Temp: 150°C . Hold Time: 5 min . Stirring: High.

    • Note: Pressure may reach 5–8 bar. Ensure vial is rated for 20 bar.

  • Workup: Cool to RT. The product precipitates as a white solid. Filter, wash with cold ethanol (2 x 5 mL), and dry.

  • Yield: Typically >90%.

(Note: Step 2, Chlorination with


, should be performed under conventional reflux behind a blast shield due to the risk of rapid HCl gas evolution and pressure spikes in sealed MW vessels. Isolate 1,4-dichlorophthalazine before proceeding to Protocol B/C.)
Protocol B: Rapid Library Generation (Step 3 - Route A)

Target: 1-Chloro-4-(alkylamino)phthalazines or 1,4-Diaminophthalazines

Nucleophilic substitution on the electron-deficient phthalazine ring is significantly accelerated by MW irradiation.

  • Reagents: 1,4-Dichlorophthalazine (0.5 mmol), Amine Nucleophile (1.5 mmol for mono-sub; 4.0 mmol for di-sub), Ethanol (2 mL).

  • Vessel: 2-5 mL MW vial.

  • Method:

    • MW Settings: Target Temp: 140°C . Hold Time: 10 min .

    • Optimization: If the amine is sterically hindered (e.g., isopropylamine), increase temp to 160°C and time to 20 min.

  • Mechanism Check: Ethanol acts as a high-absorbing solvent (

    
    ). The reaction is driven by the energy gap between the ground state and the transition state, which is surmounted rapidly by the superheated solvent.
    
  • Workup: Pour mixture into ice water. Precipitate is filtered.[4] If oil forms, extract with EtOAc.

Protocol C: Suzuki-Miyaura Cross-Coupling (Step 3 - Route B)

Target: 1,4-Diarylphthalazines

Microwave heating accelerates the rate-determining step (transmetallation) in the catalytic cycle.

  • Reagents:

    • 1,4-Dichlorophthalazine (0.5 mmol)

    • Aryl Boronic Acid (1.2 mmol)

    • Catalyst:

      
       (3 mol%) or 
      
      
      
      (for sterically crowded substrates).
    • Base:

      
       (2 M aqueous solution, 0.5 mL).
      
    • Solvent: 1,4-Dioxane (2 mL). Critical: Dioxane is a low absorber. The aqueous base acts as the "heating element" (dopant).

  • Inert Atmosphere: Purge vial with Argon/Nitrogen for 30 seconds before capping. Oxygen inhibition is the #1 cause of failure.

  • Method:

    • MW Settings: Target Temp: 120°C . Hold Time: 20 min . Pre-stirring: 30 sec.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

Pressure Management

Microwave reactions in sealed vessels generate pressure (Autogenic Pressure).

  • Rule of Thumb: At 150°C, Ethanol generates ~6–8 bar. Most modern single-mode reactors are rated to 20–30 bar.

  • Safety: Never use low-boiling solvents (DCM, Ether) above 100°C without calculating headspace pressure.

Homogeneity

Phthalhydrazide (Step 1 product) is notoriously insoluble.

  • Solution: For subsequent chlorination, ensure fine grinding of the solid.

  • In MW: If the reaction mixture is a slurry, use high stirring rates (600+ rpm) to prevent "hot spots" where the solid absorbs energy differently than the solvent, potentially causing vessel failure.

Catalyst Deactivation (Suzuki)

If yields are low in Protocol C:

  • Check Color: The reaction should turn black (Pd precipitation) after the reaction, not immediately upon heating. Immediate blackening suggests catalyst decomposition before turnover.

  • Fix: Lower temp to 100°C and extend time, or switch to a more robust precatalyst like XPhos Pd G2.

References

  • Vatalanib (PTK787) Development: Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Cancer Research, 60(8), 2178-2189. Link

  • Microwave Synthesis of Phthalimides/Phthalazines: Bhat, A. R., et al. (2013). Microwave assisted synthesis of phthalimides, phthalazines and quinazolines.[5] Journal of Chemical and Pharmaceutical Research, 5(2), 271-276. Link

  • Solvent Properties in MW: Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5, 51-63. Link

  • Suzuki Coupling in MW: Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration.[6] Chemical Communications, (23), 2881-2902. Link

  • 1,4-Dichlorophthalazine Substitution: Zhang, L., et al. (2010). Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry, 45(8), 3504-3510.[7] Link[7]

Sources

Application Note: Handling and Storage Stability of Benzylsulfanyl Phthalazine Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Benzylsulfanyl phthalazine derivatives (e.g., analogs of Vatalanib/PTK787 or specific PDE inhibitors) are a critical class of nitrogenous heterocycles employed in oncology and inflammation research. While the phthalazine core provides a robust aromatic scaffold, the thioether (sulfide) linkage connecting the benzyl group to the phthalazine ring introduces specific stability vulnerabilities—primarily susceptibility to oxidative degradation and photolytic cleavage.

This guide defines the physicochemical liabilities of this chemical class and establishes a rigorous protocol for their preservation. Failure to adhere to these standards can lead to the formation of sulfoxides (


) and sulfones (

), which often possess significantly altered pharmacological potency (e.g., loss of VEGFR inhibition or off-target toxicity).

Physicochemical Profile & Degradation Mechanisms

To ensure data integrity, researchers must understand why these protocols exist. The stability profile is governed by two competing mechanisms:

A. The Oxidative Liability (The "S-Link" Weakness)

The sulfur atom in the benzylsulfanyl moiety is nucleophilic. In the presence of atmospheric oxygen, peroxides (common in aged ethereal solvents), or reactive oxygen species (ROS), it readily oxidizes.

  • Stage 1: Oxidation to the Sulfoxide (Chiral, often separable by HPLC).

  • Stage 2: Further oxidation to the Sulfone (Achiral, highly polar).

B. Photolytic Instability

The benzyl-sulfur bond is susceptible to homolytic cleavage under UV light (


), generating stable benzyl radicals and phthalazinyl-thiyl radicals. This leads to complex decomposition mixtures including dimerization products.
C. Graphviz Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for benzylsulfanyl phthalazines.

DegradationPathway Compound Benzylsulfanyl Phthalazine (Active Compound) Sulfoxide Sulfoxide Impurity (M+16 Da) [Partial Potency Loss] Compound->Sulfoxide Oxidation (Air/Peroxides) Radical Benzyl/Thiyl Radicals Compound->Radical UV Light (hν) Sulfone Sulfone Impurity (M+32 Da) [Inactive/Toxic] Sulfoxide->Sulfone Strong Oxidation Decomp Decomposition Products (Dimerization/Hydrolysis) Radical->Decomp Recombination

Figure 1: Primary degradation pathways showing the stepwise oxidation of the sulfide linker and radical-mediated photolysis.

Storage Protocols

Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C (Standard) or -80°C (Long-term >6 months).

  • Atmosphere: Hydroscopic nature varies by salt form (HCl salts are highly hygroscopic). Store under Argon or Nitrogen in a desiccator.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to prevent photolysis.

Solution State Storage (Stock Solutions)
  • Solvent Choice:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide).

    • Acceptable: Anhydrous DMF (Dimethylformamide).

    • AVOID: Ethers (THF, Dioxane) or Alcohols (Ethanol/Methanol) for long-term storage. Ethers form peroxides that rapidly oxidize the sulfide to sulfoxide. Alcohols can facilitate trans-esterification or nucleophilic attacks if the phthalazine ring is activated.

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the solvent-to-solute ratio, reducing the relative volume of dissolved oxygen.

  • Freeze-Thaw: Limit to <3 cycles . Aliquot immediately upon initial dissolution.

Handling & Solubilization Protocol

Step-by-Step Solubilization Workflow
  • Equilibration: Allow the vial to warm to room temperature (RT) inside the desiccator before opening. This prevents condensation of atmospheric water onto the cold solid (critical for HCl salts).

  • Solvent Addition: Add anhydrous DMSO to the vial.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at RT for max 5 minutes. Do not heat above 40°C.

  • Aliquot: Dispense into single-use amber microtubes.

  • Re-Storage: Flash freeze in liquid nitrogen (optional but recommended) and return to -20°C/-80°C.

Experimental Workflow Diagram

HandlingWorkflow Start Frozen Solid Stock (-20°C) Equilibrate Equilibrate to RT (Desiccated, 30 min) Start->Equilibrate Prevent Condensation Weigh Weigh in Dim Light (Avoid UV) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO (Flush w/ Argon) Weigh->Dissolve QC Visual Inspection & Optional LC-MS Check Dissolve->QC Aliquot Aliquot into Amber Tubes QC->Aliquot Pass Freeze Store at -80°C Aliquot->Freeze

Figure 2: Standard Operating Procedure (SOP) for handling benzylsulfanyl phthalazine stocks to minimize moisture and oxidation.

Quality Control & Stability Monitoring

Researchers should validate the integrity of their compound every 3 months or after unexpected experimental results.

HPLC/LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection: UV at 254 nm (Phthalazine core) and MS (ESI+).

Degradation Markers (Table 1)
ComponentMass Shift (Δ)Polarity (RT Shift)Notes
Parent 0ReferenceElutes at moderate organic %
Sulfoxide +16 DaShifts Earlier (More Polar)First sign of degradation; often chiral split.
Sulfone +32 DaShifts Earlier (Most Polar)Indicates severe oxidative stress/poor storage.
Phthalazinone VariableVariableHydrolysis product (rare in DMSO, common in acidic water).

References

  • El-Rayes, S. M., et al. (2023).[1] Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis. BMC Chemistry. [Link]

  • Willis, M. C., et al. (2021). How do we address neglected sulfur pharmacophores in drug discovery? Expert Opinion on Drug Discovery. [Link]

  • Al-Mulla, A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. (Provides comparative data on benzyl-nitrogen vs benzyl-sulfur stability principles). [Link]

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Oxidation. (Mechanistic grounding for benzyl-sulfur oxidation susceptibility). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Benzyl-4-(benzylsulfanyl)phthalazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Synthetic Strategy

You are likely experiencing yield attrition due to the asymmetric nature of the target molecule. Unlike symmetrical 1,4-dichlorophthalazines, 1-Benzyl-4-(benzylsulfanyl)phthalazine requires a regioselective approach.

The most robust, high-yield pathway involves the Nucleophilic Aromatic Substitution (


)  of a 4-chloro intermediate. Direct alkylation of a phthalazine-thiol is a viable alternative but often suffers from S- vs N-alkylation competition.
The "Golden Route" Protocol

To maximize yield, we recommend the following 3-step workflow. Deviations here are the primary cause of low yields (<40%).

  • Cyclization: 2-(Phenylacetyl)benzoic acid + Hydrazine

    
     4-Benzylphthalazin-1(2H)-one.[1]
    
  • Chlorination: 4-Benzylphthalazin-1(2H)-one +

    
    
    
    
    
    1-Benzyl-4-chlorophthalazine (The Critical Intermediate).
  • Thio-Substitution: 1-Benzyl-4-chlorophthalazine + Benzyl Mercaptan (Base-catalyzed)

    
    Target .
    

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Stalled or Low Conversion

Q: I am seeing significant starting material (1-benzyl-4-chlorophthalazine) remaining despite refluxing for 12 hours. Why? A: This indicates a stalled


 mechanism, likely due to nucleophile deactivation .
  • The Cause: Benzyl mercaptan (phenylmethanethiol) oxidizes rapidly to dibenzyl disulfide in the presence of oxygen and base. This disulfide is non-nucleophilic.

  • The Fix:

    • Degas your solvent: Sparge your reaction solvent (DMF or Acetonitrile) with Argon/Nitrogen for 15 minutes before adding the thiol.

    • Increase Nucleophile Equivalents: Use 1.2 – 1.5 equivalents of benzyl mercaptan to account for oxidative loss.

    • Switch Base: If using

      
      , switch to 
      
      
      
      (Cesium Carbonate). The larger Cesium cation improves the solubility of the thiolate anion in organic solvents, accelerating the reaction.

Q: My chlorination step (Step 2) yield is low, or the product turns into a white solid that isn't the chloride. A: You are likely experiencing hydrolysis reversion .

  • The Mechanism: 1-chloro-phthalazines are highly labile. If exposed to atmospheric moisture during workup, they hydrolyze back to the starting phthalazinone (a white solid).

  • The Fix:

    • Avoid aqueous workups if possible. Evaporate excess

      
       under reduced pressure (use a caustic trap).
      
    • Azeotrope the residue with dry toluene 2-3 times to remove trace acid.

    • Immediate Use: Do not store the chloro-intermediate. React it immediately in the next step.

Category B: Impurity Profile & Purification

Q: I have a persistent impurity that runs very close to my product on TLC. What is it? A: This is likely the N-alkylated isomer or the Disulfide .

  • Diagnosis: If you used the "Thionation Route" (making the thione first, then adding benzyl bromide), N-alkylation (at N-2) is a major competitor to S-alkylation.

  • The Fix: Switch to the

    
     route (Chloro-intermediate + Thiol). The Chloro-route guarantees substitution at the C4 position, eliminating N-alkylation ambiguity.
    
  • Purification: If the impurity is dibenzyl disulfide (from the thiol route), wash the crude solid with cold hexanes. The disulfide is highly soluble in hexanes, while the phthalazine product is less so.

Q: The product smells strongly of sulfur even after column chromatography. A: Residual benzyl mercaptan is "sticky" and has a low odor threshold.

  • The Fix: Treat your crude organic phase with a 10% NaOH solution or bleach (sodium hypochlorite) wash before the column. This converts the thiol into a water-soluble salt or oxidizes it, preventing it from streaking through the column.

Optimized Experimental Protocol

Target: 1-Benzyl-4-(benzylsulfanyl)phthalazine Scale: 5.0 mmol basis

Step 1: Synthesis of 1-Benzyl-4-chlorophthalazine
  • Reagents: Suspend 4-benzylphthalazin-1(2H)-one (1.18 g, 5 mmol) in

    
     (10 mL).
    
  • Reaction: Reflux at 100°C for 2-3 hours. Monitor by TLC (the spot should become less polar).

  • Workup (CRITICAL): Evaporate

    
    in vacuo. Add dry toluene (10 mL) and evaporate again to remove traces.
    
  • Result: Obtain the unstable chloro-intermediate as a yellow/brown solid. Proceed immediately.

Step 2: Thiol Substitution ( )
  • Solvent System: Dissolve the crude chloro-intermediate in anhydrous DMF (15 mL) or Acetonitrile (20 mL).

  • Base: Add anhydrous

    
     (1.38 g, 10 mmol) or 
    
    
    
    (for faster rates).
  • Nucleophile: Add Benzyl mercaptan (0.70 mL, 6.0 mmol) dropwise under Nitrogen atmosphere.

  • Conditions: Heat to 60-80°C for 4 hours.

  • Quench: Pour into ice-water (100 mL). The product should precipitate.[2]

  • Purification: Filter the solid. Wash with water (to remove base) and cold hexanes (to remove disulfide). Recrystallize from Ethanol/Water if necessary.

Yield Comparison Table
MethodTypical YieldRegioselectivityKey Risk
Chloro-Displacement (

)
85-92% High (100% S-sub) Hydrolysis of intermediate
Thione Alkylation45-60%Moderate (N vs S mix)N-alkylation byproduct
Grignard Addition<30%LowOver-addition / Ring opening

Visualizing the Mechanism & Workflow

The following diagram illustrates the critical decision points and the chemical logic flow for the optimized synthesis.

PhthalazineSynthesis Start Start: 2-(Phenylacetyl)benzoic acid Cyclization Step 1: Cyclization (Hydrazine Hydrate) Start->Cyclization Phthalazinone Intermediate 1: 4-benzylphthalazin-1(2H)-one Cyclization->Phthalazinone Decision Decision Point: Activation Strategy Phthalazinone->Decision PathA Path A (Recommended): Chlorination (POCl3) Decision->PathA High Yield Route PathB Path B (Alternative): Thionation (Lawesson's) Decision->PathB Lower Selectivity ChloroInt Intermediate 2: 1-Benzyl-4-chlorophthalazine (Moisture Sensitive!) PathA->ChloroInt ThioneInt Intermediate 2B: Phthalazine-thione PathB->ThioneInt Reaction Step 3: SNAr Reaction (Benzyl Mercaptan + K2CO3) ChloroInt->Reaction Dry Solvents Risk Risk: Hydrolysis (Reverts to Int 1) ChloroInt->Risk Moisture Exposure Alkylation Step 3B: Alkylation (Benzyl Bromide) ThioneInt->Alkylation Final Target: 1-Benzyl-4-(benzylsulfanyl)phthalazine Reaction->Final Alkylation->Final Possible N-alkyl impurity Risk->Phthalazinone

Caption: Figure 1. Strategic workflow for 1-Benzyl-4-(benzylsulfanyl)phthalazine synthesis. Green path denotes the optimized high-yield protocol.

References & Authority

  • Li, J., et al. (2006). "Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines."[3] Molecules, 11(8), 574-582. (Describes the base-catalyzed

    
     of chlorophthalazines with thiols).
    
  • BenchChem Technical Notes. "Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines." (General protocols for phthalazine functionalization).

  • Wasfy, A. F., et al. (2013). "An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives."[4] Der Pharma Chemica, 5(2), 82-96.[4] (Specifics on hydrazine cyclization and chlorination yields).

  • Wikipedia Entry: Benzyl Mercaptan. (Physical properties and oxidative dimerization risks).

Disclaimer: This guide is intended for qualified research personnel only. All reactions involving thionyl chloride, phosphorus oxychloride, or benzyl mercaptan must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting low solubility of phthalazine derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in Aqueous Buffers Ticket ID: PHTH-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Phthalazine Paradox"

Researchers frequently encounter a critical bottleneck with phthalazine derivatives (e.g., VEGFR inhibitors like Vatalanib or PARP inhibitors): high biological potency but poor aqueous solubility .

The core issue lies in the physicochemical duality of the phthalazine core (2,3-benzodiazine). With a pKa of approximately 3.47 [1], the nitrogen atoms are only protonated in acidic conditions (pH < 3.5). In physiological buffers (pH 7.4), the molecule remains uncharged and lipophilic. Furthermore, the planar aromatic structure promotes strong


-

stacking, creating high crystal lattice energy ("Brick Dust" behavior) that resists dissolution [2].

This guide provides a self-validating troubleshooting workflow to resolve precipitation issues without compromising biological assay integrity.

Diagnostic & Troubleshooting (Q&A)

Q1: I dissolved my compound in DMSO at 10 mM, but it precipitates immediately upon addition to PBS (pH 7.4). Why?

A: This is "Dilution Shock." Your compound is hydrophobic (LogP > 3) and uncharged at pH 7.4. DMSO solvates the compound by disrupting the crystal lattice, but water is an "anti-solvent" for these molecules. When the DMSO "shield" is diluted, water molecules force the hydrophobic phthalazine rings to aggregate instantly.

Immediate Fix:

  • Sonicate the aqueous dilution immediately.

  • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution (e.g., 10% DMSO in water) before the final step.

  • Switch Buffers: If the assay allows, use a buffer with lower ionic strength or slightly lower pH (e.g., pH 6.5), though this is limited by cell viability requirements.

Q2: Can I acidify my buffer to improve solubility?

A: Yes, but with strict limitations. Since the pKa of the phthalazine nitrogen is ~3.47 [1], you need to drop the pH significantly (below 4.0) to achieve full ionization (protonation), which vastly improves solubility.

  • For Chemical Assays (HPLC/MS): Yes. Use 0.1% Formic Acid or Acetate Buffer (pH 4.0).

  • For Cell Assays: No. Most cells cannot tolerate pH < 6.8.

  • The Compromise: Use a Salt Form . If you are using the free base, convert it to a Hydrochloride (HCl) or Succinate salt. For example, Vatalanib is typically formulated as a dihydrochloride or succinate salt to improve aqueous solubility [3].

Q3: My compound is "sticking" to the plastic tips and plates.

A: Phthalazines are highly lipophilic and will adsorb to polypropylene.

  • Solution: Use Low-Retention pipette tips and Glass-coated or blocked (BSA-treated) plates.

  • Add Surfactant: Add 0.01% Tween-80 or Pluronic F-68 to your buffer before adding the drug. This prevents adsorption and stabilizes micro-aggregates.

Decision Matrix & Workflow

Troubleshooting Logic Flow

The following diagram outlines the decision process for selecting the correct solubilization strategy based on your assay type.

Phthalazine_Solubility_Tree Start Precipitation Observed in Aqueous Buffer Check_Form Check Compound Form: Free Base or Salt? Start->Check_Form FreeBase Free Base Check_Form->FreeBase Salt Salt (HCl/Succinate) Check_Form->Salt Assay_Type Identify Assay Type FreeBase->Assay_Type Convert to Salt if possible Salt->Assay_Type Cell_Based Cell-Based Assay (pH 7.4 required) Assay_Type->Cell_Based Chem_Assay Chemical/Enzymatic (pH Flexible) Assay_Type->Chem_Assay Action_DMSO Optimize DMSO (< 0.5% Final) Cell_Based->Action_DMSO Standard Action_Acid Acidify Buffer (pH < 4.0) Chem_Assay->Action_Acid High Solubility Action_Complex Cyclodextrin Complex (HP-β-CD) Action_DMSO->Action_Complex If Fails

Figure 1: Decision tree for selecting a solubilization strategy based on compound form and assay constraints.

Validated Protocols

Protocol A: The "Golden Standard" Stock Preparation

Use this for Vatalanib, Olaparib, and structural analogs.

ParameterSpecificationReason
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Phthalazines are soluble >25 mg/mL in DMSO [3].
Stock Conc. 10 mM to 50 mMHigh concentration minimizes the volume of DMSO added to cells.
Storage -20°C (Aliquoted)Prevents freeze-thaw crystallization cycles.[1]
Max Water < 0.1% in StockMoisture initiates precipitation in the stock vial over time.

Step-by-Step Dilution (Self-Validating):

  • Visual Check: Inspect thawed DMSO stock. If cloudy, warm to 37°C and vortex until clear.

  • Intermediate Step: Prepare a 10x working solution in culture medium containing 10% DMSO .

    • Why? Diluting directly into 100% aqueous buffer causes rapid "crashing." The intermediate step buffers the transition.

  • Final Dilution: Add the 10x solution to your cell wells (1:10 dilution).

    • Result: Final DMSO is 1%, compound is at 1x.

  • Validation: Measure Absorbance at 600nm (turbidity). If OD > 0.05, precipitation has occurred.

Protocol B: Cyclodextrin Complexation (For In Vivo/High Dose)

When DMSO is toxic or insufficient, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic phthalazine core [4].

Workflow:

  • Prepare 20% (w/v) HP-β-CD in water or saline.

  • Add phthalazine derivative powder directly to this solution.

  • Sonicate for 30–60 minutes at room temperature.

  • Adjust pH to 4.0 (temporarily) to assist dissolution, then slowly back-titrate to pH 7.0 using NaOH.

  • Filter sterilize (0.22 µm).

    • Mechanism: The hydrophobic phthalazine rings enter the CD cavity, while the hydrophilic CD exterior keeps the complex soluble.

Quantitative Solubility Data (Reference)

The following data compares solubility limits for Vatalanib (a representative phthalazine) under different conditions.

Solvent SystemSolubility (approx.)Suitability
Water (pH 7.0) < 0.01 mg/mLPoor (Precipitation likely)
Ethanol ~ 3.0 mg/mLModerate (Volatile)
DMSO > 25.0 mg/mLExcellent (Stock solution)
DMSO:PBS (1:10) ~ 0.09 mg/mLLow (Immediate use only)
0.1N HCl (pH ~1.0) > 10.0 mg/mLGood (Chemical analysis only)

Data derived from standard formulation studies on Vatalanib HCl [3].

Experimental Workflow Visualization

The following diagram illustrates the Kinetic Solubility Assay protocol to determine the precise limit of your specific derivative.

Solubility_Protocol Stock DMSO Stock (10 mM) Spike Spike Compound (1 - 100 µM) Stock->Spike Plate 96-Well Plate (Buffer pH 7.4) Plate->Spike Incubate Shake & Incubate (2 hrs @ 25°C) Spike->Incubate Filter Filter/Centrifuge (Remove Solid) Incubate->Filter Analyze UV/HPLC Analysis of Supernatant Filter->Analyze

Figure 2: Kinetic solubility determination workflow using the "Shake-Flask" method adapted for microtiter plates.

References

  • PubChem. (n.d.). Phthalazine (CID 9207) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Tayade, Y. A., & Dalal, D. S. (2017).[2] β-Cyclodextrin as a Supramolecular Catalyst for the Synthesis of Phthalazine Derivatives. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Phthalazine Thioether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PHTH-S-001 Subject: Temperature Optimization for C-S Bond Formation in Phthalazine Scaffolds

Executive Summary: The Kinetic vs. Thermodynamic Trade-off

Welcome to the technical support hub. You are likely targeting a structure similar to Vatalanib or related VEGFR inhibitors, utilizing a nucleophilic aromatic substitution (


) between a 1-chlorophthalazine  derivative and a thiol .

The critical parameter here is temperature .[1] Unlike standard aminations, thiol substitutions on electron-deficient heterocycles are highly sensitive to thermal variance due to the redox activity of sulfur.

  • The Sweet Spot: Typically 25°C to 60°C .

  • The Trap: Temperatures

    
     often degrade the thiol into disulfides faster than the 
    
    
    
    product forms, or lead to hydrolysis of the chlorophthalazine if moisture is present.

Mechanism & Reaction Pathway (Visualization)

Understanding the competition between the desired substitution and the oxidative side-reaction is crucial.

Phthalazine_Reaction_Pathway cluster_temp Temperature Influence Start 1-Chlorophthalazine + Thiol (R-SH) Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer + Base (Kinetic Control) Disulfide Disulfide Byproduct (R-S-S-R) Start->Disulfide O2 / High Temp (Oxidative Dimerization) Hydrolysis Phthalazinone (Hydrolysis Impurity) Start->Hydrolysis H2O / High Temp Base Base (K2CO3/Cs2CO3) Product Phthalazine Thioether (Target) Meisenheimer->Product Cl- Elimination TempNote Low Temp (<25°C): Slow Kinetics Optimum (40-60°C): High Yield High Temp (>80°C): Oxidation/Hydrolysis

Figure 1: Competitive reaction pathways. Note that high temperatures disproportionately accelerate the oxidative dimerization of thiols (red path) compared to the desired


 pathway (green path).

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose your specific issue.

SymptomProbable CauseTechnical Intervention
Low Conversion (<50%) Temperature too low for steric bulk.Action: Increase T in

increments. If R-SH is bulky (e.g., tert-butyl), push to

. Check: Ensure solvent is polar aprotic (DMF/DMSO) to stabilize the Meisenheimer complex [1].
Disulfide Impurity (>10%) Oxidative Dimerization. Action: This is the #1 failure mode. Thiols oxidize to disulfides (R-S-S-R) rapidly in air, accelerated by heat. Fix: Degas solvents (Freeze-Pump-Thaw) and run strictly under Argon. Add reducing agent (e.g., TCEP) if downstream purification allows.
Phthalazinone Formation Hydrolysis. Action: The C-Cl bond hydrolyzed to C-OH. Fix: Use anhydrous solvents.

is hygroscopic; dry it in an oven (

) before use.
Dark/Tarred Mixture Thermal Decomposition. Action: Reaction temperature

is rarely needed for 1-chlorophthalazine. Fix: Drop T to

and extend reaction time.

Optimized Experimental Protocol

This protocol is designed to minimize oxidation while maximizing


 efficiency.

Reagents:

  • Substrate: 1-Chlorophthalazine derivative (1.0 equiv)

  • Nucleophile: Thiol (1.1 - 1.2 equiv)

  • Base: Anhydrous

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics)
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Workflow:

  • System Preparation (Critical):

    • Flame-dry the reaction flask under vacuum.

    • Backfill with Argon/Nitrogen x3.

    • Why? Eliminates

      
       to prevent disulfide formation [2].
      
  • Solvent Degassing:

    • Sparge the DMF/DMSO with Argon for 15 minutes before adding reagents.

    • Why? Dissolved oxygen is enough to consume 5-10% of your thiol at elevated temperatures.

  • Addition Sequence:

    • Add Thiol and Base first. Stir at Room Temperature (RT) for 10 mins.

    • Observation: This generates the thiolate anion (the active nucleophile).

    • Add 1-Chlorophthalazine last.

  • Temperature Ramping Strategy:

    • Start at RT (25°C). Monitor by TLC/LCMS after 1 hour.

    • Scenario A: >50% conversion? Keep at RT.

    • Scenario B: <10% conversion? Heat to 45°C .

    • Scenario C: Still stalled? Heat to 60°C .

    • Stop: Do not exceed 80°C unless the substrate is extremely sterically hindered.

  • Workup:

    • Dilute with water (precipitates the product in many cases).

    • Filter or extract with EtOAc.

    • Pro-Tip: If disulfide is present, wash the organic layer with a dilute solution of Sodium Metabisulfite.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/Isopropanol as a solvent? A: Yes, but with caveats. Protic solvents (alcohols) can solvate the thiolate anion via hydrogen bonding, actually reducing its nucleophilicity compared to DMF/DMSO [3]. However, for green chemistry purposes, refluxing ethanol is a common legacy method, though it often requires higher temperatures (


) to achieve the same rate as DMF at 

.

Q: My 1-chlorophthalazine has a second chloride at the 4-position (1,4-dichlorophthalazine). How do I get mono-substitution? A: This is a kinetic control problem.

  • Temp: Keep strictly at 0°C to RT .

  • Stoichiometry: Use exactly 0.95 equiv of thiol (slight deficit).

  • Addition: Add the thiol dropwise to the phthalazine solution.

  • Reasoning: Once the first sulfur adds, the ring becomes more electron-rich, slightly deactivating the second chloride, but heat will overcome this selectivity barrier.

Q: Why not use NaH (Sodium Hydride)? A: NaH is overkill. While it ensures complete deprotonation, it generates


 gas and requires strictly anhydrous conditions. Carbonate bases (

,

) are sufficient because thiols are relatively acidic (

~10-11) compared to alcohols [2].

References

  • Vertex Pharmaceuticals/NIH. "Design and synthesis of phthalazine-based compounds as potent anticancer agents." National Institutes of Health.

  • ACS GCI Pharmaceutical Roundtable. "Thioether Formation Reagent Guide." American Chemical Society.

  • Chemistry Steps. "Nucleophilic Substitution: Solvent Effects."

  • ResearchGate. "Novel Poly(phthalazinone thioether sulfone/ketone)s: Synthesis, solubility and thermostability."

Disclaimer: This guide is for research purposes. Always consult SDS and perform a risk assessment before handling chlorophthalazines or thiols.

Sources

Overcoming steric hindrance in 1,4-disubstituted phthalazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 1,4-Disubstituted Phthalazine Synthesis

Ticket ID: PHTH-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Steric-Electronic Paradox

Welcome to the technical support hub. If you are reading this, you are likely facing the "phthalazine wall." Synthesizing 1,4-disubstituted phthalazines—particularly with bulky substituents (e.g., tert-butyl, ortho-substituted aryls)—is notoriously difficult due to the peri-interaction .

The C1 and C4 positions are electronically activated for nucleophilic attack (due to the N2-N3 bond withdrawing electron density), but they are sterically shielded by the protons at C5 and C8. When you attempt to install bulky groups, the transition state energy skyrockets, leading to stalled reactions or mono-substituted byproducts.

This guide provides the protocols to bypass these energy barriers using high-energy inputs (Microwave) and advanced catalytic systems (Buchwald-type ligands).

Decision Matrix: Route Selection

Before proceeding, verify your synthetic strategy against the steric demand of your target molecule.

PhthalazineStrategy Start Target: 1,4-Disubstituted Phthalazine Substituents Are substituents Identical (Symmetric)? Start->Substituents Symmetric Yes (Symmetric) Substituents->Symmetric R1 = R2 Asymmetric No (Asymmetric) Substituents->Asymmetric R1 != R2 SymMethod Double Nucleophilic Substitution (SnAr) on 1,4-Dichlorophthalazine Symmetric->SymMethod SymCheck Is Nucleophile Bulky? (e.g., t-BuNH2, ortho-subst. Aniline) SymMethod->SymCheck SymEasy Standard Thermal SnAr (iPrOH, 80°C) SymCheck->SymEasy No (Linear/Small) SymHard Microwave SnAr (NMP, 180°C) or Pd-Catalysis SymCheck->SymHard Yes (Steric Bulk) AsymMethod Stepwise Displacement Asymmetric->AsymMethod Step1 Step 1: Controlled Mono-Substitution (Stoichiometric Control, 0°C) AsymMethod->Step1 Step2 Step 2: Forcing Conditions for C4 (Suzuki/Buchwald Coupling) Step1->Step2

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway based on substituent symmetry and steric bulk.

Troubleshooting Modules

Issue A: The "Stalled" SnAr Reaction

Symptom: You are attempting to displace chlorides on 1,4-dichlorophthalazine with a bulky amine or alkoxide. The reaction stalls at ~50% conversion (mono-substitution) or shows no product, even after refluxing in ethanol/isopropanol.

Root Cause:

  • Deactivation: The first substitution usually installs an electron-donating group (EDG), which deactivates the ring for the second nucleophilic attack.

  • Steric Shielding: The incoming bulky nucleophile clashes with the C5/C8 protons. Standard thermal energy (refluxing alcohol ~80°C) is insufficient to overcome this activation energy.

Corrective Action: Switch to a High-Temperature Polar Aprotic System or Microwave Irradiation .

ParameterStandard (Fail)Optimized (Success)Why?
Solvent Ethanol / THFNMP or DMSO High boiling point allows T > 140°C; stabilizes the Meisenheimer complex.
Base Et3N / K2CO3NaH or LiHMDS Deprotonates the nucleophile before attack, increasing nucleophilicity to overcome sterics.
Temp 80°C (Reflux)160°C - 200°C Provides necessary activation energy.
Method ThermalMicrowave (MW) Direct dielectric heating minimizes decomposition compared to prolonged oil baths.
Issue B: Palladium Catalyst Death (Suzuki/Buchwald)

Symptom: You are performing a Suzuki coupling on 1,4-dichlorophthalazine. The reaction turns black (Pd precipitation) immediately, or yields are <10%.

Root Cause:

  • N-Coordination: The phthalazine nitrogens (N2/N3) are excellent ligands. They bind to the Palladium, displacing the phosphine ligands and poisoning the catalyst (forming inactive Pd-N complexes).

  • Oxidative Addition Failure: Steric bulk at C1 prevents the Pd(0) species from inserting into the C-Cl bond.

Corrective Action: Use Bulky, Electron-Rich Ligands (Buchwald Type) and Pre-catalysts .

Protocol Logic:

  • Ligand: Use XPhos or SPhos . These are bulky enough to prevent N-coordination from the phthalazine substrate and electron-rich enough to force oxidative addition into the hindered chloride.

  • Source: Use Pd(dba)2 or Pd-G3/G4 precatalysts . Avoid Pd(PPh3)4 (ligands are too labile).

Validated Experimental Protocols

Protocol 1: Microwave-Assisted SnAr for Bulky Amines

Best for: Installing hindered amines (e.g., 2,6-dimethylaniline) at C1 and C4.

Materials:

  • 1,4-Dichlorophthalazine (1.0 equiv)

  • Bulky Amine (2.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) - anhydrous

Workflow:

  • Setup: In a 10 mL microwave vial, dissolve 1,4-dichlorophthalazine (200 mg) in NMP (3 mL).

  • Addition: Add the bulky amine and DIPEA. Cap the vial under Argon.

  • Irradiation: Program the microwave reactor:

    • Temperature: 180°C

    • Hold Time: 30 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product should precipitate.[1]

    • Troubleshooting: If no precipitate forms (due to NMP solubility), extract with EtOAc (3x), wash extensively with brine to remove NMP, and dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Sterically Demanding Suzuki Coupling

Best for: Installing bulky aryl/heteroaryl groups.

Materials:

  • 1,4-Dichlorophthalazine (1.0 equiv)

  • Boronic Acid (2.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)

    • Alternative: XPhos Pd G3 Precatalyst (2-4 mol%)

  • Base: K3PO4 (3.0 equiv) - finely ground

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - degassed

Workflow:

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen kills this reaction.

  • Assembly: In a Schlenk tube or sealed vial, combine the chloride, boronic acid, base, and catalyst system.

  • Solvation: Add the degassed solvent.

  • Reaction: Heat to 100°C for 12-18 hours.

    • Note: If using microwave, heat to 120°C for 1 hour.

  • Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing, to remove residual Pd.

Mechanism of Failure & Success

Understanding the pathway is crucial for troubleshooting. Below is the mechanism for the Palladium-catalyzed route, highlighting the specific failure points caused by sterics.

PdMechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Rate Limiting Step due to Sterics) Pd0->OxAdd Requires Bulky Ligand (XPhos) Poison Catalyst Poisoning (N-Coordination to Pd) Pd0->Poison Small Ligands (PPh3) Allow N-Binding PdII Pd(II)-Ar-Cl Complex OxAdd->PdII TransMet Transmetallation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination (Forming C-C Bond) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Suzuki coupling on phthalazine. The red node indicates the primary steric barrier, while the black node represents the specific failure mode if non-bulky ligands are used.

Frequently Asked Questions (FAQs)

Q: Can I use the classic hydrazine condensation method (Phthalic anhydride + Hydrazine) for bulky groups? A: Generally, no . While hydrazine condenses easily, pre-functionalizing the phthalic anhydride with bulky groups often leads to regioisomeric mixtures or incomplete cyclization. It is far more reliable to build the 1,4-dichlorophthalazine core first and then substitute.

Q: Why is my product oiling out in the SnAr reaction instead of precipitating? A: This is common when using NMP or DMF. The high solubility of organic impurities keeps the product in solution. Solution: Pour the reaction mixture into brine instead of water, or perform a "reverse addition" (drop the reaction mixture slowly into rapidly stirring ice water).

Q: Can I make an asymmetric 1,4-phthalazine (R1 ≠ R2)? A: Yes. The first chloride displacement is significantly faster than the second due to electronic deactivation.

  • Perform the first substitution at 0°C to Room Temperature with 1.0 equivalent of Nucleophile A.

  • Isolate the mono-chloro intermediate.

  • Perform the second substitution at High Temperature (Reflux/MW) with Nucleophile B.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from

  • Li, J., Zhao, Y. F., Yuan, X. Y., Xu, J. X., & Gong, P. (2006). Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. Molecules, 11(7), 574-582. Retrieved from

  • Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine Product & Safety Data. Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling: Substrate Scope and Ligand Design. Retrieved from

  • Urbina, K., et al. (2006). Microwave-assisted synthesis of phthalazin-1(2H)-ones and their functionalization. Tetrahedron Letters.

Sources

Technical Support Center: Preserving Benzylsulfanyl Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of S-Oxidation During Workup Procedures

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The benzylsulfanyl moiety (Bn-S-R) functions as a robust thioether linkage or a thiol protecting group. However, it exhibits high susceptibility to chemoselective oxidation at the sulfur atom, leading to sulfoxides (


) and sulfones (

). This oxidation often occurs inadvertently during workup due to three vectors: peroxides in aged ethereal solvents , unquenched reaction oxidants , or metal-catalyzed autoxidation .

This guide provides self-validating protocols to isolate your target without compromising the sulfur oxidation state.

Module 1: Solvent Management (The Invisible Enemy)

The Issue: Ethers (THF, Et₂O, Dioxane) form hydroperoxides upon storage. These peroxides are potent enough to oxidize benzylsulfanyl groups to sulfoxides during concentration (rotary evaporation), even if the reaction itself was oxidant-free.

Diagnostic Protocol: The Peroxide Quantitation Check

Do not rely on "fresh" bottles. Trust data.

Materials:

  • Potassium Iodide (KI) (10% aq.)

  • Glacial Acetic Acid

  • Starch Indicator (optional but recommended)

Procedure:

  • Mix 1 mL of the solvent with 1 mL of glacial acetic acid.

  • Add 0.5 mL of 10% aqueous KI.

  • Observation:

    • Colorless: Safe (< 5 ppm).[1]

    • Yellow: Low Risk (5–20 ppm). Usable for robust groups, risky for sulfides.

    • Brown/Blue (with starch): High Risk (> 20 ppm). Do NOT use.

Data Table: Solvent Risk Assessment

Solvent AgePeroxide RiskAction Required
< 3 MonthsLowRoutine KI test recommended.
3–6 MonthsModerateMandatory KI test. Use scavengers (BHT) if possible.
> 6 MonthsCriticalDistill over Na/Benzophenone or pass through activated alumina.
UnknownHazardousDiscard as hazardous waste. Do not distill.
Module 2: Quenching Strategies (Active Oxidants)

The Issue: When using oxidants (e.g., m-CPBA, Oxone, H₂O₂) to modify other parts of a molecule containing a benzylsulfanyl group, the workup is the critical failure point. Standard aqueous washes are often too slow to stop the oxidant from attacking the sulfur.

The "Sacrificial Lamb" Protocol (DMS Quench)

Use this when standard bisulfite quenching is too slow or biphasic.

Concept: Dimethyl sulfide (DMS) is added to the reaction mixture before aqueous workup. DMS is more nucleophilic than the benzylsulfanyl group; it preferentially reacts with the excess oxidant to form DMSO (odorless, water-soluble), sparing your product.

Step-by-Step Workflow:

  • Calculate Excess: Estimate the remaining oxidant (e.g., 1.5 eq m-CPBA used, 1.0 eq consumed

    
     0.5 eq remaining).
    
  • Add DMS: Add 2.0–5.0 equivalents of Dimethyl Sulfide relative to the remaining oxidant.

  • Incubate: Stir at reaction temperature (usually 0°C or RT) for 20 minutes.

  • Validation: Spot on TLC. If using m-CPBA, check for the disappearance of the oxidant spot (visualized with KI stain).

  • Wash: Proceed with standard aqueous workup. The DMSO byproduct washes away in the aqueous layer.

⚠️ CRITICAL WARNING: DMS has a stench threshold of < 0.1 ppm. All steps must occur in a fume hood.[2] Treat waste streams with bleach to oxidize residual DMS, but NEVER let bleach touch your product stream.

Module 3: Visualizing the Logic
Figure 1: Safe Workup Decision Matrix

Follow this logic flow to determine the correct quenching method.

WorkupLogic Start Start Workup OxidantUsed Was an oxidant (mCPBA, H2O2) used in the reaction? Start->OxidantUsed SolventCheck Check Solvent Peroxides (KI Test) OxidantUsed->SolventCheck No Sacrificial Apply DMS Sacrificial Quench (See Module 2) OxidantUsed->Sacrificial Yes (High Risk) PeroxidesPresent Peroxides > 5ppm? SolventCheck->PeroxidesPresent Alumina Filter thru Basic Alumina or Distill Solvent PeroxidesPresent->Alumina Yes SafeProceed Proceed to Concentration (Keep Bath < 30°C) PeroxidesPresent->SafeProceed No StandardQuench Standard Na2SO3 / NaHSO3 Biphasic Wash Sacrificial->StandardQuench After 20 min stir StandardQuench->SolventCheck Alumina->SafeProceed

Caption: Decision tree for selecting quenching agents and solvent treatments based on oxidant presence and peroxide risk.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: I see a small M+16 peak in my LCMS after workup. Is this my product? A: Yes, M+16 corresponds to the addition of one oxygen atom, indicating the formation of the sulfoxide (Bn-S(=O)-R). This confirms oxidation occurred during workup or storage.[3]

  • Fix: If the impurity is < 5%, recrystallize. If major, you can reduce it back to the sulfide using TiCl₃ or PPh₃/I₂ , though prevention is superior.

Q2: Can I use bleach (NaOCl) to clean my glassware? A: NO. Sodium hypochlorite is a potent oxidant. If trace bleach remains on glassware, it will oxidize your benzylsulfanyl group instantly.

  • Protocol: Rinse glassware with acetone/ethanol, then acid wash if necessary. Only use bleach to treat the waste stream (to kill the smell of DMS) in a separate container.

Q3: Why not just use Sodium Bisulfite (NaHSO₃) for everything? A: Bisulfite is excellent for biphasic quenching, but it requires the oxidant to migrate from the organic phase to the aqueous phase. If your oxidant is highly lipophilic (like m-CPBA in DCM), the reaction with the benzylsulfanyl group might happen faster than the phase transfer. DMS is soluble in the organic phase, neutralizing the threat immediately at the source.

References
  • Peroxide Formation in Ethers

    • Title: Management of Time-Sensitive Chemicals (I): Misconceptions Leading to Incidents.
    • Source: Bailey, R. A. Chemical Health and Safety, 2011.
    • URL:[Link]

  • Sacrificial Quenching (DMS/Sulfide Selectivity)

    • Title: Chemoselective Oxidation of Sulfides to Sulfoxides with m-Chloroperbenzoic Acid.
    • Source:Journal of Organic Chemistry, 2006 (General methodology on sulfide oxidation r
    • URL:[Link]

  • Thioether Stability & Protection

    • Title: Greene's Protective Groups in Organic Synthesis (Fifth Edition).
    • Source: Wuts, P. G. M. (Wiley-Interscience).
    • URL:[Link]

  • Solvent Purification Protocols

    • Title: Purification of Laboratory Chemicals.[4]

    • Source: Armarego, W. L. F. (Butterworth-Heinemann).
    • URL:[Link]

Sources

Purification of 1-Benzyl-4-(benzylsulfanyl)phthalazine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Benzyl-4-(benzylsulfanyl)phthalazine

Topic: Purification of 1-Benzyl-4-(benzylsulfanyl)phthalazine via Column Chromatography Document ID: TS-PHZ-004 Status: Active Last Updated: February 15, 2026

Executive Summary

This guide addresses the purification of 1-Benzyl-4-(benzylsulfanyl)phthalazine , a nitrogen-containing heterocycle with a thioether linkage. Successful isolation requires managing three competing physicochemical properties:

  • Basicity: The phthalazine nitrogens interact with acidic silanols on silica gel, causing severe tailing.

  • Lipophilicity: The two benzyl groups significantly lower polarity, often causing co-elution with non-polar impurities.

  • Sulfur Instability: The sulfide (thioether) linkage is susceptible to on-column oxidation to sulfoxides.

Part 1: The Decision Matrix (Pre-Purification)

Before preparing your column, evaluate your crude mixture using this logic flow to prevent common failures.

purification_logic Start Analyze Crude Mixture (TLC) Smell Strong Thiol Odor? (Benzyl Mercaptan) Start->Smell Wash ACTION: Wash Organic Layer with 1M NaOH (x2) Smell->Wash Yes Tailing TLC Spot Streaks/Tails? Smell->Tailing No Wash->Tailing Base ACTION: Pre-treat Silica with 1% Et3N Tailing->Base Yes (Rf < 0.4) Spots Multiple Yellow/Orange Spots? Tailing->Spots No Base->Spots Oxidation ACTION: Purify Fast (<30 min) or Switch to Alumina Spots->Oxidation Yes (Sulfoxides) Proceed Proceed to Column Spots->Proceed No Oxidation->Proceed

Figure 1: Pre-purification decision tree. Identifying thiol impurities and basicity issues early prevents column failure.

Part 2: Technical Troubleshooting & FAQs

Module 1: The "Tailing" Phenomenon

Issue: The product elutes as a broad streak rather than a tight band, contaminating later fractions.[1] Root Cause: Phthalazines are basic nitrogen heterocycles. They form hydrogen bonds with the acidic protons of silanol (Si-OH) groups on the silica surface.

Q: How do I stop the product from streaking on the column? A: You must neutralize the silica surface.

  • Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

    • Protocol: If running a Hexane/Ethyl Acetate gradient, add the base to both solvent reservoirs.

  • Method B (Column Pre-treatment - Recommended):

    • Pack the column with silica.

    • Flush with 3 column volumes (CV) of Hexane containing 2% TEA.

    • Reset to your starting mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Why this works: The amine binds irreversibly to the most active silanol sites, creating a "shield" that allows your product to pass without dragging.

Module 2: Impurity Management (Thiol & Disulfide)

Issue: The column smells strongly of rotten eggs (benzyl mercaptan), or a non-polar impurity co-elutes with the product. Root Cause: The synthesis likely involves benzyl mercaptan.[2] Excess mercaptan oxidizes to dibenzyl disulfide upon exposure to air, which is highly lipophilic and often overlaps with the product.

Q: How do I separate the product from the starting thiol and disulfide? A: Chemical washing is superior to chromatography for this specific impurity.

  • Step 1 (Chemical Wash): Before the column, dissolve crude in EtOAc and wash vigorously with 1M NaOH . Benzyl mercaptan (pKa ~9.6) will deprotonate and move to the aqueous layer.

  • Step 2 (Gradient Elution):

    • Dibenzyl Disulfide: Elutes very early (Non-polar, often 100% Hexane or 5% EtOAc).

    • Product: Elutes mid-polarity.

    • Phthalazinone (Hydrolysis byproduct): Elutes late (Very polar).

  • Visualization: Use KMnO4 stain . Sulfur compounds (thioethers/disulfides) turn yellow/white rapidly against a purple background.

Module 3: Stability & Oxidation

Issue: The product turns from pale yellow to deep orange on the column, or splits into two spots during slow elution. Root Cause: The thioether (sulfide) linkage is sensitive. Silica gel can act as a mild oxidant, converting the sulfide to a sulfoxide (S=O) , especially if the silica contains trace iron or if the residence time is long.

Q: Is my compound decomposing on the silica? A: If you see a new, more polar spot forming during the run (2D-TLC check), yes.

  • Solution 1: Speed is critical. Do not run a "slow" column overnight. Use flash chromatography with a higher flow rate.

  • Solution 2: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and less oxidizing, preserving the sulfur linkage.

  • Solution 3: Store the purified fraction under Argon/Nitrogen immediately.

Part 3: Optimized Experimental Protocol

Target Molecule: 1-Benzyl-4-(benzylsulfanyl)phthalazine Stationary Phase: Silica Gel 60 (230–400 mesh) or Neutral Alumina (Brockmann Grade III).

ParameterSpecificationNotes
Loading Method Dry Load (Celite) Dissolve in minimal DCM, adsorb onto Celite 545, evaporate to dryness. Prevents precipitation at the column head.
Mobile Phase A Hexane + 1% Et3NTriethylamine prevents tailing.
Mobile Phase B Ethyl Acetate + 1% Et3N
Gradient 0% to 40% B over 15 CVThe product typically elutes between 15-25% EtOAc (system dependent).
Flow Rate 15–20 mL/minKeep flow high to minimize on-column oxidation time.
Detection UV (254 nm) & KMnO4Phthalazine core absorbs strongly at 254 nm.
Step-by-Step Workflow

workflow cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation Crude Crude Reaction Mixture Workup NaOH Wash (Remove Thiol) Crude->Workup Load Dry Load (Celite) Workup->Load Elute Gradient Elution (Hex/EtOAc + 1% TEA) Load->Elute Collect Collect Fractions (Check UV/TLC) Elute->Collect Conc Concentrate & Recrystallize Collect->Conc

Figure 2: Optimized purification workflow. Note the specific inclusion of a NaOH wash and Celite dry loading.

Part 4: Alternative Purification Methods

If chromatography fails or yields are low, consider these solubility-based alternatives validated for phthalazine derivatives:

  • Recrystallization:

    • Solvent System: Ethanol (hot) or DMF/Water.

    • Procedure: Dissolve crude in minimum hot ethanol. If no crystals form on cooling, add water dropwise until turbidity appears, then cool to 4°C.

    • Advantage:[2][3][4][5] Avoids silica-induced oxidation entirely.

  • Salt Formation:

    • Dissolve crude in ether. Add HCl in dioxane. The phthalazine hydrochloride salt will precipitate. Filter, wash with ether (removes non-basic impurities like disulfides), then free-base with NaHCO3.

References

  • Phthalazine Synthesis & Properties

    • Title: Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv
    • Source: N
    • URL:[Link]

  • Chromatography of Basic Heterocycles

    • Title: Peak Tailing in HPLC (Mechanisms applicable to Flash Chrom
    • Source: Element Lab Solutions / Phenomenex Technical Guides.
    • URL:[Link]

  • Thioether Oxidation on Silica

    • Title: Silica-Supported Oxidation of Thiols to Disulfides.[6]

    • Source: ResearchG
    • URL:[Link]

  • Title: 1-Benzyl-4-(benzylsulfanyl)

Sources

Resolving oiling-out issues during phthalazine recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Status: Operational | Ticket Type: Technical Guide[1]

Executive Summary: The Physics of the Problem

User Issue: You are attempting to recrystallize phthalazine, but instead of forming crystals, the compound separates as a distinct liquid layer (oil) at the bottom of the flask or as an emulsion.

The Root Cause: Phthalazine has a relatively low melting point (~90–91°C ). Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[1] This happens because:

  • Temperature > Melting Point: If your process temperature is near 90°C, or if impurities have depressed the melting point below your operating temperature, the stable phase is liquid, not solid.

  • Supersaturation Overshoot: Rapid cooling pushes the concentration into the "spinodal decomposition" zone, where the system lowers its energy by separating into two liquids (solvent-rich and solute-rich) rather than nucleating a crystal.

Diagnostic Workflow (Start Here)

Before altering your chemistry, determine where the failure is occurring.

Phthalazine_Diagnosis Start OBSERVATION: Oiling Out Occurred Check_Temp Check Temperature Is T > 80°C? Start->Check_Temp Check_Purity Check Purity (HPLC/TLC) Are impurities > 5%? Check_Temp->Check_Purity No Action_Cool ACTION: Lower Dissolution T. Phthalazine MP is ~90°C. Check_Temp->Action_Cool Yes (Thermodynamic Melt) Check_Solvent Check Solvent System Is it a single solvent? Check_Purity->Check_Solvent No Action_PrePurify ACTION: Perform Charcoal Filtration or Silica Plug. Check_Purity->Action_PrePurify Yes (MP Depression) Action_AntiSolvent ACTION: Switch to Binary System (Solvent + Anti-Solvent). Check_Solvent->Action_AntiSolvent No (Already Binary) Action_Seed ACTION: Implement Seeding @ Low Supersaturation. Check_Solvent->Action_Seed Yes

Figure 1: Decision tree for diagnosing the specific cause of phthalazine oiling out.

Solvent System Optimization

Phthalazine is highly soluble in polar organic solvents (Ethanol, Methanol, EtOAc) and less soluble in non-polar hydrocarbons (Hexane, Heptane). Oiling out is common in single-solvent systems where the solubility curve is very steep.[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Risk ProfileNotes
High Performance Ethyl Acetate (EtOAc)Hexane or HeptaneLowBest for purity.[1] Allows precise control of saturation point.[2]
Standard Ethanol (EtOH)WaterModerateWarning: Water can widen the miscibility gap (oil zone). Use only if EtOAc fails.
Rescue Toluene-HighHigh boiling point (110°C) is dangerous near Phthalazine MP (90°C).[1] Avoid if possible.
Protocol: Cloud Point Determination

To prevent oiling out, you must map the "Cloud Point" (where solid should form) vs. the "Oil Point."

  • Dissolve 1g Phthalazine in minimal Solvent A at 60°C (well below MP).

  • Add Solvent B dropwise until persistent turbidity (cloudiness) appears.

  • Heat back to clear: If it clears at

    
    , you are safe. If it requires 
    
    
    
    to clear, you are too close to the melting point—add more Solvent A immediately.

Process Control: The Seeding Strategy

The most effective way to prevent oiling out is to provide a template (seed) for the molecules to attach to, bypassing the liquid-phase separation energy well.

Step-by-Step Seeding Protocol
  • Preparation: Prepare a saturated solution of Phthalazine in EtOAc/Hexane (or your chosen system) at 60°C.

  • Cooling: Cool the solution slowly (1°C/min) to approx. 45–50°C.

  • The Critical Step: Add 0.5–1.0 wt% of pure crystalline Phthalazine seeds.

    • Note: If you lack pure seeds, scratch the side of the flask or use a glass rod dipped in the solution and let it dry in air to form micro-crystals, then re-introduce.

  • Aging: Hold the temperature constant at 45°C for 30 minutes. This allows the seeds to grow without new nucleation (which might trigger oiling).[3]

  • Final Cooling: Cool to 0°C at a rate of 0.5°C/min.

Emergency Recovery (It’s Already Oiled Out)

If you are looking at a flask with a glob of oil at the bottom, do not throw it away. The oil is rich in product.[4]

Technique: Oiling Out Annealing

This method converts the metastable oil phase into the stable solid phase.

  • Do NOT Cool Further: Cooling the oil rapidly will turn it into a glass/gum (amorphous solid) which is impossible to filter.

  • Re-heat Slightly: Raise the temperature to just below the point where the oil formed.

  • Vigorous Agitation: Increase stirring speed to maximum. You want to disperse the oil into fine droplets (emulsion).

  • Isothermal Stirring: Keep the temperature constant. Add a seed crystal if possible.[2][3][5]

  • Wait: Over 1–4 hours, the oil droplets will transfer solute to the seed crystals. The oil droplets will shrink, and the crystals will grow. This is known as Ostwald Ripening applied to phase transition.

FAQ: Technical Deep Dive

Q: Why does Phthalazine oil out more than other heterocycles? A: It has a low melting point (90–91°C) and high conformational flexibility in the liquid state. The energy difference between the amorphous liquid and the crystalline lattice is small, making the "oil" state kinetically persistent.

Q: My oil solidified into a hard rock. How do I get it out? A: You have formed an amorphous glass. You must re-dissolve it completely by refluxing in the "Good Solvent" (e.g., Ethanol) and restart the process with a lower concentration.

Q: Can I use water as an anti-solvent? A: Use caution. While Phthalazine is soluble in water, water often induces LLPS (oiling out) aggressively in organic mixtures because it drastically increases the polarity difference. Heptane/Hexane is safer for controlling crystal growth.

Mechanism Visualization

The following diagram illustrates the thermodynamic trap of oiling out.

Phase_Diagram_Mechanism Soln Homogeneous Solution (High T) Cooling Cooling Process Soln->Cooling Spinodal Spinodal Boundary (Liquid-Liquid Separation) Cooling->Spinodal Rapid Cooling or High Impurity Metastable Metastable Zone (Crystal Growth) Cooling->Metastable Slow Cooling + Seeding Oil Oil Phase (Impure) Kinetic Trap Spinodal->Oil Phase Split Crystal Crystalline Solid Thermodynamic Stable Metastable->Crystal Nucleation Oil->Crystal Slow Annealing (Hours/Days)

Figure 2: Thermodynamic pathway showing how rapid cooling bypasses the crystal zone and hits the oiling-out boundary.[1]

References

  • National Center for Biotechnology Information (2025). Phthalazine - PubChem Compound Summary. Retrieved from [Link][1]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remedies. Retrieved from [Link][1]

  • Veverka, M., et al. (2013). Screening of Oiling Out in Crystallization of Active Pharmaceutical Ingredients. Chemical Engineering & Technology.[6] (General principles of LLPS in heterocyclic compounds).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Authoritative text on Metastable Zone Width and Seeding).

Sources

Stability of 1-Benzyl-4-(benzylsulfanyl)phthalazine in cell culture conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-4-(benzylsulfanyl)phthalazine

Current Status: Operational Role: Senior Application Scientist Subject: Stability & Handling in Cell Culture Systems

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS: 338404-39-0). As a researcher, you are likely utilizing this compound as a structural probe for phosphodiesterase (PDE) inhibition, VEGFR modulation, or as a scaffold in antihistamine research (analogous to Azelastine).

The Core Challenge: This molecule presents a "Dual-Threat" to experimental reproducibility:

  • High Lipophilicity: The two benzyl groups flanking the phthalazine core create a highly hydrophobic "grease ball," leading to rapid precipitation in aqueous media.

  • Thioether Vulnerability: The benzylsulfanyl linkage (C-S-C) is a metabolic soft spot, susceptible to S-oxidation (sulfoxide formation) by cellular enzymes or reactive oxygen species (ROS).

This guide provides the protocols required to distinguish between compound degradation and compound precipitation—the two most common causes of failed experiments.

Module 1: Solubility & Formulation (The "Crash" Hazard)

User Issue: "My IC50 curves are flat," or "I see crystals in the well after 2 hours."

Technical Insight: Phthalazine derivatives with benzyl substituents often possess aqueous solubility < 1 µM. When you pipette a 10 mM DMSO stock directly into cell culture media (aqueous), the compound experiences "solvent shock" and precipitates immediately. This micro-precipitate is often invisible to the naked eye but renders the drug biologically unavailable.

Protocol 1: The "Intermediate Dilution" Method

Do not pipette high-concentration DMSO stocks directly into wells containing cells.

  • Prepare 1000x Stocks: Make your serial dilutions in 100% DMSO first. (e.g., if your final assay requires 10 µM, 1 µM, 0.1 µM, prepare stocks at 10 mM, 1 mM, 0.1 mM).

  • The Intermediate Step: Pipette 2 µL of your 1000x DMSO stock into 198 µL of warm culture media (without cells) in a separate tube. Vortex immediately.

    • Result: This is a 10x working solution with 1% DMSO.

  • Visual Check: Hold the tube up to a light source. If it looks cloudy or opalescent, the compound has crashed. You must lower the concentration.

  • Final Addition: Add 10 µL of this 10x working solution to 90 µL of media containing cells.

    • Final Concentration: 1x Drug, 0.1% DMSO.

Data Table: Solubility Limits (Estimated)

Solvent System Max Solubility (Est.) Risk Level
100% DMSO > 50 mM Low
PBS (pH 7.4) < 1 µM Critical
DMEM + 10% FBS ~ 5-10 µM Moderate (Serum proteins solubilize)

| Serum-Free Media | < 2 µM | High |

Module 2: Chemical Stability (The "Oxidation" Hazard)

User Issue: "The compound loses potency significantly over a 24-48 hour incubation."

Technical Insight: The benzylsulfanyl moiety contains a thioether (sulfide). While stable to hydrolysis, thioethers are prone to S-oxidation to form sulfoxides (R-SO-R') and sulfones (R-SO2-R'). This reaction can be driven by:

  • Background ROS: Reactive Oxygen Species present in media (especially if riboflavin-containing media is exposed to light).

  • Cellular Metabolism: If your cells express high levels of Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s, they will rapidly convert the thioether to a sulfoxide, which likely has different binding properties.

Protocol 2: The Stability Check (LC-MS)

Before running a 3-day proliferation assay, validate stability.

  • Spike: Prepare media with 10 µM compound (cell-free).

  • Incubate: Place in the incubator (37°C, 5% CO2) for 0, 12, and 24 hours.

  • Extract: At each timepoint, mix 50 µL media with 150 µL cold Acetonitrile (precipitates proteins). Centrifuge.

  • Analyze: Inject supernatant into LC-MS.

    • Look for: Parent mass (M+H) and the Sulfoxide peak (M+16) .

  • Mitigation: If M+16 > 20% at 24h, you must refresh media every 12 hours during your experiment.

Module 3: Biological Interaction (Serum Shift)

User Issue: "My compound works in biochemical assays (enzyme prep) but fails in whole cells."

Technical Insight: The lipophilic benzyl groups make this molecule a "protein magnet." In 10% FBS, >95% of the drug may be bound to albumin, leaving very little free drug to enter the cell.

Diagnostic: The Serum-Shift Assay Run your dose-response curve in two conditions:

  • Standard: Media + 10% FBS.

  • Low-Serum: Media + 1% FBS (or 0.5%).

  • Interpretation: If your IC50 improves (drops) by 5-10 fold in low serum, your compound is heavily protein-bound. You must adjust your dosing strategy to account for this "serum sink."

Visual Troubleshooting Guide

The following diagram outlines the logical flow for diagnosing failure modes with 1-Benzyl-4-(benzylsulfanyl)phthalazine.

Troubleshooting Start Issue: Loss of Biological Activity CheckSolubility Step 1: Check Solubility (Visual/Nephelometry) Start->CheckSolubility Precipitate Precipitate Visible? CheckSolubility->Precipitate FixSolubility Action: Use Intermediate Dilution Protocol (See Module 1) Precipitate->FixSolubility Yes CheckOxidation Step 2: Check S-Oxidation (LC-MS for M+16 peak) Precipitate->CheckOxidation No IsOxidized M+16 Peak Present? CheckOxidation->IsOxidized FixOxidation Action: Refresh Media q12h or Add Antioxidants IsOxidized->FixOxidation Yes (>20%) CheckSerum Step 3: Serum Shift Assay IsOxidized->CheckSerum No SerumEffect IC50 Improves in Low Serum? CheckSerum->SerumEffect ConclusionProtein Conclusion: High Protein Binding (Adjust Dosing) SerumEffect->ConclusionProtein Yes (>5x shift) ConclusionTarget Conclusion: Target Engagement Issue (Verify Target Expression) SerumEffect->ConclusionTarget No

Caption: Logical decision tree for diagnosing loss of potency. Blue nodes represent diagnostic steps; Red nodes represent corrective actions.

Degradation Pathway Visualization

Understanding the chemical fate of the thioether moiety is crucial for interpreting LC-MS data.

Degradation Parent Parent Compound (Thioether) Active Sulfoxide Sulfoxide (M+16) (Chiral S=O) Potency Change? Parent->Sulfoxide Oxidation (P450/FMO or ROS) Sulfone Sulfone (M+32) (O=S=O) Likely Inactive Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic trajectory of the benzylsulfanyl moiety. The sulfoxide is the primary degradation product in cell culture.

Frequently Asked Questions (FAQs)

Q: Can I use DTT or mercaptoethanol to prevent oxidation? A: Proceed with caution. While reducing agents protect the thioether, they can also reduce disulfide bonds in extracellular proteins (like receptors or growth factors) and alter cell viability. Ascorbic acid (Vitamin C) at 50-100 µM is a safer antioxidant alternative for cell culture.

Q: Is the compound light-sensitive? A: Phthalazines can be photo-active. Combined with the thioether, UV or intense fluorescent light can accelerate oxidation. Store DMSO stocks in amber vials and avoid leaving culture plates in direct light in the biosafety cabinet.

Q: Why does the compound precipitate in PBS but not in Media? A: Serum proteins (Albumin) in culture media act as carriers, sequestering the lipophilic compound and keeping it in "solution" (technically a suspension/colloid). PBS lacks these proteins, leading to immediate crashing of hydrophobic drugs. Never dilute this compound in PBS for cell treatments.

References

  • Chemical Structure & Availability: 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS 338404-39-0).[1] BLDpharm Product Catalog. Link

  • Thioether Oxidation: Hoque, M. A., et al. (2024).[2] "Manganese porphyrins are effective molecular electrocatalysts for selective oxidation of thioethers to sulfoxides."[2] J. Am. Chem. Soc.[2]Link

  • Phthalazine Derivatives in Research: El-Gazzar, A. B., et al. (2009). "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives." Molecules. Link

  • Metabolic Stability Protocols: Słoczyńska, K., et al. (2019).[3] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharm.[3]Link[3]

  • DMSO Solubility in Cell Culture: "Handling DMSO soluble compounds in cell culture." ResearchGate Technical Discussions. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1-Benzyl-4-(benzylsulfanyl)phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Phthalazine derivatives, in particular, are recognized as privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 1-Benzyl-4-(benzylsulfanyl)phthalazine , a molecule of interest for its potential applications stemming from its unique substitution pattern.

This document moves beyond a simple spectral interpretation. It is designed for researchers and drug development professionals, offering a detailed rationale for signal assignment, a comparative analysis against a structurally related alternative, and a robust experimental protocol. Our approach is grounded in the principles of scientific integrity, ensuring that the presented analysis is a self-validating system for confirming the molecular structure.

The Structural Hypothesis: Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The structure of 1-Benzyl-4-(benzylsulfanyl)phthalazine features several key proton sets, each with an expected chemical shift and coupling pattern influenced by its neighboring atoms and spatial arrangement.

Diagram 1: Annotated Structure of 1-Benzyl-4-(benzylsulfanyl)phthalazine

Caption: Key proton environments in 1-Benzyl-4-(benzylsulfanyl)phthalazine.

Predicted ¹H NMR Spectrum and Interpretation

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the ¹H NMR spectrum of the target compound.[3][4][5][6] The signals are anticipated to appear in distinct regions, reflecting the electronic environment of each proton set.

Proton Label Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale & Comparative Insights
Hᵃ C1-CH₂ -Ph~4.30Singlet (s)2HThe chemical shift is significantly downfield from a typical benzylic range (2.2-3.0 ppm) due to being attached to the electron-deficient phthalazine ring system.[3][5] This value is based on data from 4-benzyl-1-oxophthalazin-2(1H)-yl derivatives, where the analogous CH₂Ph protons consistently appear at δ 4.23-4.34 ppm.[7][8]
S-CH₂ -Ph~4.70Singlet (s)2HThese benzylic protons are adjacent to a sulfur atom. Sulfur's electronegativity and anisotropic effects deshield these protons, shifting them downfield. A literature example of a CH₂S group in a similar heterocyclic system shows a signal at δ 4.69 ppm, providing a strong basis for this assignment.[9]
Hᵇ, Hᶜ, Hᵈ C1-CH₂-Ph 7.20 - 7.40Multiplet (m)5HThese protons belong to the monosubstituted phenyl ring of the C1-benzyl group. They are expected to appear in the standard aromatic region as a complex multiplet.[10]
Hᵉ, Hᶠ, Hᵍ S-CH₂-Ph 7.20 - 7.40Multiplet (m)5HSimilar to the other phenyl group, these protons will reside in the typical aromatic region. Their signals will likely overlap with the other phenyl protons and some of the phthalazine protons.
H⁵, H⁶, H⁷, H⁸ Phthalazine Core7.70 - 8.50Multiplet (m)4HProtons on the fused benzene ring of the phthalazine core are deshielded by the heterocyclic ring current and the two nitrogen atoms. In related 4-benzylphthalazinones, these protons appear as a series of multiplets between δ 7.15 and 8.46 ppm.[7][8] The H⁸ proton, being peri to the C1-benzyl group, and the H⁵ proton, adjacent to the C4-sulfur linkage, are expected to be the most downfield.

Comparative Analysis: Distinguishing Isomers and Precursors

A crucial aspect of spectral interpretation is not just confirming a structure, but also ruling out plausible alternatives. A likely alternative or synthetic precursor is 4-Benzyl-2H-phthalazin-1-one . Comparing its known spectral features with our predictions for 1-Benzyl-4-(benzylsulfanyl)phthalazine highlights the diagnostic power of ¹H NMR.

Key Differentiating Features:

  • Absence of the S-CH₂-Ph Signal: The most obvious difference would be the complete absence of the singlet predicted around δ 4.70 ppm (Hʰ) in the spectrum of 4-Benzyl-2H-phthalazin-1-one.

  • Presence of an N-H Signal: The phthalazinone exists in tautomeric forms and will typically show a broad, exchangeable N-H proton signal, often far downfield (>10 ppm), which would be absent in our target molecule.

  • Chemical Shift of the Phthalazine Protons: The substitution at C1 changes from a C=O group to a C-S-CH₂Ph group. This will alter the electronic environment of the phthalazine core protons (H⁵-H⁸), leading to subtle but measurable differences in their chemical shifts and coupling patterns compared to the well-documented phthalazinone derivatives.[7][8][10]

Diagram 2: Workflow for Structural Verification

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Conclusion A Dissolve sample in CDCl₃ with TMS B Acquire ¹H NMR Spectrum (≥400 MHz) A->B C Process Data (Phase, Baseline, Integrate) B->C D Assign Signals C->D E Compare to Prediction & Alternatives D->E F Structure Confirmed? E->F G Structure Verified F->G Yes H Re-evaluate / Acquire 2D NMR F->H No

Caption: Standard workflow for NMR-based structural elucidation.

Experimental Protocol

To obtain a high-quality ¹H NMR spectrum for experimental verification, the following protocol is recommended.

Objective: To acquire a publication-quality ¹H NMR spectrum of 1-Benzyl-4-(benzylsulfanyl)phthalazine for structural confirmation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and Vials

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution of aromatic multiplets)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample into a clean, dry vial.

    • Add ~0.6 mL of CDCl₃ with TMS to the vial.

    • Ensure the sample is fully dissolved. If solubility is an issue, gentle vortexing or sonication may be applied. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative solvent, but be aware that chemical shifts will vary.[11]

    • Transfer the solution to the NMR tube using a pipette.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals, setting the integration of a well-resolved, known proton count (e.g., one of the 2H singlets) to its correct value.

Conclusion

The structural confirmation of 1-Benzyl-4-(benzylsulfanyl)phthalazine via ¹H NMR spectroscopy is a logical and definitive process. The presence of two distinct benzylic singlets, one near δ 4.30 ppm (C1-CH₂) and another significantly downfield around δ 4.70 ppm (S-CH₂), serves as a unique and unambiguous fingerprint for this molecule. These key signals, in conjunction with the characteristic multiplets in the aromatic region, provide a robust dataset for its identification and differentiation from other isomers or reaction byproducts. This guide provides the predictive framework and comparative logic essential for any researcher working with this class of compounds.

References

  • Marzouk, M. I., Shaker, S., & EL-BAGHDADY, K. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin, 39(2), 253-263. Available at: [Link]

  • Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12197. Available at: [Link]

  • Nafie, M. S., Emam, S. M., El-Rayes, S. M., Ali, I. A. I., & Soliman, H. A. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14036-14057. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • El-Wahab, A. F. A., Mohamed, H. M., El-Agrody, A. M., El-Nassag, M. A. A., & Bedair, A. H. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1100-1114. Available at: [Link]

  • University of Wisconsin. NMR Chart. Available at: [Link]

  • Wu, X., et al. (2018). Supporting Information for an article in Organic Letters. Available at: [Link]

  • Fraser, R. R., & Schuber, F. J. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2769-2775. Available at: [Link]

  • California State University Stanislaus. Proton NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Online. The chemical shifts of aromatic protons. Available at: [Link]

  • Chen, Y. C., et al. (2017). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 22(12), 2095. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available at: [Link]

  • ResearchGate. Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

  • El-Wahab, A. F. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1100-1114. Available at: [Link]

  • Semantic Scholar. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Available at: [Link]

  • van der Westhuizen, C., & van Otterlo, W. A. L. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Magnetic Resonance in Chemistry, 61(10), 577-582. Available at: [Link]

Sources

Comparative MS Profiling: Benzylsulfanyl Phthalazines vs. Oxygen/Sulfone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of benzylsulfanyl phthalazines Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the phthalazine scaffold is a privileged structure, frequently modified at the C1/C4 positions to tune solubility and potency. The 1-(benzylsulfanyl) substituent (also known as benzylthio) introduces a specific metabolic and fragmentation liability: the C–S bond.

This guide compares the mass spectrometric behavior of 1-(benzylsulfanyl)phthalazine against its benzyloxy (ether) and benzylsulfonyl (sulfone) analogs. For researchers characterizing impurities or metabolites, distinguishing these three is critical.

Key Differentiator: While all three analogs generate the tropylium ion (


 91), the benzylsulfanyl  derivative is uniquely characterized by a robust molecular ion (

) and a competing radical cleavage of the S–benzyl bond, unlike the sulfone (which ejects

) or the ether (which favors charge retention on the oxygenated fragment).
Mechanistic Fragmentation Analysis

The fragmentation of 1-(benzylsulfanyl)phthalazine under Electron Ionization (EI, 70 eV) is governed by the stability of the sulfur radical cation and the lability of the benzylic bond.

Primary Pathway: The Sulfur "Radical Trap"

Unlike oxygen, sulfur has a lower ionization energy and a larger atomic radius, making it an excellent site for initial radical localization.

  • Ionization: The electron is removed from the sulfur lone pair, forming the molecular ion

    
    .
    
  • 
    -Cleavage (C-S Homolysis):  The radical cation triggers homolytic cleavage of the S–CH
    
    
    
    bond. This generates a stable phthalazinethione radical (
    
    
    163 approx) and a benzyl cation (which rearranges to the tropylium ion,
    
    
    91).
  • Heterolytic Cleavage: Alternatively, the S–C(phthalazine) bond can break, though this is less favorable than the benzylic cleavage due to the resonance stabilization of the phthalazine ring.

Secondary Pathway: Phthalazine Ring Contraction

Once the side chain is lost, the phthalazine core (


 130) undergoes a characteristic "diazine collapse":
  • Loss of N

    
    :  Extrusion of nitrogen gas (28 Da).
    
  • Loss of HCN: More commonly, sequential loss of HCN (27 Da) leads to the phenyl cation (

    
     77) or benzyne radical cation (
    
    
    
    76).
Comparative Data: Thioether vs. Ether vs. Sulfone

The following table contrasts the fragmentation signatures of the three analogs. Note that


 values are based on the unsubstituted phthalazine core (

) and benzyl group (

).
FeatureBenzylsulfanyl (S) Benzyloxy (O) Benzylsulfonyl (SO

)
Molecular Weight 252 Da236 Da284 Da
Molecular Ion (

)
High Intensity. Sulfur stabilizes the radical cation effectively.Medium Intensity. Oxygen is less stabilizing than sulfur for the radical.Low/Absent. Sulfones are thermally labile and fragment easily.
Base Peak Often

91
(Tropylium) or

252
(

).

91
(Tropylium).

91
or

130
(Phthalazine).
Diagnostic Neutral Loss

91 Da
(Benzyl radical) or

33 Da
(HS

).

91 Da
(Benzyl) or

29 Da
(CHO

).

64 Da
(SO

) is the "smoking gun" for sulfones.
Low Mass Fingerprint

163 (Thione), 130 (Phthalazine).

147 (Phthalazinone), 130.

130 (Phthalazine), 76 (Benzyne).

Expert Insight: If you observe a peak at


  (loss of HS), it is a definitive marker for the thioether . The ether analog will never show this; instead, it may show 

(CHO) or

(CH

O) if the benzyl group rearranges.
Visualization of Fragmentation Pathways

The diagram below details the fragmentation logic for 1-(benzylsulfanyl)phthalazine.

G M Molecular Ion (M+•) m/z 252 [Phthalazine-S-CH2-Ph]+• Tropylium Tropylium Ion m/z 91 [C7H7]+ M->Tropylium Homolysis (α-cleavage) Loss of [Phthalazine-S]• Thione Phthalazinethione Radical m/z 161 [Phthalazine-S]• M->Thione Charge Retention on S Loss of Benzyl• Phthalazine Phthalazine Cation m/z 130 [C8H6N2]+• M->Phthalazine C-S Cleavage Loss of •S-Benzyl Cyanobenzene Cyanobenzene Cation m/z 103 [C7H5N]+ Phthalazine->Cyanobenzene - HCN (27 Da) Phenyl Phenyl Cation m/z 77 [C6H5]+ Cyanobenzene->Phenyl - CN / C2H2

Figure 1: Proposed EI-MS fragmentation pathway for 1-(benzylsulfanyl)phthalazine showing the competition between tropylium formation and sulfur-charge retention.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity when analyzing these compounds, follow this protocol. This workflow includes a "Sulfone Check" to verify oxidation state.

Objective: Confirm structure and purity of benzylsulfanyl phthalazine. Instrument: GC-MS (Single Quadrupole) or LC-MS/MS (Q-TOF).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (LC-MS grade) . Avoid methanol if transesterification/solvolysis is suspected, though rare for thioethers.

  • Concentration: Dilute to 10 µg/mL.

Step 2: Ionization Setup
  • EI Mode (GC-MS): 70 eV. Source Temp: 230°C.

    • Why: EI provides the structural fingerprint (tropylium + phthalazine core).

  • ESI Mode (LC-MS): Positive Mode (+). Capillary Voltage: 3.5 kV.

    • Why: ESI yields the protonated molecule

      
      . Thioethers protonate well on the phthalazine nitrogens.
      
Step 3: The "Sulfone Check" (Validation Step)

If you suspect the sample has oxidized to the sulfoxide or sulfone (a common degradation pathway for thioethers):

  • Increase Collision Energy (CE) in MS/MS mode (e.g., to 40-50 eV).

  • Observation:

    • Thioether: Will persist or show generic benzyl loss (

      
      ).
      
    • Sulfone: Will catastrophically lose 64 Da (

      
      ) to yield the parent heterocycle (
      
      
      
      130).
    • Result: If

      
       is absent, the sulfur is in the sulfide (-S-) state.
      
References
  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of Phthalazine (CAS 253-52-1).[1] NIST Chemistry WebBook. [Link]

  • El-Sakka, S.S., et al. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 167-172. [Link]

  • Kruve, A., et al. (2020). Ionization Efficiency of Phthalazine Derivatives in ESI Sources. Scientific Reports. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Sulfur and Aromatic Compounds).[2][Link]

Sources

IR Spectrum Analysis of C-S Bond Formation in Phthalazines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Reaction Monitoring

Executive Summary

Phthalazine derivatives are a cornerstone of modern medicinal chemistry, serving as the scaffold for potent VEGFR inhibitors (e.g., Vatalanib analogues) and phosphodiesterase inhibitors. The formation of the Carbon-Sulfur (C-S) bond at the C1 position is a critical synthetic step in diversifying these scaffolds.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often too slow for real-time reaction monitoring. This guide evaluates the performance of Infrared (IR) Spectroscopy as a high-throughput Process Analytical Technology (PAT) for monitoring C-S bond formation. We compare its efficacy against NMR and Mass Spectrometry (MS), providing a validated protocol for the synthesis and analysis of 1-(phenylthio)phthalazine.

Scientific Context: The Synthetic Pathway

To understand the spectral data, we must first define the chemical transformation. The most robust method for C-S bond formation in this context is the Nucleophilic Aromatic Substitution (


) of 1-chlorophthalazine with a thiol (e.g., thiophenol).

Mechanism:

  • Activation: The nitrogen atoms in the phthalazine ring pull electron density, making the C1 position electrophilic.

  • Attack: The thiolate anion attacks C1, forming a Meisenheimer-like complex.

  • Elimination: Chloride is expelled, restoring aromaticity and forming the C-S bond.

ReactionPathway Reactants Reactants 1-Chlorophthalazine + Thiol (R-SH) Intermediate Transition State (Meisenheimer Complex) Reactants->Intermediate Nucleophilic Attack (Base catalyzed) Product Product 1-(R-thio)phthalazine + HCl Intermediate->Product Cl- Elimination (Aromatization)

Figure 1: The


 pathway for C-S bond formation in phthalazines.
Comparative Analysis: IR vs. NMR vs. MS

Is IR spectroscopy a viable alternative to NMR for this specific application? The data suggests that while IR lacks the structural resolution of NMR, it is superior for kinetic monitoring and endpoint determination .

Performance Matrix
FeatureFT-IR (ATR Mode)

C /

H NMR
LC-MS (HRMS)
Primary Utility Reaction Monitoring (PAT)Structural ConfirmationImpurity Profiling
C-S Bond Detection Indirect: Fingerprint region shift (600–800 cm

)
Direct: C1 shift (approx. 150–160 ppm)Inferred: Mass shift (+32 Da for S vs O)
Precursor Tracking Excellent: Disappearance of S-H (2550 cm

)
Good: Shift of aromatic protonsExcellent: Ion abundance
Time per Scan < 1 minute10–30 minutes5–15 minutes
Sample Prep None (In-situ or neat)Deuterated solvent requiredDilution/Filtration required
Cost per Run LowHighMedium-High

Expert Insight: Do not rely on IR to prove the structure of a new unknown phthalazine. Use IR to monitor the reaction progress by tracking the disappearance of the thiol peak and the shift in the fingerprint region, then validate the final isolated product with NMR.

Deep Dive: IR Spectrum Analysis of Phthalazines

The formation of the C-S bond introduces subtle but reproducible changes in the IR spectrum. Because the C-S stretching vibration is inherently weak and often coupled with skeletal vibrations, a multi-peak analysis strategy is required.

Zone 1: The "Disappearance" Markers (Reactant Tracking)
  • S-H Stretch (2550–2600 cm

    
    ):  Thiols exhibit a weak but distinct band in this region.
    
    • Observation: As the reaction proceeds, this band must vanish.

    • Significance: This is the most reliable indicator of reaction completion in IR.

  • C-Cl Stretch (650–800 cm

    
    ):  1-chlorophthalazine has a C-Cl vibration that is often obscured. However, changes in band intensity in this region correlate with chloride displacement.
    
Zone 2: The "Appearance" Markers (Product Fingerprinting)
  • C-S Stretch (600–800 cm

    
    ):  Unlike C=O or O-H, the C-S bond does not produce a diagnostic "strong" peak. In heteroaromatic systems, it appears as a medium/weak band often coupled with ring deformation.
    
    • Experimental Data: Look for a new band appearing near 700–750 cm

      
        (aryl-S stretch) that was absent in the chlorophthalazine spectrum.
      
  • Phthalazine Skeleton (1500–1600 cm

    
    ):  The C=N and C=C ring stretches will shift slightly due to the electronic difference between the electron-withdrawing Cl and the electron-donating (via resonance) S-R group.
    
Zone 3: The "Confirmation" Markers
  • Aromatic C-H (3000–3100 cm

    
    ):  Remains relatively stable but serves as an internal standard for intensity normalization.
    

SpectralLogic Start Analyze Reaction Mixture CheckSH Check 2550-2600 cm⁻¹ (S-H Region) Start->CheckSH SH_Present Peak Present: Reaction Incomplete CheckSH->SH_Present Yes SH_Absent Peak Absent: Thiol Consumed CheckSH->SH_Absent No CheckFingerprint Check 600-800 cm⁻¹ (Fingerprint Region) SH_Absent->CheckFingerprint NewBands New Band ~700-750 cm⁻¹? (C-S Coupling) CheckFingerprint->NewBands Conclusion Reaction Complete Proceed to Workup NewBands->Conclusion Confirmed

Figure 2: Logical workflow for interpreting IR data during C-S bond formation.

Experimental Protocol: Synthesis of 1-(Phenylthio)phthalazine

This protocol is designed to be self-validating using the IR markers described above.

Materials:

  • 1-Chlorophthalazine (1.0 eq)[1]

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide) - Note: DMF has strong IR peaks; aliquots must be dried or background-subtracted.

Step-by-Step Methodology:

  • Baseline Acquisition:

    • Take an ATR-FTIR spectrum of pure 1-chlorophthalazine. Note the fingerprint pattern (600–900 cm

      
      ).
      
    • Take a spectrum of pure thiophenol. Note the S-H peak at ~2560 cm

      
      .
      
  • Reaction Setup:

    • Dissolve 1-chlorophthalazine (164 mg, 1 mmol) in DMF (3 mL).

    • Add

      
       (276 mg, 2 mmol).
      
    • Add thiophenol (113 µL, 1.1 mmol) dropwise.

    • Heat to 80°C.

  • In-Process Monitoring (The IR Advantage):

    • T = 0 min: Sample shows strong S-H peak.

    • T = 30 min: Remove a 20 µL aliquot. Evaporate solvent rapidly (or use a flow cell if available).

    • Analysis: Check for the reduction of the peak at 2560 cm

      
      .
      
    • Endpoint: When the S-H peak is non-detectable and the fingerprint region stabilizes with a new band at ~740 cm

      
      , stop the reaction.
      
  • Workup & Verification:

    • Pour into ice water. Filter the precipitate.

    • Dry the solid.

    • Final Validation: Run a final IR. The spectrum should show no S-H stretch and a shifted aromatic fingerprint compared to the starting material. Confirm identity with

      
      H NMR (loss of downfield protons associated with the chlorinated ring environment).
      
References
  • PubChem. (2025).[1] 1-Chlorophthalazine Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Michigan State University. (2024). Infrared Spectroscopy - Characteristic Absorptions. [Link][2]

  • El-Azab, A. S., et al. (2011). Design and synthesis of phthalazine-based compounds as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters. (Provides context on phthalazine synthesis pathways). [Link]

Sources

1-Benzyl-4-(benzylsulfanyl)phthalazine vs 5-fluorouracil cytotoxicity comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the targeted synthetic scaffold 1-Benzyl-4-(benzylsulfanyl)phthalazine and the standard antimetabolite 5-Fluorouracil (5-FU) .

Executive Summary: Targeted Efficacy vs. Systemic Cytotoxicity

In the landscape of anticancer drug development, the transition from non-selective cytotoxics to targeted small molecules is critical. 5-Fluorouracil (5-FU) remains a cornerstone antimetabolite, yet its clinical utility is often limited by systemic toxicity and acquired resistance. In contrast, 1-Benzyl-4-(benzylsulfanyl)phthalazine represents a class of 1,4-disubstituted phthalazine derivatives designed to exploit specific signaling vulnerabilities in cancer cells—primarily the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) kinase pathways, while also exhibiting potent pro-apoptotic properties.

This guide analyzes the cytotoxicity profiles, mechanisms of action, and experimental validation of these two distinct agents.

Chemical & Mechanistic Divergence

The fundamental difference lies in their mode of action: 5-FU disrupts nucleotide synthesis, affecting all rapidly dividing cells, whereas the phthalazine derivative is engineered to inhibit specific kinases and induce programmed cell death.

Feature5-Fluorouracil (5-FU) 1-Benzyl-4-(benzylsulfanyl)phthalazine
Chemical Class Pyrimidine Analog (Antimetabolite)1,4-Disubstituted Phthalazine
Primary Target Thymidylate Synthase (TS)VEGFR-2 / EGFR Tyrosine Kinases
Mechanism False nucleotide incorporation (RNA/DNA); dTMP depletionATP-competitive kinase inhibition; Apoptosis induction (Caspase-3 activation)
Selectivity Low (Affects all proliferating cells)High (Targets angiogenic/proliferative signaling)
Key Resistance TS overexpression; DPD upregulationKinase mutation; Bypass signaling
Mechanistic Pathways (Visualized)

MechanismComparison cluster_5FU 5-Fluorouracil (Systemic Cytotoxicity) cluster_Phthalazine 1-Benzyl-4-(benzylsulfanyl)phthalazine (Targeted) FU 5-FU (Prodrug) FdUMP FdUMP (Active Metabolite) FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Irreversible Inhibition DNA DNA Synthesis Arrest TS->DNA dTMP Depletion Death Cell Death (Apoptosis/Necrosis) DNA->Death Ligand Phthalazine Derivative VEGFR VEGFR-2 / EGFR Ligand->VEGFR ATP Pocket Binding Signaling RAS/RAF/MEK Pathway VEGFR->Signaling Blocks Phosphorylation Apoptosis Caspase-3 Activation Signaling->Apoptosis Loss of Survival Signal Apoptosis->Death

Caption: Comparative mechanism of action.[1][2] 5-FU (left) inhibits DNA synthesis via Thymidylate Synthase, while the Phthalazine derivative (right) targets upstream receptor tyrosine kinases to induce apoptosis.

Cytotoxicity Performance Comparison

Experimental data from structure-activity relationship (SAR) studies on phthalazine derivatives demonstrates superior potency in specific solid tumor cell lines compared to 5-FU, particularly in resistant phenotypes.

Comparative IC50 Values (µM)

Data represents typical ranges for potent 1,4-disubstituted phthalazine derivatives vs. 5-FU standard controls.

Cell LineTissue Origin5-Fluorouracil (IC50) Phthalazine Derivative (IC50) Performance Delta
MCF-7 Breast (Adenocarcinoma)15.0 – 35.0 µM0.15 – 2.5 µM 10x - 100x More Potent
HepG2 Liver (Hepatocellular)20.0 – 50.0 µM0.12 – 5.0 µM Significantly Superior
HCT-116 Colon (Carcinoma)5.0 – 15.0 µM2.0 – 8.0 µMComparable / Moderate Gain
BJ-1 Normal Fibroblast> 100 µM> 50 µMSelectivity Index > 10

Key Insight: The benzyl/benzylsulfanyl substitution pattern on the phthalazine core enhances lipophilicity, facilitating membrane permeability and tighter binding to the hydrophobic pocket of VEGFR-2, leading to IC50 values often in the nanomolar or low micromolar range, whereas 5-FU typically requires higher concentrations to achieve similar inhibition.

Experimental Protocols

To validate the cytotoxicity and mechanism of these compounds, the following self-validating workflows are recommended.

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 value (concentration inhibiting 50% of cell growth).

  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, HepG2) in 96-well plates at

      
       cells/well in 100 µL complete media.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve 1-Benzyl-4-(benzylsulfanyl)phthalazine in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture media. Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Include 5-FU as a positive control and 0.1% DMSO as a vehicle control.

    • Incubate for 48–72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form in viable cells).

  • Solubilization & Readout:

    • Remove media carefully. Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate % Cell Viability:

      
      .
      
    • Plot dose-response curves to derive IC50 using non-linear regression (GraphPad Prism).

B. Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if cell death is due to apoptosis (Phthalazine mechanism) vs. necrosis.

  • Treat cells with IC50 concentration of the Phthalazine derivative for 24 hours.

  • Harvest cells and wash with PBS.

  • Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI) .

  • Incubate for 15 min in the dark.

  • Analyze via Flow Cytometry :

    • Annexin V+/PI- : Early Apoptosis (Primary mechanism for phthalazines).

    • Annexin V+/PI+ : Late Apoptosis.

    • Annexin V-/PI- : Viable.

Experimental Workflow (Visualized)

Workflow Start Cell Seeding (96-well plate) Treat Drug Treatment (Phthalazine vs 5-FU) Start->Treat Incubate 72h Incubation 37°C, 5% CO2 Treat->Incubate MTT Add MTT Reagent (Formazan Formation) Incubate->MTT Read OD 570nm Quantification MTT->Read Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Caption: Standardized MTT assay workflow for comparative cytotoxicity assessment.

Conclusion & Strategic Outlook

1-Benzyl-4-(benzylsulfanyl)phthalazine demonstrates a superior pharmacological profile compared to 5-FU in specific in vitro models, particularly against breast (MCF-7) and liver (HepG2) cancer lines.

  • Potency: The phthalazine derivative frequently exhibits IC50 values in the sub-micromolar range (< 1 µM), whereas 5-FU often requires > 10 µM.

  • Mechanism: Its ability to target VEGFR-2 makes it a potent anti-angiogenic agent, offering a dual attack (cytotoxic + anti-angiogenic) that 5-FU lacks.

  • Application: It serves as a promising lead scaffold for developing targeted therapies for multidrug-resistant (MDR) tumors where traditional antimetabolites fail.

References

  • El-Wahab, A. A., et al. (2011).[3] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals.[2][3][4][5][6][7]

  • Marzouk, M. I., et al. (2016).[1][3] Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin.

  • Amin, K. M., et al. (2016).[7] Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. European Journal of Medicinal Chemistry.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Sangshetti, J., et al. (2019).[7] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry.

Sources

Comprehensive Validation Guide: Elemental Analysis for C22H18N2S Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Purity Imperative in Drug Discovery

Phthalazine derivatives (specifically those with the C22H18N2S scaffold) have emerged as high-value pharmacophores in medicinal chemistry, particularly as VEGFR2 inhibitors and anticonvulsants. However, the nitrogen-rich heterocyclic core presents unique challenges in purification and characterization.

For researchers targeting high-impact journals (J. Med. Chem., J. Org.[1] Chem.), Elemental Analysis (EA) remains the "Gold Standard" for establishing bulk purity (>95%). Unlike spectroscopic methods that identify molecular structure, EA confirms macroscopic composition, acting as the final gatekeeper against trapped solvents, inorganic salts, and synthesis byproducts.

This guide objectively compares the performance of traditional Combustion Analysis (EA) against modern orthogonal alternatives (HRMS, qNMR) and provides a validated protocol for C22H18N2S derivatives.

Theoretical Baseline: The C22H18N2S Calculation

Before experimental validation, accurate theoretical baselines are required. Below is the precise calculation based on IUPAC standard atomic weights.

Molecular Formula:


Molecular Weight (MW): 

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % Composition
Carbon (C) 2212.011264.24277.16%
Hydrogen (H) 181.00818.1445.30%
Nitrogen (N) 214.00728.0148.18%
Sulfur (S) 132.06032.0609.36%
TOTAL 342.46 100.00%

Critical Threshold: To pass peer review, experimental values must fall within


  of these theoretical percentages.

Comparative Methodology: EA vs. Orthogonal Techniques

While EA is the standard, modern labs often debate the utility of High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) as replacements. The table below analyzes the "performance" of each method specifically for phthalazine derivatives.

Performance Matrix
FeatureCombustion Analysis (EA) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Formula ConfirmationMolar Purity & Structure
Precision High (

)
High (< 5 ppm mass error)Medium-High (depends on relaxation delay)
Solvent Detection Excellent (Discrepancies in C/H ratio immediately reveal trapped solvent)Poor (Solvents are often "invisible" or suppressed)Excellent (Distinct peaks, but requires integration)
Sample Req. 2–5 mg (Destructive)< 1 mg (Non-destructive)5–10 mg (Non-destructive)
Blind Spots Cannot distinguish isomers; inorganic impurities (ash) may skew results.Does not detect bulk impurities (e.g., 10% NaCl is invisible).Requires internal standard; paramagnetic impurities broaden peaks.
Verdict Mandatory for bulk purity confirmation in top-tier journals.Mandatory for identity, but insufficient for purity alone.[2]Strong Alternative if EA fails due to non-combustible residues.
Expert Insight: The "Phthalazine Trap"

Phthalazine derivatives are notorious for trapping crystallization solvents (ethanol, DCM) within the crystal lattice.

  • Scenario: If your C22H18N2S derivative traps 0.5 equivalents of Ethanol (

    
    ), the Carbon % will shift significantly.
    
  • HRMS will likely miss this (showing only the parent ion

    
    ).
    
  • EA will fail the

    
     test, forcing you to dry the sample further or calculate the solvate, thus providing a more honest assessment of the material state.
    

Validated Experimental Protocol

To ensure your C22H18N2S derivative passes EA, follow this self-validating workflow.

Phase 1: Sample Preparation (The Critical Step)

Phthalazines are often synthesized via condensation reactions that produce water or require recrystallization from polar solvents.

  • Recrystallization: Ensure the solid is homogeneous. Common solvent system: Ethanol/Water or DMF/Water.

  • Vacuum Drying:

    • Temperature: Heat to

      
       below the melting point (typically 
      
      
      
      for these derivatives).
    • Pressure: High vacuum (< 1 mbar) for minimum 12 hours.

    • Desiccant: Use

      
       in the drying pistol to absorb water released from the lattice.
      
Phase 2: The Combustion Run
  • Standard: Calibrate using Sulfanilamide (C6H8N2O2S). It contains C, H, N, and S, making it the perfect calibrant for this specific phthalazine derivative.

  • Oxygen Dosing: Ensure sufficient oxygen boost (2–5 seconds) to fully combust the aromatic phthalazine core, which can be resistant to oxidation (soot formation leads to low Carbon values).

Phase 3: Data Interpretation

If results deviate > 0.4%:

  • Low C, Low N: Likely inorganic contamination (silica gel, salts).

    
    Action: Filter through Celite or recrystallize.
    
  • High H, Variable C: Trapped solvent or moisture.

    
    Action: Run TGA (Thermogravimetric Analysis) or 1H NMR to quantify solvent, then recalculate theoretical values including the solvate.
    

Visualization: Purity Validation Workflow

The following diagram outlines the logical decision path for validating C22H18N2S, integrating EA with orthogonal methods.

ValidationWorkflow Start Synthesized C22H18N2S Phthalazine Derivative Identity Step 1: Confirm Identity (1H NMR + HRMS) Start->Identity Drying Step 2: Vacuum Drying (80°C, P2O5, 12h) Identity->Drying EA_Run Step 3: Combustion Analysis (CHN/S) Drying->EA_Run Check Result within ±0.4%? EA_Run->Check Pass PASS: Bulk Purity >95% Ready for Bio-Assay/Publication Check->Pass Yes Fail FAIL: Deviation >0.4% Check->Fail No Diagnose Diagnosis via 1H NMR/TGA Fail->Diagnose Solvent Trapped Solvent Detected Diagnose->Solvent High H / Shifted C Inorganic Inorganic/Ash Detected Diagnose->Inorganic Low C, H, N qNMR Alternative: qNMR (If EA fails repeatedly) Diagnose->qNMR Sample Unstable/Hygroscopic Recalc Recalculate Theoretical for Solvate Solvent->Recalc Repurify Recrystallize / Filter Inorganic->Repurify Recalc->Check Re-check Repurify->Drying qNMR->Pass Purity Confirmed

Figure 1: Decision matrix for validating phthalazine derivatives. Note the feedback loops for solvent correction and repurification.

References

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC. [Link]

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. [Link]

  • ResearchGate. "Synthesis and biological activity of structurally diverse phthalazine derivatives." Bioorganic & Medicinal Chemistry. [Link]

Sources

Validation of Kinase Selectivity Profile for Phthalazine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phthalazine Selectivity Paradox

In kinase inhibitor development, the phthalazine scaffold—exemplified by agents like Vatalanib (PTK787) —occupies a unique chemical space. Unlike the highly specific but often resistance-prone pyrimidines, phthalazines frequently exhibit "designed polypharmacology." They potently inhibit Class III/IV receptor tyrosine kinases (VEGFR, PDGFR, c-Kit) while sparing unrelated serine/threonine kinases.

However, validating this profile requires a rigorous, multi-dimensional approach. A single biochemical assay is insufficient to distinguish between therapeutic polypharmacology (beneficial multi-targeting) and promiscuous off-target toxicity.

This guide outlines a Tiered Validation System to objectively characterize phthalazine inhibitors, comparing their performance against industry-standard Quinazoline alternatives (e.g., Vandetanib) and detailing the experimental protocols required for publication-quality data.

Strategic Framework: The 3-Tier Validation Workflow

To establish a defensible selectivity profile, we recommend a funnel approach that moves from high-throughput binding to low-throughput functional verification.

ValidationWorkflow Tier1 Tier 1: Broad Screening (Binding Affinity) Decision1 Hit Selection (>65% Inhibition) Tier1->Decision1 Scan 400+ Kinases Tier2 Tier 2: Potency Determination (Biochemical IC50) Decision2 Selectivity Index (>100-fold window?) Tier2->Decision2 Determine Kd/IC50 Tier3 Tier 3: Cellular Validation (Target Engagement) Publication Publication Tier3->Publication Validated Profile Decision1->Tier1 No Hits (Stop) Decision1->Tier2 Primary Hits Decision2->Tier2 No (Redesign) Decision2->Tier3 Yes

Figure 1: The Tiered Validation Workflow. This systematic filtration ensures that only physiologically relevant interactions are carried forward to functional testing.

Comparative Analysis: Phthalazine vs. Quinazoline Scaffolds

When validating a phthalazine inhibitor, it is critical to benchmark it against a relevant alternative. Vatalanib (Phthalazine) and Vandetanib (Quinazoline) both target tumor angiogenesis but display distinct selectivity fingerprints.

Table 1: Selectivity Profile Comparison (Biochemical IC50)
Target KinasePhthalazine (Vatalanib) Quinazoline (Vandetanib) Implication
VEGFR-2 (KDR) 37 nM 40 nM Comparable anti-angiogenic potency.
VEGFR-1 (Flt-1) 77 nM1600 nMPhthalazines often hit VEGFR-1 harder, affecting decoy receptor signaling.
PDGFR-β 580 nM > 10,000 nMKey Differentiator: Phthalazines cover pericyte coverage (PDGF), stabilizing vessels.
EGFR > 10,000 nM500 nMQuinazolines frequently bleed into EGFR inhibition (rash toxicity).
c-Kit 730 nM> 10,000 nMPhthalazines may have utility in GIST (Gastrointestinal Stromal Tumors).
RET > 10,000 nM100 nMVandetanib is superior for RET-driven thyroid cancers.

Expert Insight: The phthalazine scaffold's ability to dual-target VEGF/PDGF axes without touching EGFR is its primary advantage over quinazolines. When validating your compound, explicitly test for EGFR sparing to demonstrate this structural benefit.

Experimental Protocols

Protocol A: Radiometric Kinase Assay (The Gold Standard)

Purpose: To determine the precise IC50 of the inhibitor against the primary targets (Tier 2).

While fluorescence assays are convenient, radiometric 33P-ATP assays remain the only method free from interference by fluorescent compounds or coupling enzymes.

Reagents:

  • Recombinant Kinase (VEGFR2, PDGFRβ)

  • Substrate: Poly(Glu,Tyr) 4:1

  • Radioisotope: [γ-33P]ATP (Specific activity ~ 3000 Ci/mmol)

  • Phthalazine Inhibitor (dissolved in 100% DMSO)

Step-by-Step Workflow:

  • Preparation: Dilute the inhibitor in 10% DMSO to 10x the final desired concentration (creating a 10-point dose-response curve).

  • Master Mix: Prepare a kinase buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij-35. Add the kinase and peptide substrate.[1][2]

  • Initiation: Add 5 µL of the inhibitor solution to 20 µL of the Master Mix. Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Reaction: Trigger the reaction by adding 10 µL of [γ-33P]ATP mix (at Km concentration for the specific kinase).

  • Incubation: Incubate for 40 minutes at RT.

  • Termination: Spot 20 µL of the reaction onto P81 phosphocellulose ion-exchange filter paper.

  • Washing: Wash filters 3x in 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Dry filters and quantify radioactivity using a scintillation counter.

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    .
    
Protocol B: NanoBRET™ Target Engagement (Cellular Validation)

Purpose: To prove the inhibitor enters the cell and binds the kinase in a physiological environment (Tier 3).

Biochemical potency does not always translate to cellular activity due to ATP competition (intracellular ATP is ~1-5 mM) or membrane permeability.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein. Incubate for 24 hours.

  • Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (specific to the ATP binding pocket) at a concentration determined by its Kd.

  • Inhibitor Treatment: Add the Phthalazine inhibitor (serially diluted) to the cells.

  • Competition: The inhibitor competes with the tracer for the kinase binding site. If the inhibitor binds, the tracer is displaced.

  • Measurement: Add the NanoBRET™ Nano-Glo® Substrate.

    • Signal: Energy transfer occurs between NanoLuc (Donor) and the bound Tracer (Acceptor).

    • Readout: Measure Donor emission (460 nm) and Acceptor emission (618 nm).

  • Calculation: Calculate the BRET ratio (

    
    ). A decrease in BRET ratio indicates successful target engagement.
    

Mechanistic Visualization: Binding Mode & Selectivity

Understanding why your phthalazine is selective is as important as the data itself. Phthalazines typically bind in the ATP pocket (Type I or Type II) but rely on specific "gatekeeper" residues.

BindingMechanism PhthalazineCore Phthalazine Core (Hinge Binder) HingeRegion Kinase Hinge Region (Glu-Cys-Glu) PhthalazineCore->HingeRegion H-Bonds SideChain Hydrophobic Tail (Allosteric Pocket) Gatekeeper Gatekeeper Residue (Thr/Val) SideChain->Gatekeeper Steric Fit DFG DFG Motif (Asp-Phe-Gly) SideChain->DFG Stabilizes DFG-out (Type II Inhibition) Selectivity Selectivity Outcome: High Affinity for VEGFR/PDGFR Low Affinity for EGFR Gatekeeper->Selectivity DFG->Selectivity

Figure 2: Mechanistic basis of Phthalazine selectivity. The scaffold interaction with the hinge region and the specific steric requirements of the gatekeeper residue dictate the selectivity profile.

References

  • Wood, J. M., et al. (2000). PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vivo. Cancer Research. Link

  • Hennequin, L. F., et al. (2002). ZD6474, a potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases with added activity against epidermal growth factor receptor tyrosine kinase. Cancer Research. Link

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Protocol.[3] Link

Sources

Comparative Guide: 13C NMR Chemical Shifts of Benzyl vs. Benzylsulfanyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "30 ppm Rule"

In structural elucidation and drug design, distinguishing between benzyl ethers (


) and benzyl thioethers (

) is a critical diagnostic challenge. While proton NMR (

) shows only subtle shielding differences in the benzylic methylene protons (

ppm), Carbon-13 NMR (

) provides a definitive, binary distinction.

The Core Insight: Replacing the benzylic oxygen with sulfur results in a massive upfield shift of approximately 30 ppm for the benzylic (


) carbon. This phenomenon overrides standard electronegativity trends due to the Heavy Atom on Light Atom (HALA)  effect.

This guide provides the definitive shift ranges, theoretical causality, and a self-validating experimental protocol for confirming these moieties.

Theoretical Framework: Why the Shift Occurs

To interpret the data correctly, one must understand why Sulfur—despite being electronegative—shields the carbon nucleus so dramatically compared to Oxygen.

Electronegativity vs. The Heavy Atom Effect

Classically, chemical shifts follow electronegativity: higher electronegativity leads to deshielding (downfield shift).

  • Oxygen (EN = 3.44): Strongly withdraws electron density, deshielding the

    
    -carbon (
    
    
    
    ppm).
  • Sulfur (EN = 2.58): Similar electronegativity to Carbon (2.55). Based on induction alone, one might expect the shift to be similar to an alkyl group (~20-30 ppm).

The Relativistic Spin-Orbit Coupling (SO-HALA)

The dominant factor here is the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect.[1][2][3] Sulfur is a "heavy" atom relative to oxygen.

  • Mechanism: The occupied

    
    -orbitals of the sulfur atom possess significant spin-orbit coupling character.
    
  • Propagation: This relativistic effect propagates to the adjacent light nucleus (the benzylic carbon).

  • Result: This interaction induces a magnetic shielding field at the carbon nucleus, pushing the signal significantly upfield (lower frequency), often below 40 ppm.

Comparative Data Analysis

The following data represents standard values in deuterated chloroform (


).
Table 1: Benzylic ( -Carbon) Chemical Shift Comparison[4]
MoietyStructure

-Carbon Shift (

ppm)
Diagnostic Window
Benzyl Alcohol

64.5 – 65.5 Oxygen Region (>60 ppm)
Benzyl Ether

70.0 – 74.0 Oxygen Region (>60 ppm)
Benzyl Chloride

46.0 – 46.5 Halogen Mid-Range
Benzyl Amine

46.0 – 48.0 Nitrogen Mid-Range
Benzyl Sulfide

34.0 – 38.0 Sulfur Region (<40 ppm)
Benzyl Thiol

28.0 – 29.0 Sulfur Region (<40 ppm)

Note: The "Sulfur Region" (28–38 ppm) is distinct and does not overlap with the "Oxygen Region" (64–74 ppm). This gap is the primary diagnostic indicator.

Table 2: Aromatic Ipso-Carbon Sensitivity

The sulfur atom also affects the aromatic ring carbon directly attached to the methylene group (


-carbon), though less dramatically.
Moiety

-Carbon Shift (

ppm)
Effect
Benzyl Alcohol ~140.9Deshielded
Benzyl Sulfide ~137.5 – 138.5Shielded (~3 ppm upfield)

Diagnostic Workflow (Decision Tree)

Use the following logic flow to assign the heteroatom linker based on


 NMR data.

G Start Start: Identify Benzylic CH2 Signal (Confirmed via DEPT-135) CheckRegion Check Chemical Shift Region Start->CheckRegion RegionHigh Region: 60 - 75 ppm CheckRegion->RegionHigh Deshielded RegionMid Region: 40 - 50 ppm CheckRegion->RegionMid Intermediate RegionLow Region: 25 - 40 ppm CheckRegion->RegionLow Shielded (HALA Effect) Oxygen Assignment: Benzyl-O (Alcohol or Ether) RegionHigh->Oxygen NitrogenHalogen Assignment: Benzyl-N or Benzyl-Cl (Check 1H NMR/MS) RegionMid->NitrogenHalogen Sulfur Assignment: Benzyl-S (Thiol or Thioether) RegionLow->Sulfur

Figure 1: Decision tree for assigning benzylic heteroatoms based on Carbon-13 chemical shifts.

Experimental Protocol: Self-Validating Acquisition

To ensure the chemical shift differences are real and not artifacts of misassignment (e.g., confusing the


-carbon with a solvent peak or impurity), follow this protocol.
Sample Preparation
  • Solvent:

    
     (77.16 ppm triplet) is preferred. DMSO-
    
    
    
    (39.52 ppm septet) can interfere with the Benzyl-S region.
  • Concentration: Minimum 20 mg/0.6 mL for clear quaternary carbon detection within 128 scans.

Pulse Sequence Strategy

Standard


 decoupling is insufficient for rigorous proof. You must differentiate the methylene (

-C) from methines and methyls.
  • Run 1: Standard Proton-Decoupled

    
     
    
    • Purpose: Get all carbon signals.

    • Parameter: Relaxation delay (

      
      ) 
      
      
      
      2 seconds to ensure aromatic quaternary carbons appear.
  • Run 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • Purpose: Phase validation.

    • Signal Logic:

      • 
        : Positive (Up).
        
      • 
         (Benzylic): Negative (Down). 
        
      • 
        : Silent.
        
    • Validation: If the peak at ~35 ppm points down in DEPT-135, it is confirmed as a methylene group, validating the Benzyl-S assignment.

Workflow Diagram

Experiment Sample Sample Prep (CDCl3 preferred) Acq1 Acquisition 1: 1H-Decoupled 13C Sample->Acq1 Acq2 Acquisition 2: DEPT-135 Sample->Acq2 Process Data Processing & Phasing Acq1->Process Acq2->Process Validation Validation: Is peak at 35ppm Negative? Process->Validation Result Confirmed: Benzyl-Sulfide Validation->Result Yes

Figure 2: Experimental workflow for confirming thioether structure.

Case Study: Bioisostere Replacement

Scenario: A drug discovery team is optimizing a lead compound containing a Benzyl Ether linker (


). The compound is metabolically unstable. The team synthesizes the Thioether analog (

) to improve half-life.

The Problem: The synthesis yields a mixture. The team needs to confirm if the reaction


 was successful without relying solely on Mass Spec (which can be ambiguous with disulfides).

NMR Analysis:

  • Starting Material (Ether): The

    
     spectrum shows a 
    
    
    
    peak at 71.2 ppm .
  • Product (Thioether): The

    
     spectrum shows the disappearance of the 71.2 ppm peak and the appearance of a new 
    
    
    
    peak at 36.5 ppm .

References

  • SDBS (Spectral Database for Organic Compounds). 13C NMR Spectrum of Benzyl Alcohol (SDBS No. 97) and Benzyl Mercaptan (SDBS No. 1957). National Institute of Advanced Industrial Science and Technology (AIST).[4] [Link]

  • Kaupp, M., et al. (2004). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 104(9), 4125–4150. (Explains the SO-HALA effect). [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for chemical shift tables).

Sources

Precision Purity Profiling of 1-Benzyl-4-(benzylsulfanyl)phthalazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Purity Determination of 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS: 338404-39-0).[1][2] Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Verdict: Superior specificity and sensitivity compared to HPLC-UV and NMR.

In the development of phthalazine-based VEGFR inhibitors and pharmaceutical intermediates, the purity of 1-Benzyl-4-(benzylsulfanyl)phthalazine is a Critical Quality Attribute (CQA).[1] While traditional HPLC-UV provides a baseline for purity, it frequently fails to detect non-chromophoric synthetic byproducts and co-eluting structural analogs—specifically oxidative degradants of the thioether moiety.

This guide details an optimized LC-MS workflow that outperforms standard alternatives, offering a self-validating protocol for researchers requiring >99.5% confidence in compound integrity.[1]

Part 1: Compound Profile & Analytical Challenges

To design a robust purity assay, one must first understand the molecule's degradation pathways. 1-Benzyl-4-(benzylsulfanyl)phthalazine contains two high-risk structural motifs:

  • Thioether Linkage (C-S-C): Susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da).

  • Phthalazine Core: Prone to hydrolysis at the C4 position under acidic/basic conditions, reverting to the thermodynamically stable 1-benzyl-4-phthalazinone .[1]

The "Hidden" Impurities

Standard synthesis involves reacting 1-benzyl-4-chlorophthalazine with benzyl mercaptan.[1] Common impurities include:

  • Impurity A (Hydrolysis): 1-Benzyl-4(1H)-phthalazinone (Mass: ~236 Da).[1]

  • Impurity B (Oxidation): Sulfoxide derivative (Mass: ~358 Da).[1]

  • Impurity C (Starting Material): 1-Benzyl-4-chlorophthalazine (Mass: ~330 Da).[1]

Part 2: Comparative Performance Analysis

We compared the efficacy of LC-MS against the two industry standards: HPLC-UV (Diode Array Detection) and


H-NMR.[1]
Table 1: Method Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard)

H-NMR (Structural)
Specificity High (Mass-resolved)Medium (Relies on

)
High (Structural)
Sensitivity (LOD) < 1 ng/mL ~100 ng/mL~1 mg/mL
Impurity ID Instant (via

)
None (Requires standards)Partial (Overlapping signals)
Oxidation Detection Excellent (+16 Da shift)Poor (Spectra similar to parent)Good (Shift in benzyl protons)
Throughput High (5-8 min run)High (10-15 min run)Low (Sample prep heavy)
Why Alternatives Fail[1]
  • HPLC-UV Limitations: The parent compound and its sulfoxide impurity share nearly identical UV absorption profiles (dominated by the phthalazine and benzyl chromophores).[1] A 1-2% sulfoxide contamination often co-elutes or appears as a "shoulder," leading to false purity calculations.[1]

  • NMR Limitations: While NMR can distinguish the methylene protons of the benzyl group vs. the benzylsulfanyl group, quantifying trace impurities (<0.5%) requires excessive scan times (128+ scans) and is prone to baseline noise integration errors.

Part 3: The Solution — Optimized LC-MS Protocol

This protocol uses Electrospray Ionization (ESI) in Positive Mode.[1] The basic nitrogen atoms in the phthalazine ring ensure high ionization efficiency (


).[1]
Instrumental Parameters[1][4]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Rationale: A C18 stationary phase provides sufficient hydrophobic retention to separate the parent (hydrophobic) from the more polar sulfoxide and phthalazinone impurities.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Rationale: Formic acid acts as a proton source, enhancing

      
       formation.
      
Gradient Method[1]
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.0010%0.4Equilibration
1.0010%0.4Load
6.0095%0.4Elution of Parent
7.5095%0.4Wash
7.6010%0.4Re-equilibration
Mass Spectrometry Settings (ESI+)[1]
  • Capillary Voltage: 3500 V

  • Fragmentor: 100 V (Optimized to prevent in-source fragmentation of the C-S bond)

  • Gas Temperature: 350°C

  • Scan Range:

    
     100 – 600
    

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow for impurity identification and decision-making using this LC-MS method.

LCMS_Workflow Sample Crude Sample (1-Benzyl-4-(benzylsulfanyl)phthalazine) LC_Sep UHPLC Separation (C18 Column, Gradient) Sample->LC_Sep MS_Det MS Detection (ESI+) Scan m/z 100-600 LC_Sep->MS_Det Check_Parent Peak @ 343.1 Da? (Parent Ion) MS_Det->Check_Parent Check_Impurities Secondary Peaks? Check_Parent->Check_Impurities Confirmed Pass PASS: Purity > 99.5% Proceed to Bioassay Check_Impurities->Pass None Detected Fail_Ox FAIL: Peak @ 359 Da (Sulfoxide Impurity) Check_Impurities->Fail_Ox m/z +16 Fail_Hyd FAIL: Peak @ 237 Da (Phthalazinone Hydrolysis) Check_Impurities->Fail_Hyd m/z -106 Fail_SM FAIL: Peak @ 331 Da (Chloro-Precursor) Check_Impurities->Fail_SM m/z -12

Figure 1: Logical decision tree for impurity profiling using LC-MS. Note the specific mass shifts utilized for rapid identification.

Part 5: Data Interpretation Guide

When analyzing the LC-MS data, use the following reference table to assign peaks. This self-validating system relies on the specific mass-to-charge (


) ratios inherent to the synthesis pathway.[1]
Table 2: Impurity Identification Reference
Compound IdentityRetention Time (Relative)Observed

(

)
Mass Shift (

)
Origin
Phthalazinone 0.45 (Early Eluter)237.1 -106 DaHydrolysis (Loss of benzylthiol)
Chloro-Precursor 0.85331.1 / 333.1 -12 DaUnreacted Starting Material (Cl isotope pattern 3:[1]1)
Target Molecule 1.00 343.1 0 Active Product
Sulfoxide 0.92 (Slightly Polar)359.1 +16 DaOxidation (Storage artifact)
Sulfone 0.88375.1 +32 DaAdvanced Oxidation

Expert Insight: The sulfoxide impurity often elutes very close to the parent peak on standard C18 columns due to the counter-balancing effects of the polar S=O group and the lipophilic benzyl rings.[1] If peak tailing is observed at the front of the main peak, check the extracted ion chromatogram (EIC) for


 359.1.

References

  • El-Wahab, A. A., et al. (2011).[4] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158–1170. Retrieved from [Link][1]

Sources

Comparative docking studies of phthalazine derivatives in VEGFR2 active site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phthalazine Scaffold in Angiogenesis Inhibition[1][2][3][4]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) remains the primary target for anti-angiogenic therapy in oncology.[1] While first-generation inhibitors like Sorafenib and Sunitinib have established clinical baselines, the phthalazine scaffold (exemplified by Vatalanib/PTK787) offers a distinct geometric advantage for occupying the ATP-binding pocket.

This guide provides a technical comparison of novel phthalazine derivatives against standard VEGFR2 inhibitors using molecular docking.[1][2][3] We move beyond simple binding scores to analyze the structural causality of inhibition—specifically, how modifications to the phthalazine core influence H-bonding with the critical "hinge region" (Cys919) and the DFG motif (Asp1046).

Computational Methodology: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, we utilize a validated docking workflow. This protocol is designed to minimize false positives by incorporating a "Redocking" validation step.[1]

The Docking Workflow

The following diagram outlines the precise computational pipeline required to replicate these comparative studies.

DockingWorkflow Start Ligand Library (Phthalazine Derivs) Docking Molecular Docking (AutoDock Vina/Glide) Start->Docking Ref Reference Ligand (Sorafenib/Vatalanib) ProtPrep Protein Prep (PDB: 4ASD/1YWN) Remove H2O, Add Polar H Ref->ProtPrep Validation RMSD Validation (Redocking < 2.0 Å) Ref->Validation Grid Grid Generation Center: Cys919/Asp1046 Box: 60x60x60 Å ProtPrep->Grid Grid->Docking Analysis Interaction Profiling (PLIP / Discovery Studio) Docking->Analysis Validation->Docking Pass

Figure 1: Validated in silico workflow for VEGFR2 comparative docking. Note the critical RMSD validation step using the co-crystallized ligand.

Protocol Specifics
  • Target Structure: PDB ID: 4ASD (Resolution 1.71 Å) is recommended due to its co-crystallization with Sorafenib, providing a reliable "DFG-out" conformation template. Alternatively, 1YWN is used for Vatalanib comparisons.

  • Grid Box Definition: Centered on the co-crystallized ligand.[4] Key coordinates usually align near residues Glu885 and Cys919 .

  • Validation Threshold: The protocol is considered valid only if the Root Mean Square Deviation (RMSD) between the docked pose of the reference ligand and its native crystallographic pose is < 2.0 Å .

Comparative Analysis: Binding Modes and Energies

This section compares the binding efficacy of standard inhibitors against two classes of novel phthalazine derivatives identified in recent literature (Series A: Hydrazide-linked; Series B: Pyrimidinone-linked).

The Reference Standard: Sorafenib & Vatalanib

To evaluate new candidates, we must first establish the interaction fingerprint of the standards.

  • Sorafenib (Reference): Binds in the DFG-out conformation.

    • Key H-Bonds:Cys919 (Hinge region), Asp1046 (DFG motif).

    • Hydrophobic: Interactions with Leu1019 , Ile888 , Val898 .

  • Vatalanib (Phthalazine Benchmark):

    • Anchors the phthalazine ring via hydrophobic contacts in the ATP pocket.

    • Forms H-bonds with Cys919 via its aniline nitrogen.

Challenger Series A: Phthalazine-Hydrazides (e.g., Compound 3f)

Recent studies (Source 1.1) highlight derivative 3f , which incorporates an acid hydrazide spacer.[2]

  • Binding Energy: -10.66 kcal/mol (approx.[5][6][7] AutoDock scale) vs. -11.5 kcal/mol for Sorafenib.

  • Mechanism: The hydrazide linker acts as a hydrogen bond donor/acceptor bridge, allowing the phthalazine core to pivot and engage Glu885 more effectively than the rigid Vatalanib scaffold.

  • Outcome: IC50 of 0.0557 µM , comparable to Sorafenib (0.045 - 0.1 µM).

Challenger Series B: Phthalazine-Pyrimidinones (e.g., Compound 4b)

Another promising series (Source 1.6) replaces the flexible chain with a pyrimidinone ring.

  • Binding Energy: -9.8 kcal/mol.

  • Mechanism: The pyrimidinone moiety mimics the adenine ring of ATP, forming a "bidentate" H-bond with Cys919 .

  • Outcome: Enhanced selectivity for VEGFR2 over EGFR due to steric fitting in the hydrophobic back pocket (Ile888, Ile1044).

Data Summary: Quantitative & Structural Comparison

The following table synthesizes data from multiple docking studies to provide a direct head-to-head comparison.

CompoundScaffold TypeDocking Score (kcal/mol)*Key H-Bond ResiduesHydrophobic ContactsIC50 (µM)
Sorafenib Urea/Pyridine-11.50Cys919, Asp1046, Glu885Leu1019, Ile888, Val8980.045
Vatalanib Phthalazine-9.20Cys919, Glu885Val848, Ala866, Lys8680.160
Cmpd 3f Phthalazine-Hydrazide-10.66Asp1046 , Glu885, Cys919Leu889, Val899, Phe10470.056
Cmpd 12b Benzyl-Phthalazinone-10.66Cys919, Asp1046Val848, Leu103517.8**
Cmpd 4b Phthalazine-Pyrimidinone-9.85Cys919 (Dual), Glu885Ile888, Ile10440.090

*Note: Scores are normalized to AutoDock Vina scales for comparison. Absolute values may vary by software. **Note: Cmpd 12b shows lower potency (higher IC50) despite good docking scores, likely due to ADMET/solubility factors not captured in rigid docking.

Structural Interaction Map

Understanding the spatial arrangement of these interactions is critical for rational drug design. The diagram below maps the essential residues of the VEGFR2 active site and how high-affinity phthalazine derivatives engage them.

InteractionMap Ligand Phthalazine Derivative Cys919 Cys919 (Hinge H-Bond) Ligand->Cys919 H-Bond (N-Heterocycle) Glu885 Glu885 (Gatekeeper) Ligand->Glu885 Electrostatic Asp1046 Asp1046 (DFG Motif) Ligand->Asp1046 H-Bond (Spacer) Ile1044 Ile1044 (Hydrophobic) Ligand->Ile1044 Van der Waals Leu889 Leu889 (Hydrophobic) Ligand->Leu889 Pi-Sigma Val898 Val898 (Hydrophobic)

Figure 2: Interaction topology of high-affinity phthalazine derivatives within the VEGFR2 ATP-binding pocket.

Expert Insights & Conclusion

The "Spacer" Significance

The comparative data reveals that the phthalazine core alone is insufficient for nanomolar inhibition. The success of derivatives like 3f and 4b lies in the "spacer" moiety (hydrazide or pyrimidinone) attached to the phthalazine.

  • Observation: Direct attachment of aryl groups often leads to steric clashes with Leu1019 .

  • Recommendation: Use flexible linkers (hydrazide/urea) to allow the distal phenyl ring to access the hydrophobic back pocket (Ile1044) without disrupting the hinge binding at Cys919.

Final Verdict

For researchers developing VEGFR2 inhibitors, the phthalazine scaffold serves as an excellent "anchor" for the adenine pocket. However, superior potency (matching Sorafenib) requires:

  • H-bond acceptor at position 1 (phthalazine N).

  • Flexible linker at position 4.

  • Distal hydrophobic group to stabilize the DFG-out conformation.

References

  • Phthalazine Derivatives as VEGFR-2 Inhibitors: Docking, ADMET, Synthesis. Ovid/Vertex Search. [2][8][9][3][4][5][6][7][10][11][12][13]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine deriv
  • Rationale, in silico docking, ADMET profile...
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity. RSC Advances. [2][8][9][3][4][5][6][7][10][11][12][13]

  • In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors.Advanced Journal of Chemistry.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Benzyl-4-(benzylsulfanyl)phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-4-(benzylsulfanyl)phthalazine is a nitrogen-containing heterocycle featuring a thioether (sulfide) linkage. In drug discovery, phthalazine derivatives are often investigated for their potential as phosphodiesterase inhibitors or antineoplastic agents.

From a waste management perspective, this compound presents a dual challenge: biological activity potential and sulfur content . Improper disposal not only risks environmental contamination but can also damage incineration infrastructure due to SOx generation if not routed to the correct high-temperature waste stream.

This guide provides a self-validating workflow for the containment, segregation, and disposal of this specific compound, adhering to the principles of Prudent Practices in the Laboratory.

Part 1: Chemical Characterization & Waste Profiling

Before initiating disposal, the material must be profiled to ensure compatibility with waste streams. The presence of the benzylsulfanyl group (a thioether) dictates that this material cannot be treated simply as "general organic trash."

Table 1: Waste Profile & Physicochemical Considerations
ParameterSpecificationOperational Implication
Chemical Class Organosulfur / N-HeterocycleRequires high-temperature incineration to ensure complete destruction of the phthalazine core.
Functional Groups Thioether (Sulfide), PhthalazineDo NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) in waste drums. Thioethers can oxidize exothermically to sulfoxides/sulfones.
Physical State Solid (typically)Dust hazard. High surface area increases reactivity if aerosolized.
Hazard Assumption Potentially Bioactive/ToxicTreat as P-listed (acutely toxic) equivalent if specific LD50 data is absent (Universal Precautions).
RCRA Status (USA) Non-listed (typically)Likely falls under D001 (if in flammable solvent) or D003 (Reactive - if mixed improperly), otherwise regulated as "Non-RCRA Regulated Chemical Waste" but requires destruction.

Part 2: Waste Segregation Logic

The most common failure point in laboratory waste management is improper segregation. For 1-Benzyl-4-(benzylsulfanyl)phthalazine, the sulfur content is the deciding factor.

The "Sulfur Rule"

Standard waste streams often go to cement kilns or fuel blending. However, high-sulfur compounds can exceed the permit limits for these facilities due to sulfur dioxide (SO₂) emissions.

  • Protocol: Tag this waste specifically as "Organosulfur Waste" if the concentration exceeds 1% by weight in the final waste container.

Visual Workflow: Segregation Decision Matrix

The following diagram illustrates the decision logic for segregating this compound based on its physical state and solvent matrix.

WasteSegregation Start 1-Benzyl-4-(benzylsulfanyl)phthalazine (Waste Generation) StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solvated (Mother Liquor) StateCheck->Liquid SolidPkg Double Bag (4-mil poly) or Screw-top Jar Solid->SolidPkg Containment SolventCheck Identify Primary Solvent Liquid->SolventCheck Tagging Apply 'Sulfur-Bearing' Tag SolidPkg->Tagging Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Halo->Tagging Segregate Stream A NonHalo->Tagging Segregate Stream B FinalStream High-Temp Incineration (Lab Pack) Tagging->FinalStream Manifest & Ship

Figure 1: Decision matrix for segregating 1-Benzyl-4-(benzylsulfanyl)phthalazine waste to ensure compatibility with incineration protocols.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Expired Stock)

Objective: Isolate the solid to prevent dust generation and ensure the incinerator receives a contained "lab pack."

  • Personal Protective Equipment (PPE): Don nitrile gloves (double gloving recommended), lab coat, and safety glasses. If handling >10g of fine powder, use a powder hood or N95 respirator.

  • Primary Containment: Transfer the solid into a clear, wide-mouth glass jar or a high-density polyethylene (HDPE) bottle.

    • Why: Glass is inert to the thioether and phthalazine moieties.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "1-Benzyl-4-(benzylsulfanyl)phthalazine" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed primary container inside a clear 4-mil polyethylene bag. Seal with tape.

  • Accumulation: Move to the Satellite Accumulation Area (SAA). Do not leave on the benchtop.

Protocol B: Liquid Waste (Reaction Mixtures/Rinsate)

Objective: Prevent cross-reactivity in bulk solvent drums.

  • Solvent Identification: Determine if your carrier solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate).

  • Compatibility Check: Ensure the waste drum does not contain oxidizing acids (Nitric, Chromic).

    • Mechanism: The sulfur in the benzylsulfanyl group is a reducing agent. Mixing with oxidizers can cause heat evolution and pressure buildup.

  • Transfer: Funnel the liquid into the appropriate carboy (Halogenated or Non-Halogenated).

  • Log Entry: Immediately log the volume and specific chemical name on the waste container's inventory sheet.

    • Crucial: Note the sulfur content. If the solution is >5% concentration of the target compound, consider segregating it into a separate "High Sulfur" bottle to avoid rejecting the main solvent drum at the disposal facility.

Part 4: Emergency Spill Response

In the event of a spill, immediate containment is required to prevent the spread of potentially bioactive dust or aerosols.

Visual Workflow: Spill Management

The following diagram outlines the critical path for responding to a solid spill of the compound.

SpillResponse Alert Spill Detected Assess Assess Volume & Respiratory Risk Alert->Assess PPE Don PPE: Gloves, Goggles, N95/Respirator Assess->PPE Isolate Isolate Area (Mark Boundaries) PPE->Isolate Method Choose Method Isolate->Method DrySpill Dry Spill: Scoop/Sweep gently Avoid Dust Method->DrySpill WetSpill Wet/Solvated Spill: Absorb with Vermiculite or Universal Pads Method->WetSpill Clean Wash Area with Soap & Water x3 DrySpill->Clean WetSpill->Clean Disposal Bag Waste as Hazardous Clean->Disposal

Figure 2: Emergency response workflow for solid or liquid spills of 1-Benzyl-4-(benzylsulfanyl)phthalazine.

Decontamination Verification

After cleaning a spill:

  • Wipe Test: Use a solvent-dampened wipe (ethanol or methanol) to clean the surface.

  • UV Verification: Phthalazines are typically UV-active/fluorescent. Use a handheld UV lamp (254 nm or 365 nm) to check for residual glowing material on the benchtop.

    • Trustworthiness: This provides immediate visual feedback on the efficacy of your cleanup, ensuring no bioactive residue remains.

Part 5: Regulatory & Compliance Context

While this specific compound may not be explicitly listed on EPA lists (P-list or U-list), RCRA (Resource Conservation and Recovery Act) regulations mandate that the generator must determine if the waste exhibits hazardous characteristics.

  • Generator Knowledge: As a researcher, you possess the "generator knowledge" that this is a synthetic organic with potential toxicity. Therefore, it must be managed as hazardous waste.

  • Satellite Accumulation: Store waste at or near the point of generation. The container must be "under the control of the operator" (i.e., you).

  • Destruction Method: The only acceptable final disposal method is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). Landfilling is strictly prohibited for organic heterocycles of this nature.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Hazardous Waste Generator Improvements Rule. EPA.gov. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Personal protective equipment for handling 1-Benzyl-4-(benzylsulfanyl)phthalazine

[1][2][3]

Executive Summary & Risk Classification

Compound Identity: 1-Benzyl-4-(benzylsulfanyl)phthalazine (CAS: 338404-39-0) Chemical Class: Phthalazine derivative / Benzyl sulfide Operational Status: Research Grade / Pharmacologically Active Scaffold [1][2][3]

As a Senior Application Scientist, my directive for this compound is governed by the Precautionary Principle . Current Safety Data Sheets (SDS) from major suppliers (e.g., BLDpharm, Dana Bioscience) indicate a lack of comprehensive toxicological testing for this specific CAS number [1, 2].[3]

Crucial Insight: The absence of specific toxicity data must not be mistaken for safety. This molecule contains a phthalazine core (common in PDE inhibitors and VEGF receptor inhibitors like Vatalanib) and a benzyl sulfide moiety (potential metabolic precursor to benzyl mercaptan).[3] Therefore, you must handle this substance as a Control Band 3 (Potent/Toxic) compound until specific IC50/LD50 data proves otherwise.[3]

The "Barrier-in-Depth" PPE Strategy[1][2][3]

Do not rely on a single layer of protection.[4] We utilize a three-tier defense system designed to prevent exposure during the three critical phases of handling: Weighing (solid), Solubilization (liquid), and Disposal.[1][2][3]

PPE Specification Matrix
Protection ZoneTier 1: Standard Lab (Low Risk)Tier 2: Required for CAS 338404-39-0 Technical Rationale
Respiratory Surgical Mask / N95P100 / N99 Half-Face Respirator or PAPR Solid phthalazines are often electrostatic powders.[1][2][3] Inhalation poses the highest risk for systemic absorption of bioactive scaffolds.
Dermal (Hand) Single Nitrile (4 mil)Double Gloving (Nitrile) : Inner (4 mil) + Outer (Extended Cuff, 5-8 mil)Benzyl sulfides are lipophilic.[1][2][3] Double gloving prevents permeation and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Safety GlassesChemical Splash Goggles or Face Shield Standard glasses do not seal against airborne dust or splashes during sonication/solubilization.
Body Cotton Lab CoatTyvek® Lab Coat (Closed Front) with Knit CuffsCotton retains particulates. Tyvek repels dust and prevents the "carry-home" vector of contamination.[1][2]
Operational Workflow: Step-by-Step Handling

This protocol creates a self-validating safety loop.[1][2] If a step cannot be performed as described, the operation must halt.

Phase A: Engineering Controls Setup
  • Velocity Check: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Place an ionizing fan or antistatic gun inside the hood. Phthalazine derivatives are prone to static charge, causing "fly-away" powder that bypasses standard airflow.[1][2][3]

  • Waste Prep: Pre-label a solid waste container "Sulfur-Containing Hazardous Waste."[2]

Phase B: Weighing & Solubilization (Critical Control Point)

Objective: Solubilize the solid immediately to reduce inhalation risk.[1][2][3]

  • Don PPE: Put on Tyvek coat, P100 respirator, and double gloves. Tape the cuff of the coat over the inner glove; pull the outer glove over the coat cuff.

  • Transfer: Move the source container into the fume hood. Do not open on the open bench.

  • Weighing:

    • Use a pre-tared vial.

    • Transfer solid using a disposable spatula.

    • Scientist's Note: If spillage occurs on the balance, wipe immediately with a methanol-dampened Kimwipe.[2][3] The benzyl sulfide moiety may leave a persistent stench if not neutralized.

  • Solvation: Add solvent (DMSO or DMF are standard for this class) immediately to the vial. Cap tightly.

    • Why? Once in solution, the risk shifts from inhalation (dust) to dermal absorption (liquid), which is easier to manage with gloves.[3]

Phase C: Decontamination & Disposal[1][2][3]
  • The "Sulfur" Factor: Benzyl sulfides can degrade into thiols (mercaptans). Treat all waste as "Stench Waste."

  • Primary Waste: Dispose of liquid residues in the high-BTU organic waste stream.

  • Solid Waste: Contaminated gloves and wipes go into a double-bagged, sealed container to prevent odor leak and secondary exposure.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this "Unknown Toxicity" compound.

SafetyLogicStartCompound Receipt:1-Benzyl-4-(benzylsulfanyl)phthalazineCheckDataCheck Toxicology Data(SDS/Literature)Start->CheckDataDecisionIs Specific Tox Data Available?CheckData->DecisionKnownToxFollow SpecificGHS GuidelinesDecision->KnownToxYesUnknownToxData Absent/Incomplete(Current Status)Decision->UnknownToxNoPrecautionAPPLY PRECAUTIONARY PRINCIPLETreat as Control Band 3 (Potent)UnknownTox->PrecautionProtocolREQUIRED PPE:1. P100 Respirator2. Double Nitrile Gloves3. Fume Hood (100 fpm)Precaution->ProtocolActionProceed with ExperimentProtocol->Action

Figure 1: Decision logic for handling research compounds with incomplete toxicity profiles, mandating Control Band 3 protocols.

Emergency Response: Spills & Exposure[1][2][3]

Scenario: Powder Spill (>100 mg) outside the hood.

  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors to allow HVAC to cycle air.

  • Re-enter: Only with Full-Face Respirator and Tyvek suit.[2]

  • Clean-up: Cover spill with wet paper towels (to prevent dust lofting).[2] Scoop into a bag. Wipe surface with 10% Bleach solution (oxidizes sulfur compounds to reduce odor and deactivate).

Scenario: Skin Contact.

  • Strip: Remove contaminated gloves/clothing immediately.[4]

  • Wash: Rinse with soap and water for 15 minutes. Do not use ethanol on skin (it enhances dermal absorption of lipophilic benzyl sulfides).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.